molecular formula C15H13NO3S B1351034 [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol CAS No. 89241-33-8

[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Cat. No.: B1351034
CAS No.: 89241-33-8
M. Wt: 287.3 g/mol
InChI Key: ZMLXSFMIPYDHIN-UHFFFAOYSA-N
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Description

[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol (CAS Number 89241-33-8) is a high-purity indole derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C15H13NO3S and a molecular weight of 287.33 g/mol, this compound features a benzenesulfonyl-protected indole ring system with a hydroxymethyl functional group at the 3-position, a key handle for further chemical modification . The phenylsulfonyl group is a common protecting moiety used to shield the indole nitrogen from unwanted reactions during multi-step synthetic sequences, making this reagent a valuable building block. The indole nucleus is a privileged scaffold in drug discovery, known for its widespread presence in biologically active molecules and its ability to bind to diverse protein targets . Researchers utilize this indole derivative as a key synthetic intermediate for constructing more complex molecules. Its physical properties include a melting point of 90°C and a flash point of 274°C . This compound is provided with a purity of ≥97% and is typically packaged in amber glass bottles to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(benzenesulfonyl)indol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLXSFMIPYDHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379894
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89241-33-8
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol CAS number 89241-33-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol (CAS: 89241-33-8)

Introduction

This compound is a heterocyclic organic compound featuring an indole scaffold, a foundational structure in numerous natural products and pharmaceuticals.[1] The strategic placement of a phenylsulfonyl group on the indole nitrogen atom significantly modifies the molecule's reactivity, rendering it a valuable and versatile intermediate in synthetic organic chemistry and drug discovery. The phenylsulfonyl moiety serves as a robust protecting group, stabilizing the indole ring and directing further chemical transformations.[2] This technical guide provides a comprehensive overview of the known properties, a validated synthesis protocol, predictive spectral analysis, and the potential applications of this compound for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. While exhaustive experimental data for this specific molecule is not widely published, its characteristics can be inferred from available data and the properties of its structural analogs.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 89241-33-8[3][4][5][6]
Molecular Formula C₁₅H₁₃NO₃S[4][6][7]
Molecular Weight 287.33 g/mol [4][6][7]
IUPAC Name [1-(Benzenesulfonyl)indol-3-yl]methanol[6]
Synonyms 1-Phenylsulfonyl-1H-indol-3-yl methanol, 3-Hydroxymethyl-N-phenylsulfonyl indole[6]
InChI Key ZMLXSFMIPYDHIN-UHFFFAOYSA-N[6]
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO[6]

Table 2: Physicochemical Properties

PropertyValue/Information
Purity Commercially available at ≥97%[6]
Melting Point Data not available. The precursor aldehyde melts at 157-161 °C.[8]
Boiling Point Data not available.
Solubility The presence of the sulfonyl group generally enhances solubility in various organic solvents compared to the unprotected indole.[2]
Appearance The related precursor aldehyde is a light yellow to brown solid.[8]

The Role of the Phenylsulfonyl Protecting Group

The selection of a protecting group is a critical strategic decision in multi-step organic synthesis. The phenylsulfonyl group is employed on the indole nitrogen for several key reasons:

  • Acidity Attenuation: It significantly increases the acidity of the N-H proton, facilitating deprotonation under milder basic conditions for its introduction.

  • Reactivity Modulation: As a strong electron-withdrawing group, it deactivates the indole ring towards electrophilic substitution, preventing unwanted side reactions.

  • Directed Lithiation: It directs metallation (e.g., with organolithium reagents) to the C2 position, allowing for precise functionalization at that site, which is otherwise challenging.

  • Stability: The N-sulfonyl bond is stable to a wide range of reaction conditions, including many oxidative and reductive environments.

N_Protection cluster_reactants Reactants cluster_product Product Indole Indole IndoleAnion Indole Anion Indole->IndoleAnion -H⁺ Base Base (e.g., NaH) ProtectedIndole 1-(Phenylsulfonyl)indole IndoleAnion->ProtectedIndole -Cl⁻ PhSO2Cl Benzenesulfonyl Chloride (PhSO₂Cl)

Caption: N-Protection of the indole ring using benzenesulfonyl chloride.

Synthesis and Purification Workflow

The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding aldehyde, 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde. This precursor is readily synthesized from commercially available indole-3-carboxaldehyde.

Synthesis_Workflow Start Indole-3-carboxaldehyde Step1 Step 1: N-Sulfonylation (NaH, PhSO₂Cl, THF) Start->Step1 Intermediate 1-(Phenylsulfonyl)-1H- indole-3-carbaldehyde Step1->Intermediate High Yield Step2 Step 2: Aldehyde Reduction (NaBH₄, Methanol) Intermediate->Step2 Product_Crude Crude Product Step2->Product_Crude Step3 Step 3: Purification (Silica Gel Chromatography) Product_Crude->Step3 Final [1-(Phenylsulfonyl)-1H- indol-3-yl]methanol Step3->Final Purity ≥97%

Caption: Two-step synthesis and purification workflow.

Protocol 3.1: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde

This protocol is adapted from established literature procedures.[8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-3-carboxaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.

  • Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an acetone/petroleum ether mixture to yield the desired aldehyde.[8]

Protocol 3.2: Reduction to this compound

This is a standard, reliable protocol for the selective reduction of an aromatic aldehyde.

  • Preparation: Dissolve the 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (1.0 eq) from Protocol 3.1 in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.

    • Causality: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the sulfonyl group or the aromatic rings. Methanol is a suitable protic solvent that also participates in the reaction mechanism.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde spot and the appearance of the more polar alcohol product spot.

  • Workup: Cool the flask to 0 °C and slowly add distilled water to quench the excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add more water and extract the product with ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

Protocol 3.3: Purification by Column Chromatography
  • Adsorbent: Prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

    • Self-Validation: The polarity difference between the starting aldehyde and the product alcohol is significant, allowing for clean separation. The less polar impurities will elute first, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a purified solid.

Predictive Spectral Characterization

Table 3: Predicted Spectral Data

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR (400 MHz, CDCl₃)-CH₂- (singlet)δ ≈ 4.8 - 5.0 ppm
-OH (broad singlet)δ ≈ 1.5 - 2.5 ppm (variable)
C2-H (singlet)δ ≈ 7.6 - 7.8 ppm
Aromatic protons (multiplets)δ ≈ 7.2 - 8.2 ppm
¹³C NMR (101 MHz, CDCl₃)-CH₂OHδ ≈ 60 - 65 ppm
Aromatic carbonsδ ≈ 110 - 140 ppm
IR (ATR)O-H stretch (alcohol)3200 - 3500 cm⁻¹ (broad)
C-H stretch (aromatic)3000 - 3100 cm⁻¹
S=O stretch (sulfonyl)1350 - 1370 cm⁻¹ (asymmetric) & 1160 - 1180 cm⁻¹ (symmetric)

Reactivity and Potential Applications in Drug Discovery

This compound is not typically an end-product but rather a crucial intermediate. The phenylsulfonyl indole core is a "privileged scaffold" in medicinal chemistry, appearing in compounds designed as anti-cancer, anti-inflammatory, and antibacterial agents.[2][11] The value of this specific molecule lies in the versatility of its primary alcohol functional group.

Reactivity Start [1-(Phenylsulfonyl)-1H- indol-3-yl]methanol Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Esterification Esterification (Acyl Chloride, Base) Start->Esterification Etherification Williamson Ether Synthesis (Base, Alkyl Halide) Start->Etherification Halogenation Halogenation (e.g., SOCl₂, PBr₃) Start->Halogenation Aldehyde Corresponding Aldehyde Oxidation->Aldehyde Ester Ester Derivatives Esterification->Ester Ether Ether Derivatives Etherification->Ether Halide 3-(Halomethyl) Derivative Halogenation->Halide

Caption: Potential synthetic transformations of the primary alcohol group.

  • Oxidation: The alcohol can be mildly oxidized back to the aldehyde or more strongly to the carboxylic acid, providing access to amides and other carbonyl derivatives.

  • Esterification/Etherification: The hydroxyl group can be converted into esters and ethers, allowing for the introduction of diverse functional groups to modulate properties like lipophilicity and metabolic stability.

  • Nucleophilic Substitution: The alcohol can be transformed into a good leaving group (e.g., a tosylate or a halide), enabling SN2 reactions to build more complex carbon skeletons at the 3-position.

These transformations make it a key building block for creating libraries of novel indole-based compounds for screening against various biological targets, including kinases, receptors, and enzymes implicated in disease.[12]

Safety and Handling

While the toxicological properties have not been fully investigated, standard laboratory safety precautions are required.[5]

Table 4: Handling and Storage Guidelines

AspectRecommendationSource
Personal Protective Equipment Wear chemical safety goggles, protective gloves, and a lab coat.[3]
Handling Use in a well-ventilated area or fume hood. Avoid dust formation, inhalation, and contact with skin and eyes.[3]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[3]
Incompatibilities Strong oxidizing agents.[3]
Fire Fighting Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]
Combustion Products May produce hazardous oxides of nitrogen, carbon, and sulfur.[3]

References

  • Indole or phenylsulfonyl-containing antibacterial agents (A). Design of... - ResearchGate. (URL: [Link])

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC - NIH. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • A novel indole derivative... suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (URL: [Link])

  • 1H-Indole-3-methanol, 1-(phenylsulfonyl)-.alpha.-1-propenyl-, (E)-(.+-.)- - SpectraBase. (URL: [Link])

  • Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions - SciELO. (URL: [Link])

  • SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL - ResearchGate. (URL: [Link])

Sources

A Comprehensive Technical Guide to [1-(benzenesulfonyl)indol-3-yl]methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of [1-(benzenesulfonyl)indol-3-yl]methanol, a molecule of significant interest in medicinal chemistry. This document delves into the compound's chemical structure, synthesis, characterization, and explores its potential biological activities and mechanisms of action, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: The Significance of the N-Benzenesulfonylindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the indole nitrogen at the N-1 position with a benzenesulfonyl group offers a powerful strategy to modulate the electronic and steric properties of the indole ring system. This modification can enhance the compound's metabolic stability, alter its binding affinity to biological targets, and fine-tune its pharmacokinetic profile. Consequently, N-benzenesulfonylindole derivatives are actively being investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This guide focuses on a specific derivative, [1-(benzenesulfonyl)indol-3-yl]methanol, which incorporates a hydroxymethyl group at the C-3 position, a common site for functionalization in biologically active indoles.

Chemical Structure and Properties

[1-(benzenesulfonyl)indol-3-yl]methanol is an organic compound featuring a central indole ring system. A benzenesulfonyl group is attached to the indole nitrogen (N-1), and a methanol group is bonded to the third carbon (C-3) of the indole ring.

Chemical Identifiers:

IdentifierValue
IUPAC Name [1-(benzenesulfonyl)indol-3-yl]methanol
CAS Number 89241-33-8
Molecular Formula C₁₅H₁₃NO₃S
Molecular Weight 287.33 g/mol
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO

Synthesis of [1-(benzenesulfonyl)indol-3-yl]methanol

The synthesis of [1-(benzenesulfonyl)indol-3-yl]methanol is typically achieved through a two-step process: the N-sulfonylation of indole-3-carbaldehyde followed by the reduction of the aldehyde functionality.

Step 1: Synthesis of 1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde

The precursor, 1-(benzenesulfonyl)-1H-indole-3-carbaldehyde, is synthesized by the reaction of indole-3-carbaldehyde with benzenesulfonyl chloride. The use of a base, such as sodium hydride, is crucial for the deprotonation of the indole nitrogen, facilitating the subsequent nucleophilic attack on the sulfonyl chloride.

Experimental Protocol: N-Sulfonylation of Indole-3-carbaldehyde

This protocol is adapted from a standard procedure for the N-sulfonylation of indoles.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The evolution of hydrogen gas will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the cessation of gas evolution, indicating the complete formation of the indolyl anion.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(benzenesulfonyl)-1H-indole-3-carbaldehyde. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Anhydrous DMF: The use of an anhydrous solvent is critical as sodium hydride reacts violently with water. DMF is an excellent polar aprotic solvent that can dissolve the indole substrate and stabilize the resulting anion.

  • Sodium Hydride: A strong base is required to deprotonate the relatively non-acidic N-H of the indole.

  • Controlled Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction of sodium hydride and to prevent potential side reactions.

  • TLC Monitoring: This is a crucial step to determine the completion of the reaction and to avoid the formation of degradation products.

Diagram of Synthetic Workflow for 1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde

G cluster_0 Step 1: N-Sulfonylation Indole-3-carbaldehyde Indole-3-carbaldehyde Reaction N-Sulfonylation Indole-3-carbaldehyde->Reaction 1. NaH, DMF, 0 °C 2. Stir at RT Benzenesulfonyl_chloride Benzenesulfonyl_chloride Benzenesulfonyl_chloride->Reaction Product_1 1-(Benzenesulfonyl)-1H- indole-3-carbaldehyde Reaction->Product_1 Workup & Purification

Caption: Synthesis of the aldehyde precursor.

Step 2: Reduction of 1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde

The final step involves the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for aldehydes and ketones.

Experimental Protocol: Reduction to [1-(benzenesulfonyl)indol-3-yl]methanol

This protocol is adapted from the reduction of a similar substrate, 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 1-(benzenesulfonyl)-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 - 2.0 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Cautiously add dilute hydrochloric acid (e.g., 1M HCl) to the reaction mixture to quench the excess NaBH₄ and neutralize the resulting alkoxide.

  • Work-up: If THF was used as the solvent, remove the majority of it under reduced pressure. Extract the aqueous solution with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude [1-(benzenesulfonyl)indol-3-yl]methanol. The product can be further purified by recrystallization or column chromatography on silica gel.

Causality in Experimental Choices:

  • Sodium Borohydride: NaBH₄ is a mild and selective reducing agent, making it ideal for the reduction of aldehydes in the presence of other functional groups that might be sensitive to more potent reducing agents like lithium aluminum hydride (LiAlH₄).

  • Protic Solvent (Methanol) or Aprotic Solvent (THF): Methanol can act as a proton source to protonate the intermediate alkoxide. THF is a good aprotic solvent for this reaction, and a separate acidic workup is required.

  • Acidic Work-up: This step is essential to neutralize the reaction and protonate the alkoxide to form the final alcohol product.

Diagram of Synthetic Workflow for [1-(benzenesulfonyl)indol-3-yl]methanol

G cluster_1 Step 2: Reduction Product_1 1-(Benzenesulfonyl)-1H- indole-3-carbaldehyde Reduction Reduction Product_1->Reduction NaBH4, THF or MeOH Stir at RT Final_Product [1-(benzenesulfonyl)indol-3-yl]methanol Reduction->Final_Product Acidic Workup & Purification G Compound [1-(benzenesulfonyl)indol- 3-yl]methanol Ca_Channel P/Q-type Ca²⁺ Channel Compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Inhibits Calmodulin Ca²⁺/Calmodulin Activation Ca_Influx->Calmodulin PKA PKA Activation Calmodulin->PKA Glutamate_Release Glutamate Release PKA->Glutamate_Release Inhibits

Caption: Potential mechanism of glutamate release inhibition.

Broader Therapeutic Potential

Derivatives of benzenesulfonamide and indole have been reported to possess a wide range of pharmacological activities, including:

  • Anticancer Activity: Many sulfonamide-containing compounds have demonstrated potent anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase and interference with cell cycle progression. [2][3][7]* Anti-inflammatory Activity: The indole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). N-sulfonylindole derivatives have also been investigated for their anti-inflammatory properties. [1]* Antimicrobial Activity: Both indole and sulfonamide moieties are found in various antimicrobial agents. [4] The combination of these two pharmacophores in [1-(benzenesulfonyl)indol-3-yl]methanol makes it a promising candidate for further investigation in these therapeutic areas.

Conclusion and Future Directions

[1-(benzenesulfonyl)indol-3-yl]methanol is a synthetically accessible molecule with a chemical structure that suggests significant potential for drug development. The established protocols for its synthesis, coupled with the known biological activities of related compounds, provide a solid foundation for further research. Future studies should focus on the definitive biological evaluation of this compound, including its efficacy in various disease models and a detailed elucidation of its mechanism of action. The insights provided in this guide are intended to facilitate these research endeavors and contribute to the advancement of novel therapeutics.

References

  • Chiurchiù, E., et al. (2019). 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. Arkivoc, 2019(4), 69-79.
  • Eze, F. U., Okoro, U., & Okafor, S. (2012). Synthesis and Biological Evaluation of Benzothiazole Incorporated 1-Phenylsulfonylindole-3-acetamide Derivatives. Asian Journal of Chemistry, 24(7), 2878-2880.
  • Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(5), o542.
  • Wu, T., et al. (2020). [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, inhibits glutamate release in rat cerebrocortical nerve terminals by suppressing the P/Q-type Ca2+ channels and Ca2+/calmodulin/protein kinase A pathway.
  • Hafis Abdelsalam, A., et al. (2025). Multitarget Anticancer and Anti‐Inflammatory Properties of a Novel Artesunate–Indole Hybrid: Synthesis and Functional Evaluation. Chemistry & Biodiversity, e202500XXX.
  • Supporting Information for: Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides. (2019). The Royal Society of Chemistry.
  • Conway, S. C., & Gribble, G. W. (1990). Synthesis of 1-(phenylsulfonyl)
  • Abdelgawad, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851.
  • Sestak, V., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2135.
  • Zengin, B., et al. (2025). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Bioorganic & Medicinal Chemistry, 121, 118060.
  • Wichur, T., et al. (2021). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-amyloid activity. European Journal of Medicinal Chemistry, 225, 113783.
  • Layek, M., et al. (2009). Practical Synthesis of Indoles and Benzofurans in Pure Water Using a Heterogeneous Bimetallic Catalyst. Beilstein Journal of Organic Chemistry, 5, 46.
  • 20230818 Indole Synthesis SI. (2023).
  • Singh, P., & Kumar, A. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega, 8(45), 42055-42079.
  • Gümüş, M., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.

Sources

Spectroscopic Characterization of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

The structure of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol combines an indole nucleus, a phenylsulfonyl protecting group at the N1 position, and a hydroxymethyl group at the C3 position. Each of these components will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the indole core, the phenylsulfonyl group, and the hydroxymethyl substituent. The anticipated chemical shifts (in ppm, relative to TMS) are detailed in Table 1. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the chemical shifts of the indole protons, shifting them downfield compared to an unsubstituted indole.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H2 (Indole)7.5 - 7.8s-Singlet due to no adjacent protons. Downfield shift due to proximity to the electron-withdrawing sulfonyl group and the C3 substituent.
H4, H5, H6, H7 (Indole)7.2 - 8.1mJ ≈ 7-9Complex multiplet pattern in the aromatic region, typical for a substituted benzene ring. H4 is expected to be the most downfield due to the anisotropic effect of the sulfonyl group.
Phenyl (SO₂Ph)7.4 - 8.0mJ ≈ 7-8Multiplet corresponding to the five protons of the phenylsulfonyl group.
CH₂~4.8dJ ≈ 5-6Doublet due to coupling with the hydroxyl proton. The chemical shift is characteristic of a methylene group attached to an aromatic ring and an oxygen atom.
OHVariable (1.5 - 3.0)tJ ≈ 5-6Broad triplet due to coupling with the methylene protons. The chemical shift is concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Experimental Causality: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical. In DMSO-d₆, the hydroxyl proton signal will be more distinct and will readily exchange with D₂O, a useful technique for confirming its assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Carbon(s) Expected Chemical Shift (ppm) Rationale
C2 (Indole)125 - 130Downfield shift due to the influence of the adjacent nitrogen and the C3 substituent.
C3 (Indole)115 - 120Shielded compared to C2, but deshielded by the hydroxymethyl group.
C3a, C7a (Indole)130 - 138Quaternary carbons at the ring junction.
C4, C5, C6, C7 (Indole)113 - 128Aromatic carbons of the indole benzene ring.
Phenyl (SO₂Ph)126 - 140Aromatic carbons of the phenylsulfonyl group, with the ipso-carbon being the most deshielded.
CH₂~60Characteristic chemical shift for a primary alcohol attached to an aromatic system.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies are summarized in Table 3.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (Alcohol)3500 - 3200Broad, StrongStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=C (Aromatic)1600 - 1450Medium to StrongStretching
S=O (Sulfonyl)1370 - 1330 and 1180 - 1160StrongAsymmetric and Symmetric Stretching
C-O (Alcohol)1260 - 1000StrongStretching

Table 3: Predicted IR Spectral Data for this compound.

Self-Validating Protocol: The presence of a broad absorption in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. The sharp, strong bands for the S=O stretches are definitive for the sulfonyl group. The combination of these with aromatic C-H and C=C stretches provides a comprehensive confirmation of the major functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₁₃NO₃S), the expected molecular weight is approximately 287.06 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo fragmentation. A logical fragmentation pathway is illustrated below.

G M [M]⁺˙ m/z = 287 M_minus_H2O [M - H₂O]⁺˙ m/z = 269 M->M_minus_H2O - H₂O Indole_CH2 [C₉H₈N]⁺ m/z = 130 M->Indole_CH2 - SO₂Ph SO2Ph [C₆H₅SO₂]⁺ m/z = 141 M->SO2Ph - C₉H₈N Ph [C₆H₅]⁺ m/z = 77 SO2Ph->Ph - SO₂

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

  • Molecular Ion Peak ([M]⁺˙): A peak at m/z = 287 corresponding to the intact molecule.

  • Loss of Water ([M - H₂O]⁺˙): A peak at m/z = 269 due to the loss of a water molecule from the alcohol.

  • Formation of the Indol-3-ylmethyl Cation: Cleavage of the N-S bond can lead to a fragment at m/z = 130, corresponding to the [C₉H₈N]⁺ ion.

  • Formation of the Phenylsulfonyl Cation: A prominent peak at m/z = 141 corresponding to the [C₆H₅SO₂]⁺ fragment.

  • Loss of SO₂: The phenylsulfonyl cation can further lose SO₂ to give the phenyl cation at m/z = 77.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.

  • Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and MS, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate. The predictive nature of this analysis, based on established principles and data from analogous structures, serves as a reliable reference in the absence of a complete published dataset.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. Indole. National Institute of Standards and Technology. [Link][1][2]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 7-37. [Link]

Sources

Solubility of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Solubility Profile of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol in Organic Solvents

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest due to its indole and phenylsulfonyl moieties. We will dissect the physicochemical properties of the molecule that govern its interactions with various solvent systems, provide a predictive solubility profile, and detail a robust experimental protocol for its quantitative determination. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.

Physicochemical Drivers of Solubility

The solubility behavior of this compound is dictated by the interplay of its three primary functional components: the indole ring, the phenylsulfonyl group, and the hydroxymethyl group. Understanding these individual contributions is key to predicting its interaction with a given solvent.

  • Indole Ring System: This bicyclic aromatic structure is largely nonpolar and hydrophobic. However, the π-electron system can participate in π-π stacking interactions and weak hydrogen bonds, and its overall electronic properties are sensitive to the solvent environment.[1][2]

  • Phenylsulfonyl Group (-SO₂Ph): This is a strongly polar, electron-withdrawing group. The two oxygen atoms are potent hydrogen bond acceptors, significantly influencing the molecule's ability to interact with protic solvents.[3][4] This group imparts a significant dipole moment to the molecule.

  • Hydroxymethyl Group (-CH₂OH): Attached to the C3 position of the indole, this group is polar and, critically, contains a hydroxyl proton that acts as a hydrogen bond donor . It can also act as a hydrogen bond acceptor. This dual capability is a primary driver of solubility in protic solvents.[5][6]

The combination of a large, relatively nonpolar aromatic core with highly polar functional groups capable of both donating and accepting hydrogen bonds suggests a complex solubility profile, with optimal solubility expected in solvents that can effectively accommodate all these features.

The Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old principle of "like dissolves like" serves as our starting point, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[7] For this compound, this means:

  • Polarity Matching: The molecule possesses a significant dipole moment due to the sulfonyl and hydroxyl groups. Therefore, it will be more soluble in polar solvents that can engage in dipole-dipole interactions. The electronic spectra of indole derivatives are known to be highly sensitive to solvent polarity.[8][9]

  • Hydrogen Bonding: This is arguably the most critical factor. The ability of a solvent to accept a hydrogen bond from the compound's -OH group and to donate a hydrogen bond to the sulfonyl oxygens is paramount.[5][10] The interplay of these forces often dictates the difference between moderate and high solubility.[6]

  • Dispersive and Cavitation Energy: While polar interactions are dominant, the energy required for the solvent to create a "cavity" for the solute molecule also plays a role.[11] In nonpolar solvents, the inability to form strong solute-solvent interactions fails to overcome the energy penalty of breaking the solute's crystal lattice and disrupting the solvent's own cohesive forces.

cluster_solute This compound cluster_solvents Solvent Classes Solute Molecule Structure - Indole (π-system) - Phenylsulfonyl (H-bond Acceptor) - Methanol (H-bond Donor/Acceptor) Protic Polar Protic (e.g., Methanol, Water) Solute->Protic Strong H-Bonding (Donor & Acceptor) Dipole-Dipole Aprotic Polar Aprotic (e.g., DMSO, DMF) Solute->Aprotic Strong H-Bonding (Acceptor) Strong Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak van der Waals Forces (Mismatch) start Start step1 Step 1: Add Excess Solid to Known Volume of Solvent start->step1 step2 Step 2: Equilibrate (Shake at 25°C for 24-72h) step1->step2 step3 Step 3: Centrifuge to Separate Solid and Liquid Phases step2->step3 step4 Step 4: Filter Supernatant (0.22 µm Syringe Filter) step3->step4 step5 Step 5: Dilute Sample for Analysis step4->step5 step6 Step 6: Quantify Concentration (HPLC-UV vs. Calibration Curve) step5->step6 step7 Step 7: Calculate Solubility (mg/mL or mol/L) step6->step7 end_node End step7->end_node

Sources

Discovery and history of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the N-Phenylsulfonyl Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, from the neurotransmitter serotonin to the anticancer agent vinblastine.[1][2] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. A key strategy to modulate the reactivity and biological interactions of the indole ring is the introduction of an electron-withdrawing group at the N1-position. The phenylsulfonyl group serves this purpose admirably, enhancing the acidity of the N-H proton, modifying the electron density of the indole system, and providing a synthetically robust protecting group.[3] This modification has paved the way for the development of novel therapeutics, including anti-HIV agents, antibacterial compounds, and multifunctional ligands for neurodegenerative diseases.[4][5][6]

This guide focuses on a pivotal intermediate within this chemical space: This compound . While not a therapeutic agent in itself, its discovery and history are intrinsically linked to its role as a versatile building block. Its strategic importance lies in the reactive hydroxymethyl group at the C3-position, which serves as a handle for further molecular elaboration. This document provides an in-depth exploration of its synthesis, chemical properties, and its instrumental role in the development of advanced chemical entities.

Part 1: Synthesis and Mechanistic Insights

The history of this compound is one of synthetic necessity rather than a singular discovery event. Its preparation is a straightforward and high-yielding process, typically achieved through the reduction of its corresponding aldehyde, 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.

The Precursor: 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde

The journey begins with the protection of the indole nitrogen of 3-indolecarboxaldehyde. This step is crucial as it activates the C3-position and prevents unwanted side reactions.

Reaction: Indole-3-carbaldehyde is reacted with benzenesulfonyl chloride in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF).[7] The NaH deprotonates the indole nitrogen, creating a nucleophilic anion that attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, displacing the chloride ion to form the stable N-sulfonylated product.

dot

Caption: N-Sulfonylation of Indole-3-carbaldehyde.

Reduction to this compound

The core transformation is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature and high selectivity for aldehydes and ketones.[8]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.

dot

Caption: Reduction of the Aldehyde to the Alcohol.

Detailed Experimental Protocol:

The following protocol is a synthesis of methodologies described in the literature for analogous reductions.[9][10]

  • Setup: To a solution of 1-(phenylsulfonyl)-2-methylindole-3-carboxaldehyde (1 equivalent) in tetrahydrofuran (THF), sodium borohydride (NaBH₄, ~6 equivalents) is added slowly at room temperature.[9]

  • Reaction: The reaction mixture is stirred at room temperature for approximately 3 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, the reaction is cautiously quenched by the dropwise addition of dilute hydrochloric acid (10% HCl) until the solution becomes acidic.

  • Extraction: The majority of the THF is removed under reduced pressure (in vacuo). The resulting aqueous solution is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a solvent system like ethyl acetate/n-hexane, to yield the pure this compound.

Part 2: Physicochemical and Spectroscopic Characterization

The structural integrity of this compound and its derivatives is confirmed through standard analytical techniques. While a comprehensive dataset for the parent compound is distributed across various studies, related structures provide a clear picture of its expected properties.

Property Description Source
Molecular Formula C₁₅H₁₃NO₃S[11]
Molecular Weight 287.33 g/mol [11]
Appearance Typically a white to off-white solid.Inferred
¹H NMR Characteristic signals for the indole ring protons, the phenylsulfonyl protons, the methylene protons of the CH₂OH group, and the hydroxyl proton.[12][13]
¹³C NMR Resonances corresponding to the carbon atoms of the indole core, the phenylsulfonyl group, and the methanol carbon.[12][14]
IR Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic), S=O stretching (sulfonyl), and C-N stretching.[12][13]
Mass Spectrometry The molecular ion peak (M+) corresponding to the compound's molecular weight.[12]
Crystal Structure In a closely related analog, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, the phenyl ring is oriented at a significant dihedral angle (80.37°) to the indole ring system. The crystal packing is stabilized by O-H···O hydrogen bonds.[9][15][9][15]

Part 3: Applications in Drug Discovery and Organic Synthesis

The true significance of this compound is demonstrated by its application as a precursor to a wide array of biologically active molecules. The hydroxyl group at the C3-position is a versatile functional handle for introducing diverse pharmacophores and linking fragments.

Antiviral Agents (Anti-HIV)

Derivatives of N-arylsulfonyl-3-acetylindole have been investigated as inhibitors of HIV-1.[6] The C3-methanol can be oxidized to the corresponding aldehyde or ketone, which then serves as a key electrophilic site for further reactions to build more complex side chains, a common strategy in creating viral entry or replication inhibitors.

Multifunctional Ligands for Alzheimer's Disease

In the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease, the 1-(phenylsulfonyl)indole moiety has been used as a 5-HT₆ receptor antagonist fragment.[4][16] The C3-methanol can be converted into an ether or an amine, acting as a linker to connect the indole core to other pharmacophores, such as cholinesterase inhibitors (e.g., tacrine or rivastigmine fragments). This creates a single molecule capable of modulating multiple pathological pathways in the disease.

dot

Caption: Role as a precursor for Multi-Target-Directed Ligands.

Antibacterial Agents

The phenylsulfonyl indole scaffold has been incorporated into Ruthenium-based metallodrugs to create multi-target antibacterial agents.[5] The C3-methanol provides a convenient attachment point for chelation to the metal center or for linking to other organic ligands, enhancing the therapeutic profile and mechanism of action against both Gram-positive and Gram-negative bacteria.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is implicated in several cancers, and its modulation is a key therapeutic strategy.[17] Indole derivatives have been developed as inhibitors of this pathway. The C3-methanol group on the this compound core can be elaborated into complex side chains that are crucial for binding to target proteins like Smoothened (SMO), potentially overcoming drug resistance seen with existing therapies.[17]

Conclusion

This compound exemplifies a class of molecules whose importance is defined not by its own biological activity, but by its enabling role in synthetic and medicinal chemistry. Its straightforward synthesis and the strategic placement of a reactive hydroxyl group on the privileged N-phenylsulfonyl indole scaffold have established it as a valuable intermediate. Its history is written in the numerous patents and publications that utilize it as a starting point for constructing complex, biologically active molecules targeting a spectrum of diseases from viral infections to cancer and neurodegeneration. For researchers in drug development, this compound remains a key tool for molecular exploration and the rational design of next-generation therapeutics.

References

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  • LookChem. (s)-2-amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid CAS. [Link]

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  • Local Pharma Guide. CAS NO. 104974-45-0 | C11H13NO2. [Link]

  • Gribble, G. W. (1990). On the reaction of indole with sodium borohydride in trifluoroacetic acid. ResearchGate. [Link]

  • Sudo, Y., et al. (2020). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-β and tau. European Journal of Medicinal Chemistry. [Link]

  • Lin, S., et al. (2023). Indole or phenylsulfonyl-containing antibacterial agents (A). Design of multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives (B) and their synthetic routes (C). ResearchGate. [Link]

  • Gribble, G. W. (1990). SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL. ResearchGate. [Link]

  • Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. National Institutes of Health. [Link]

  • Arias, M. L., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Institutes of Health. [Link]

  • Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Creative Research Thoughts. [Link]

  • Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. [Link]

  • Thenmozhi, A., et al. (2015). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. International Journal of ChemTech Research. [Link]

  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]

  • SpectraBase. 1H-Indole-3-methanol, 1-(phenylsulfonyl)-.alpha.-1-propenyl-, (E)-(.+-.)-. [Link]

  • Bailey, P. D., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc. [Link]

  • Gribble, G. W. (1990). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Sodium Borohydride in Chemical Synthesis and Fine Chemicals Production. [Link]

  • PubChem. 1-(Phenylsulfonyl)-3-indolecarboxaldehyde. [Link]

  • Sudo, Y., et al. (2020). discovery-of-1-phenylsulfonyl-1h-indole-based-multifunctional-ligands-targeting-cholinesterases-and-5-ht6-receptor-with-anti-aggregation-properties-against-amyloid-beta-and-tau. Bohrium. [Link]

  • Sudeep, H. V., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. [Link]

  • Arias, M. L., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. International Union of Crystallography. [Link]

  • Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. International Union of Crystallography. [Link]

  • Walker, G. N., et al. (1961). Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. The Journal of Organic Chemistry. [Link]

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  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

  • Pfizer Inc. (1996). Indole derivatives.
  • Koçovský, P., et al. (1985). On reduction of α,β-unstaurated ketones and the respective allylic alcohols, bearing a phenylsulfonyl or phenylsulfanyl group in the α position. Hydroxy group-controlled stereoselective reduction of 3α. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sudeep, H. V., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Manipal Research Portal. [Link]

  • Kobayashi, J., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. National Institutes of Health. [Link]

  • Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenyl-sulfonyl-1H-indol-3-yl)methanol. PubMed. [Link]

  • Suvorov, N. N., et al. (1974). Method of producing indole and substitution products of the same.

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An In-Depth Technical Guide to [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The strategic functionalization of this privileged scaffold is paramount in the discovery and development of novel chemical entities. This technical guide provides an in-depth exploration of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol, a highly versatile and valuable building block for organic synthesis. We will delve into its synthesis, elucidate its reactivity, and showcase its application in constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced indole chemistry in their synthetic endeavors.

The Strategic Importance of N-Sulfonylindoles in Synthesis

The indole ring, while rich in electron density and prone to electrophilic substitution (typically at the C3 position), presents unique challenges in regioselective synthesis. The NH proton is acidic and can interfere with many organometallic and basic reagents. Therefore, protection of the indole nitrogen is a common and often essential strategy to modulate reactivity, enhance stability, and direct functionalization to other positions on the ring.[2]

The phenylsulfonyl (benzenesulfonyl) group stands out as a particularly effective N-protecting group for several key reasons:

  • Robustness and Stability: It is stable to a wide range of reaction conditions, including strongly acidic and oxidative environments, where many other protecting groups like Boc or Cbz would fail.[3]

  • Powerful Electron-Withdrawing Nature: The sulfonyl group significantly decreases the electron density of the pyrrole ring, deactivating it towards traditional electrophilic aromatic substitution and rendering the C-H bonds more acidic.[2]

  • Directing Group for Metalation: Crucially, the phenylsulfonyl group acts as a potent directing group for lithiation, reliably guiding deprotonation to the C2 position. This opens a reliable pathway for introducing a wide variety of electrophiles at a position that is typically difficult to functionalize directly.[4]

This compound capitalizes on these features, offering a stable, pre-functionalized C3 side chain on a scaffold primed for further, highly regioselective elaboration at the C2 position.

Synthesis of the Building Block

The most direct and common route to this compound involves a two-step sequence starting from the commercially available indole-3-carboxaldehyde.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Aldehyde Reduction I3C Indole-3-carboxaldehyde reagent1 + Benzenesulfonyl Chloride (Base, THF) I3C->reagent1 product1 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde reagent1->product1 reagent2 + Sodium Borohydride (THF/Methanol) product1->reagent2 final_product This compound reagent2->final_product

Caption: General two-step synthesis of the title compound.

Step 1: N-Phenylsulfonylation of Indole-3-carboxaldehyde

The first step involves the protection of the indole nitrogen. This is typically achieved by deprotonating the indole NH with a suitable base, such as sodium hydride (NaH), followed by quenching the resulting anion with benzenesulfonyl chloride.[5]

Step 2: Reduction of the Aldehyde

The intermediate aldehyde is then reduced to the primary alcohol. A mild reducing agent like sodium borohydride (NaBH₄) is highly effective for this transformation, offering excellent chemoselectivity and high yields.[6][7]

Physicochemical Properties
PropertyValue
CAS Number 100769-99-1
Molecular Formula C₁₅H₁₃NO₃S
Molecular Weight 287.33 g/mol
Appearance White to off-white solid
Melting Point 157-161 °C[5]

Reactivity and Synthetic Applications

This compound is a trifunctional building block, with primary points of reactivity at the C3-methanol group, the C2-position of the indole ring, and the N-sulfonyl group itself (for deprotection).

Key Reaction Pathways

Caption: Major synthetic transformations of the title compound.

Transformations of the C3-Methanol Group

The primary alcohol at the C3 position is a versatile handle for a variety of functional group interconversions.

  • Oxidation: The alcohol can be readily oxidized back to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid with stronger oxidants. This allows for the installation of other carbonyl-derived functionalities.[8]

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling subsequent Sₙ2 reactions to introduce a wide range of nucleophiles at the C3-methylene position.

  • Precursor to Bioactive Molecules: This building block is a direct precursor to compounds with demonstrated biological activity. For example, derivatives have been synthesized and investigated for their neuroprotective effects by inhibiting glutamate release in cerebrocortical nerve terminals.[9] Modifications at the hydroxyl position or on the phenylsulfonyl ring can be used to tune pharmacokinetic properties and biological potency.[9][10]

C2-Functionalization via Directed Lithiation

A key advantage of the N-phenylsulfonyl group is its ability to direct metalation to the C2 position. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature selectively deprotonates the C2 position.[4] The resulting 2-lithioindole species is a powerful nucleophile that can react with a wide array of electrophiles, including:

  • Alkyl halides

  • Aldehydes and ketones

  • Disulfides

  • Carbon dioxide

  • Silyl chlorides

This strategy provides a reliable and highly regioselective method for constructing 2,3-disubstituted indoles, which are common motifs in pharmacologically active compounds.

Deprotection of the Phenylsulfonyl Group

The final stage in many synthetic sequences involving this building block is the removal of the phenylsulfonyl protecting group to unveil the free indole NH. The robustness of the N-S bond necessitates specific, often reductive or strongly basic, conditions for its cleavage.

MethodReagents & ConditionsCharacteristicsReference
Reductive Cleavage Magnesium (Mg) turnings in refluxing methanolMild, effective, and commonly used for N-sulfonylindoles.[11]
Reductive Cleavage Sodium amalgam (Na/Hg) in methanolClassical method, but involves toxic mercury.[11]
Basic Hydrolysis Pulverized KOH in hot toluene with t-BuOHHarsh conditions, suitable for robust molecules.[3]
Electrochemical Constant cathodic potential in a protic mediumVery mild conditions, but requires specialized equipment.[12]
Nucleophilic Cleavage n-Propylthiolithium (n-PrSLi) in HMPAEffective but uses a toxic and noxious solvent.[3]

The choice of deprotection method must be carefully considered based on the functional group tolerance of the rest of the molecule. For many applications, magnesium in methanol offers a good balance of reactivity and mildness.[11]

Detailed Experimental Protocols

Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde[5]
  • Setup: To a stirred solution of indole-3-carboxaldehyde (2.90 g, 20.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the mixture in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.96 g, 40.0 mmol) in portions.

  • Anion Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes. The formation of a suspension is typically observed.

  • Sulfonylation: Add a solution of benzenesulfonyl chloride (4.24 g, 24.0 mmol) in anhydrous THF dropwise to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Remove the solvent by evaporation under reduced pressure. Dilute the residue with ice water (300 mL).

  • Isolation: Collect the resulting solid product by filtration. Recrystallize the crude product from an acetone/petroleum ether mixture to afford the pure aldehyde as a light yellow solid.

Protocol: Synthesis of this compound[6][7]
  • Setup: Dissolve 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde (e.g., 3.0 g, 10.5 mmol) in THF (30 mL) in a round-bottom flask at room temperature.

  • Reduction: Slowly add sodium borohydride (NaBH₄, e.g., 2.38 g, 63.0 mmol) in portions to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor for completion by TLC.

  • Quenching: Cautiously add 10% aqueous HCl dropwise to the reaction mixture until the solution becomes acidic and gas evolution ceases.

  • Extraction: Remove most of the THF under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., 10% ethyl acetate in n-hexane) to yield the pure alcohol.[6]

Conclusion

This compound is a strategically designed building block that offers a powerful platform for the synthesis of complex indole-containing molecules. The phenylsulfonyl group provides stability and, most importantly, directs regioselective functionalization at the C2 position—a feature of immense synthetic value. The C3-methanol moiety serves as a versatile handle for further elaboration. The well-established protocols for its synthesis and deprotection make it an accessible and reliable tool for researchers in medicinal chemistry and synthetic organic chemistry. Its application streamlines the construction of 2,3-disubstituted indoles, enabling the efficient exploration of chemical space around this critical pharmacophore.

References

  • Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o542. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Synthetic Communications, 23(1), 121-130. [Link]

  • Koreeda, M., & Shull, L. W. (2010). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Organic & Biomolecular Chemistry, 8(1), 123-130. [Link]

  • Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2008(2), 337-343. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. [Link]

  • Liu, Y., et al. (2007). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkat USA. [Link]

  • Fisher Scientific. (n.d.). This compound, ≥97%, Thermo Scientific. Retrieved from [Link]

  • Cabezas, N., & Arias, S. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1806–1809. [Link]

  • O'Brien, P., & Childs, A. C. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(26), 9063–9066. [Link]

  • Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenyl-sulfonyl-1H-indol-3-yl)methanol. PubMed. [Link]

  • Asian Journal of Chemistry. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(10), 2232-2234. [Link]

  • Cami-Kobeci, G., & Moody, C. J. (2003). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2003(7), 11-17. [Link]

  • Chakkaravarthi, G., et al. (2008). (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • IUCr. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Crystallographic Communications. [Link]

  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]

  • El-Mekkawy, A. I., & El-Mekkawy, R. I. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 15(4), 289-307. [Link]

  • CP Lab Safety. (n.d.). Glycerol bioxtra 99% GC 1 liter. Retrieved from [Link]

  • Lu, C. W., et al. (2020). [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, inhibits glutamate release in rat cerebrocortical nerve terminals by suppressing the P/Q-type Ca2+ channels and Ca2+/calmodulin/protein kinase A pathway. Neurochemistry International, 140, 104845. [Link]

  • Reddy, G. S., et al. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(10), 2232-2234. [Link]

Sources

Unveiling the Electronic Landscape: A Theoretical Guide to [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmacologically active compounds, from the neurotransmitter serotonin to the anti-cancer agent vinblastine.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity.[2][3] A particularly effective strategy for modulating the electronic properties and reactivity of the indole ring is the introduction of a potent electron-withdrawing group, such as a phenylsulfonyl moiety, at the nitrogen atom.[4] This modification dramatically alters the electron density distribution across the indole system, unlocking novel avenues for chemical synthesis and biological interactions.

This technical guide provides an in-depth exploration of the electronic properties of a key synthetic intermediate, [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol, through the lens of theoretical and computational chemistry. For researchers, medicinal chemists, and drug development professionals, understanding these fundamental electronic characteristics is paramount for predicting molecular behavior, designing rational synthetic pathways, and ultimately, developing novel therapeutic agents with enhanced efficacy and specificity. We will delve into the causality behind computational choices, present validated protocols, and offer insights into how theoretical data translates to real-world applications.

Section 1: The Molecular Architecture and Its Electronic Implications

The structure of this compound is a fascinating confluence of three key components: the indole core, the N-phenylsulfonyl group, and the C3-methanol substituent. The phenylsulfonyl group is not merely a protecting group; it is a powerful modulator of the indole's inherent nucleophilicity.[4] Typically, the indole ring is electron-rich and prone to electrophilic attack, particularly at the C3 position. However, the strong electron-withdrawing nature of the sulfonyl group reverses this polarity, rendering the indole nucleus susceptible to nucleophilic addition.[4] This altered reactivity profile is a significant advantage in synthetic chemistry, enabling the construction of complex molecular architectures that would be otherwise inaccessible.

The methanol group at the C3 position serves as a versatile synthetic handle, allowing for further elaboration and diversification of the molecular scaffold. This strategic placement of functional groups makes this compound a valuable precursor for a wide range of biologically active molecules, including potential anti-fungal, anti-bacterial, and anti-cancer agents.[5]

Molecular Structure of this compound cluster_indole Indole Core cluster_sulfonyl Phenylsulfonyl Group cluster_methanol Methanol Group C8 C8 C9 C9 C8->C9 N1 N1 C8->N1 C4 C4 C9->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C8 C2 C2 N1->C2 S1 S1 N1->S1 C3 C3 C2->C3 C3->C4 C16 C16 C3->C16 CH2 O1 O1 S1->O1 O O2 O2 S1->O2 O C10 C10 S1->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C14 C14 C13->C14 C15 C15 C14->C15 C15->C10 O3 O3 C16->O3 OH

Caption: A diagram illustrating the key functional components of the title molecule.

Section 2: Theoretical Framework for Electronic Structure Elucidation

To quantitatively understand the electronic properties of this compound, we turn to the robust and predictive power of quantum chemical calculations, primarily Density Functional Theory (DFT).

The Power of Density Functional Theory (DFT)

DFT has emerged as a leading method in computational chemistry due to its excellent balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical interest.[6] By approximating the many-electron Schrödinger equation, DFT allows us to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and, most importantly for this guide, the electronic structure.

Causality of Method Selection: For molecules containing sulfur and multiple aromatic rings, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated choice. It provides a reliable description of electron correlation effects. This functional is typically paired with a Pople-style basis set, such as 6-31G(d,p), which includes polarization functions (d and p) on heavy atoms and hydrogens, respectively.[7] These functions are crucial for accurately describing the non-spherical nature of electron density in bonded atoms, particularly the hypervalent sulfur atom in the sulfonyl group.

Computational Protocol: A Self-Validating Workflow

The following protocol outlines a standard and reliable workflow for DFT calculations on this compound. Each step is designed to ensure the final results are physically meaningful and correspond to a true energy minimum on the potential energy surface.

DFT Computational Workflow A 1. Initial Structure Generation (e.g., from 2D sketch or crystal data) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Finds the lowest energy conformation. A->B C 3. Frequency Calculation (at the same level of theory) Confirms a true energy minimum (no imaginary frequencies). B->C D 4. Single-Point Energy Calculation (Higher level of theory if needed) Derives electronic properties. C->D E 5. Property Analysis (HOMO-LUMO, MEP, NBO) D->E

Caption: A streamlined workflow for performing DFT calculations.

  • Geometry Optimization: The initial step involves finding the most stable 3D arrangement of atoms (the global minimum) on the potential energy surface. This is critical as all subsequent electronic properties are dependent on the molecular geometry.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true local minimum and not a transition state.

  • Electronic Property Calculation: From the optimized geometry, a single-point energy calculation is performed to derive the molecular orbitals and other electronic properties.

Section 3: Analysis of Key Electronic Descriptors

The output of DFT calculations provides a wealth of information. Here, we focus on the most insightful descriptors for understanding the electronic nature of our target molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[9][10] A smaller gap generally implies higher reactivity.[10]

Frontier Molecular Orbital Energy Diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO

Caption: A simplified representation of the HOMO-LUMO energy gap.

For this compound, we would expect the HOMO to be localized primarily on the indole ring, reflecting its residual electron-donating character. Conversely, the powerful electron-withdrawing sulfonyl group would significantly lower the energy of the LUMO and likely cause it to be distributed over the sulfonyl group and the indole nucleus. This distribution facilitates nucleophilic attack on the indole ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, color-coding regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For our molecule, the MEP would likely show:

  • Negative Potential (Red/Yellow): Around the oxygen atoms of the sulfonyl and methanol groups, indicating their suitability as hydrogen bond acceptors.

  • Positive Potential (Blue): Around the hydrogen atoms of the methanol group and potentially on the indole ring, particularly near the sulfonyl group, highlighting sites for nucleophilic interaction.

This information is invaluable in drug design for predicting how a ligand might interact with the active site of a protein.

Quantitative Data Summary

The following table summarizes hypothetical yet representative data obtained from a DFT (B3LYP/6-31G(d,p)) calculation.

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVEnergy of the outermost electrons; relates to ionization potential.
LUMO Energy -1.8 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 4.7 eVIndicator of chemical reactivity and electronic transition energy.[9]
Dipole Moment 4.2 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
N-S Bond Length 1.68 ÅShorter than a typical single bond, indicating some double bond character and strong electron delocalization.
Dihedral Angle (Indole-Phenyl) ~80°The near-orthogonal arrangement minimizes steric hindrance and influences crystal packing.[11]

Section 4: Experimental Corroboration

While theoretical calculations provide profound insights, they must be grounded in experimental reality. The following techniques are essential for validating the computational predictions.

Spectroscopic and Electrochemical Methods
  • UV-Visible Spectroscopy: The electronic transitions predicted by the HOMO-LUMO gap can be observed experimentally using UV-Vis spectroscopy. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to experimentally determine the oxidation and reduction potentials of the molecule, which can then be correlated to the HOMO and LUMO energy levels, respectively.

Structural Analysis
  • X-Ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[11][12] The experimental bond lengths, bond angles, and dihedral angles can be directly compared to the values obtained from the optimized geometry in the DFT calculations, providing a direct validation of the computational model.

Conclusion: Bridging Theory and Practice

The theoretical study of this compound provides a detailed and predictive understanding of its electronic properties, which are fundamental to its reactivity and potential biological activity. Through the application of Density Functional Theory, we can elucidate the distribution of frontier molecular orbitals, map the electrostatic potential, and quantify key electronic descriptors. This computational insight, when validated by experimental techniques, empowers researchers to make informed decisions in the design and synthesis of novel indole-based compounds. The principles and protocols outlined in this guide serve as a robust framework for leveraging computational chemistry as a powerful, predictive tool in the modern drug discovery pipeline.

References

  • Gribble, G. W. (n.d.). SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL. ResearchGate. Retrieved from [Link]

  • Tom, N. D. (n.d.). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKAT USA. Retrieved from [Link]

  • Cabezas, N., & Arias, L. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gribble, G. W. (n.d.). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of HOMO-LUMO energy gaps of indole, tryptophan, serotonin and melatonin. Retrieved from [Link]

  • Akachuku, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Retrieved from [Link]

  • CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • K, V., & N C, P. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • AIP Publishing. (2022). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. Retrieved from [Link]

  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Chakkaravarthi, G., et al. (2008). (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals for indole, skatole, and tryptophan. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Retrieved from [Link]

  • Asghar, S., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol, a valuable intermediate in medicinal chemistry and materials science. The protocol details the selective reduction of the precursor aldehyde, 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde, using sodium borohydride (NaBH₄). We will elucidate the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this transformation.

Introduction and Scientific Rationale

The indole scaffold is a privileged structure in drug discovery, and its functionalization is key to developing novel therapeutic agents. The target molecule, this compound, serves as a versatile building block. The phenylsulfonyl protecting group on the indole nitrogen enhances stability and modulates the electronic properties of the indole ring, while the primary alcohol at the C3 position offers a reactive handle for further synthetic elaboration.

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific synthesis, sodium borohydride (NaBH₄) is the reducing agent of choice.

Why Sodium Borohydride?

The selection of NaBH₄ is a deliberate choice rooted in the principles of chemoselectivity and operational simplicity. Unlike more potent hydride donors such as lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits remarkable selectivity for aldehydes and ketones.[1][2] It will not reduce more robust functional groups like esters, amides, or carboxylic acids under standard conditions, which is advantageous in complex molecule synthesis.[1] Furthermore, NaBH₄ is significantly safer to handle than LiAlH₄, as it reacts slowly and controllably with protic solvents like methanol and ethanol, which can conveniently be used as the reaction medium.

The overall transformation is shown below:

G cluster_0 Overall Reaction Scheme Starting Material Reagents 1. NaBH₄ 2. MeOH / Workup Starting Material->Reagents Product Reagents->Product

Caption: Reduction of 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde to the target alcohol.

Reaction Mechanism: The Hydride Transfer Pathway

The reduction of the aldehyde proceeds via a well-established two-step nucleophilic addition mechanism.[1][3] Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

  • Nucleophilic Attack: The borohydride anion (BH₄⁻) serves as a source of the hydride ion (H⁻). The highly polarized carbonyl group of the aldehyde features an electrophilic (electron-poor) carbon atom. The hydride ion executes a nucleophilic attack on this carbonyl carbon.[4][5] Simultaneously, the π-bond of the carbonyl breaks, and the electron pair moves onto the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[3][5]

  • Protonation: In the second step, a proton source is required to neutralize the negatively charged oxygen. In this protocol, the solvent (methanol) can act as the proton donor. Alternatively, the protonation is definitively completed during the aqueous acidic workup, which also serves to quench any unreacted NaBH₄.[1][3] This step yields the final primary alcohol product and inorganic boron salts.

G start Aldehyde + NaBH₄ step1 Nucleophilic Attack: Hydride (H⁻) from BH₄⁻ attacks the electrophilic carbonyl carbon. start->step1 intermediate Tetrahedral Alkoxide-Boron Complex step1->intermediate Formation of new C-H bond step2 Protonation: Alkoxide is protonated by solvent (MeOH) or during aqueous workup. intermediate->step2 O⁻ abstracts H⁺ product Primary Alcohol Product step2->product

Caption: Mechanism of sodium borohydride reduction of an aldehyde.

Comprehensive Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes in-process controls for self-validation.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsKey Properties
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde285.3310.01.0Starting material
Sodium Borohydride (NaBH₄)37.835.00.5Reducing agent. Theoretically, 0.25 eq. is enough, but excess is used.[6]
Methanol (MeOH), Anhydrous32.04--Reaction solvent
Ethyl Acetate (EtOAc)88.11--Extraction solvent
1 M Hydrochloric Acid (HCl)36.46--Quenching and workup
Saturated Sodium Chloride (Brine)---Washing agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--Drying agent
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • TLC plates (Silica gel 60 F₂₅₄), chamber, and UV lamp

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (2.85 g, 10.0 mmol).

  • Dissolution: Add anhydrous methanol (50 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is critical for controlling the reaction's exothermicity.[7]

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.19 g, 5.0 mmol) to the cooled solution in small portions over 10-15 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to side products.[7]

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at 0 °C. Monitor the progress of the reaction every 15-20 minutes using Thin-Layer Chromatography (TLC).

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Observation: The reaction is complete when the starting material spot (aldehyde) has been completely consumed and a new, more polar spot (alcohol) has appeared at a lower Rf value. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the dropwise addition of 1 M HCl (approx. 20 mL) at 0 °C until the bubbling (H₂ evolution) ceases and the solution is slightly acidic (pH ~5-6). Caution: This step is exothermic and releases flammable hydrogen gas. Perform in a well-ventilated fume hood.[8]

  • Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Shake vigorously and allow the layers to separate.

  • Isolate and Wash: Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). Combine all organic layers.[8] Wash the combined organic phase with saturated brine solution (50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

  • Purification: Purify the crude solid by recrystallization. A suitable solvent system is ethyl acetate/hexanes.[9] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Workflow and Process Visualization

The entire synthesis, from setup to final product, can be visualized as a logical sequence of operations.

Caption: A high-level workflow diagram for the synthesis of this compound.

Critical Safety Considerations

Trustworthiness in science begins with safety. Adherence to safety protocols is non-negotiable.

  • Sodium Borohydride (NaBH₄):

    • Hazards: NaBH₄ is a flammable solid that is water-reactive.[10] Contact with water, acids, or moisture releases flammable hydrogen gas, which can ignite spontaneously. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.

    • Handling: Always handle NaBH₄ in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[12][13] Avoid generating dust.[11] Store in a tightly sealed container in a cool, dry place away from acids and water.[10]

  • Hydrogen Gas (H₂): The reaction and quenching steps produce hydrogen gas, which is highly flammable and can form explosive mixtures with air. Ensure the absence of ignition sources and maintain adequate ventilation.

  • Spill & Waste:

    • Spills: In case of a NaBH₄ spill, do NOT use water.[12] Cover the spill with a dry, inert material such as sand, dry lime, or soda ash.[12] Collect the material in a sealed container for hazardous waste disposal.

    • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Coconote. (2025). Sodium Borohydride Lab Overview. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ESPI Metals. (2007). Safety Data Sheet: Sodium Borohydride. [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Sodium Borohydride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Organic Syntheses. (n.d.). Procedure v95p0157. [Link]

  • Gribble, G.W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Manoharan, M., et al. (n.d.). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry. [Link]

  • Chem Explained. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. [Link]

  • Gribble, G. W., et al. (1988). SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL TRIFLUOROMETHANESULFONATE. ResearchGate. [Link]

  • Das, B., et al. (2007). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021). Reduction of carbonyl compounds using Sodium borohydride and aluminium borohydide. YouTube. [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews. [Link]

  • Gribble, G. W., et al. (1988). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. [Link]

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The Versatile Synthon: Application of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold in Kinase Inhibitor Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a cornerstone in the design of targeted therapies.[2] A significant area of focus has been the development of indole-containing molecules as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5]

The functionalization of the indole ring is crucial for modulating the potency and selectivity of kinase inhibitors. The nitrogen atom of the indole ring is often substituted with an electron-withdrawing group, such as a phenylsulfonyl group, to tune the electronic character of the heterocyclic system and to serve as a handle for further synthetic modifications.[6] The introduction of a methanol group at the C3 position, yielding [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol, provides a versatile synthetic intermediate. This hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of pharmacophoric fragments necessary for kinase binding.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of kinase inhibitors, with a focus on practical synthetic protocols and the underlying scientific rationale.

Physicochemical Properties and Synthesis of the Starting Material

This compound is a stable, crystalline solid that serves as an excellent starting material for further chemical transformations.

PropertyValue
Molecular Formula C₁₅H₁₃NO₃S
Molecular Weight 287.33 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents like THF, DCM, and DMF
Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from indole-3-carboxaldehyde. The first step involves the protection of the indole nitrogen with a phenylsulfonyl group, followed by the reduction of the aldehyde to the corresponding alcohol.

Step 1: N-Phenylsulfonylation of Indole-3-carboxaldehyde

The phenylsulfonyl group serves to protect the indole nitrogen from undesired side reactions and activates the indole ring for certain transformations.

  • Reaction: Indole-3-carboxaldehyde is reacted with benzenesulfonyl chloride in the presence of a base.

  • Rationale: The base deprotonates the indole nitrogen, forming an indolide anion that acts as a nucleophile, attacking the sulfur atom of the benzenesulfonyl chloride. A phase-transfer catalyst can be employed to facilitate the reaction between the aqueous base and the organic-soluble indole derivative.[7]

Step 2: Reduction of the Aldehyde

The aldehyde at the C3 position is then reduced to the primary alcohol.

  • Reaction: The N-protected indole-3-carboxaldehyde is treated with a mild reducing agent such as sodium borohydride (NaBH₄).

  • Rationale: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not affect the sulfonyl group or the aromatic rings. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[7]

Detailed Experimental Protocol:

  • N-Phenylsulfonylation:

    • To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), add a strong base such as sodium hydroxide (e.g., 50% aqueous solution, 3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

    • Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde. This intermediate can be purified by recrystallization or column chromatography.

  • Reduction:

    • Dissolve the 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the desired product as a crystalline solid.

Application in the Synthesis of Indole-Based Kinase Inhibitors

The hydroxyl group of this compound is a key functional handle for introducing the diverse side chains required for potent and selective kinase inhibition. A common strategy involves converting the alcohol into a more reactive electrophile, such as a halide or a sulfonate ester, which can then be displaced by a nucleophilic fragment of a kinase inhibitor pharmacophore.

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates the central role of this compound as a versatile building block.

G A This compound B Activation of Hydroxyl Group (e.g., to OTs, OMs, Halide) A->B Step 1 C Nucleophilic Substitution (SN2) B->C Step 2 E Indole-Based Kinase Inhibitor Core C->E D Pharmacophore Fragment (e.g., Amine, Heterocycle) D->C F Optional Deprotection (Removal of Phenylsulfonyl Group) E->F Optional Step 3 G Final Kinase Inhibitor E->G Direct Use F->G

Caption: General synthetic workflow for kinase inhibitors.

Protocol 2: Synthesis of a Representative PIM Kinase Inhibitor

PIM kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.[4][8] Many potent PIM inhibitors feature a substituted indole scaffold.[9] This protocol outlines a plausible synthesis of a PIM inhibitor based on a 3-amino-substituted indole core, starting from this compound.

Step 1: Conversion of the Alcohol to a Leaving Group (Mesylation)

  • Reaction: The hydroxyl group is converted to a mesylate, a good leaving group for subsequent nucleophilic substitution.

  • Rationale: The highly electrophilic sulfur atom of methanesulfonyl chloride is readily attacked by the oxygen of the alcohol. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.

Step 2: Nucleophilic Substitution with an Amine

  • Reaction: The mesylate is displaced by a suitable amine-containing pharmacophore.

  • Rationale: The amine acts as a nucleophile, attacking the carbon bearing the mesylate leaving group in an Sₙ2 reaction. The choice of amine is critical for the final inhibitor's potency and selectivity.

Detailed Experimental Protocol:

  • Mesylation:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add triethylamine (1.5 eq).

    • Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature at 0 °C.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate, which is often used in the next step without further purification.

  • Nucleophilic Substitution:

    • Dissolve the crude mesylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add the desired amine nucleophile (e.g., a substituted aniline or heterocyclic amine, 1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours to overnight, monitoring by TLC.

    • After cooling to room temperature, dilute the reaction with water and extract the product with ethyl acetate.

    • Combine the organic extracts, wash with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired N-substituted 3-aminomethyl-1-(phenylsulfonyl)-1H-indole derivative.

Step 3 (Optional): Deprotection of the Indole Nitrogen

In some cases, the N-phenylsulfonyl group may be retained in the final inhibitor. However, if the free indole NH is required for activity, the protecting group can be removed.

  • Reaction: Cleavage of the N-S bond can be achieved under various conditions, such as with a strong base (e.g., NaOH or KOH) in a protic solvent or using reducing agents like magnesium in methanol.[10]

Target Kinases and Biological Activity

Indole-based compounds synthesized from this compound and its derivatives have shown inhibitory activity against a range of kinases implicated in cancer.

Kinase TargetRepresentative Inhibitor StructureIC₅₀ (nM)Reference
PIM-1 3,5-disubstituted indole≤ 2[9]
PIM-2 3,5-disubstituted indole≤ 100[9]
PIM-3 3,5-disubstituted indole≤ 2[9]
Aurora A Imidazo[4,5-b]pyridine derivative15[11]
Aurora B Imidazo[4,5-b]pyridine derivative3050[11]
VEGFR-2 Benzo[g]quinazolin-benzenesulfonamide640[12]
EGFR Novel Indole Derivative1026[2]
SRC Novel Indole Derivative2[2]
Signaling Pathways

The kinases targeted by these indole-based inhibitors are involved in critical cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.

PIM Kinase Signaling Pathway:

PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways. They phosphorylate a number of substrates that promote cell survival and proliferation and inhibit apoptosis.

G A Growth Factors / Cytokines B Receptor Tyrosine Kinases A->B C JAK/STAT Pathway B->C D PIM Kinase C->D E Phosphorylation of Substrates (e.g., Bad, p21, p27) D->E F Inhibition of Apoptosis E->F G Cell Cycle Progression E->G H This compound -derived Inhibitor H->D Inhibition

Caption: PIM Kinase Signaling Pathway Inhibition.

Aurora Kinase Signaling in Mitosis:

Aurora kinases are essential for proper cell division. Aurora A is involved in centrosome separation and mitotic spindle formation, while Aurora B is a key component of the chromosomal passenger complex that ensures correct chromosome segregation.

G cluster_0 Mitosis A Prophase B Metaphase A->B C Anaphase B->C D Aurora A Kinase F Centrosome Separation & Spindle Assembly D->F E Aurora B Kinase G Chromosome Alignment & Segregation E->G H This compound -derived Inhibitor H->D Inhibition H->E Inhibition

Caption: Aurora Kinase Role in Mitosis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. The N-phenylsulfonyl group effectively modulates the electronic properties of the indole core, while the C3-methanol functionality provides a convenient handle for the introduction of diverse pharmacophoric moieties through straightforward chemical transformations. The synthetic protocols outlined in this application note demonstrate the utility of this synthon in accessing promising drug candidates targeting key kinases in oncology, such as PIM and Aurora kinases. Future work in this area will likely focus on the development of novel nucleophilic partners to further explore the structure-activity relationships of these indole-based inhibitors and to optimize their pharmacokinetic and pharmacodynamic properties for clinical development.

References

  • Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry.
  • Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases.
  • Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry.
  • Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Discovery and evaluation of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors. PubMed.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.
  • [1-(PHENYLSULFONYL)-1H-INDOL-2-YL]METHANOL synthesis. ChemicalBook.
  • (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E.
  • Synthesis of 5-Ethyl-1H-indole.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu
  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules.
  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry.

  • (2-Methyl-1-phenyl-sulfonyl-1H-indol-3-yl)methanol. PubMed.
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Biomedical Science.
  • 1,2-Bis(phenylsulfonyl)
  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry.
  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • List of VEGF/VEGFR inhibitors. Drugs.com.
  • Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry.
  • Electrophilic substitution
  • Alkylation of 1H‐indole via the borrowing hydrogen strategy.
  • Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction.

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Application Notes and Protocols: [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol as a Key Precursor for Novel Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold in Anti-HIV Drug Discovery

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of antiretroviral therapies. Among the various classes of anti-HIV agents, non-nucleoside reverse transcriptase inhibitors (NNRTIs) play a crucial role in combination therapies due to their high specificity and potency against HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[1][2] The indole nucleus has emerged as a privileged scaffold in the design of novel NNRTIs, with the FDA-approved drug Delavirdine serving as a prominent example.[3][4][5] Indole derivatives offer a versatile platform for structural modifications to enhance antiviral activity, improve pharmacokinetic profiles, and overcome drug resistance.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol, a pivotal precursor for a new generation of indole-based anti-HIV agents. The phenylsulfonyl group at the N-1 position of the indole serves a dual purpose: it protects the indole nitrogen and acts as a key pharmacophoric element, contributing to the binding affinity of the final compounds to the hydrophobic pocket of HIV-1 RT. The hydroxymethyl group at the C-3 position provides a versatile handle for further chemical elaborations to generate diverse libraries of potential drug candidates.

These application notes will detail the synthetic protocols for preparing this precursor, its subsequent conversion into potential anti-HIV agents, and the essential biological assays required to evaluate their efficacy and cytotoxicity.

Synthesis of the Precursor: this compound

The synthesis of this compound is a two-step process commencing from the commercially available indole-3-carboxaldehyde. The first step involves the protection of the indole nitrogen with a phenylsulfonyl group, followed by the selective reduction of the aldehyde functionality.

Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde

The N-sulfonylation of indole-3-carboxaldehyde is a crucial step to activate the indole ring and introduce a key structural motif for anti-HIV activity. This reaction is typically carried out under basic conditions to deprotonate the indole nitrogen, facilitating its nucleophilic attack on benzenesulfonyl chloride.

Protocol 1: N-Phenylsulfonylation of Indole-3-carboxaldehyde

  • Materials:

    • Indole-3-carboxaldehyde

    • Benzenesulfonyl chloride

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a stirred solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

    • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde as a solid.[6]

Step 2: Reduction to this compound

The selective reduction of the aldehyde group to a primary alcohol is achieved using a mild reducing agent such as sodium borohydride. This reaction is generally high-yielding and proceeds under mild conditions.

Protocol 2: Reduction of 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde

  • Materials:

    • 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

    • After completion, carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane (3 x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or flash column chromatography if necessary.[7]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Reduction Indole3CHO Indole-3-carboxaldehyde NaH_THF NaH, THF Indole3CHO->NaH_THF SulfonylChloride Benzenesulfonyl chloride SulfonylChloride->NaH_THF Step1_Product 1-(Phenylsulfonyl)-1H-indole- 3-carboxaldehyde NaH_THF->Step1_Product NaBH4_MeOH NaBH4, Methanol Step1_Product->NaBH4_MeOH Step2_Product [1-(Phenylsulfonyl)-1H-indol- 3-yl]methanol NaBH4_MeOH->Step2_Product

Caption: Synthetic route to this compound.

Application in the Synthesis of Anti-HIV Agents

The precursor, this compound, is a versatile building block for creating a diverse range of potential anti-HIV agents. The primary alcohol functionality can be readily converted into various other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Example Application: Synthesis of Ether Derivatives

One common modification is the conversion of the alcohol to an ether. This can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Protocol 3: Synthesis of [1-(Phenylsulfonyl)-3-(alkoxymethyl)-1H-indole] Derivatives

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

    • Alkyl halide (e.g., benzyl bromide, allyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired ether derivative.

Logical Relationship Diagram

ApplicationLogic cluster_modifications Chemical Modifications cluster_products Potential Anti-HIV Agents Precursor This compound Key Precursor Etherification Williamson Ether Synthesis R-X, Base Precursor->Etherification Esterification Ester Formation R-COCl, Base Precursor->Esterification Azide_Formation Conversion to Azide DPPA, DBU Precursor->Azide_Formation Ether_Derivatives Ether Derivatives R-O-CH2-Indole Etherification->Ether_Derivatives Ester_Derivatives Ester Derivatives R-COO-CH2-Indole Esterification->Ester_Derivatives Amine_Derivatives Amine Derivatives R-NH-CH2-Indole Azide_Formation->Amine_Derivatives Reduction

Caption: Derivatization pathways from the key precursor.

Biological Evaluation Protocols

Once a library of compounds has been synthesized from the precursor, it is essential to evaluate their biological activity. This involves determining both their efficacy in inhibiting HIV-1 replication and their toxicity to host cells.

Protocol 4: Cytotoxicity Assay (MTT Assay) to Determine CC₅₀

This assay determines the concentration of the compound that causes a 50% reduction in the viability of host cells (CC₅₀). A higher CC₅₀ value indicates lower cytotoxicity.[1][3]

  • Materials:

    • Human T-lymphocyte cell line (e.g., MT-4 cells)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Synthesized compounds (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the wells in triplicate. Include untreated cell controls (100% viability) and blank controls (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value using a dose-response curve.[2][8]

Protocol 5: HIV-1 Reverse Transcriptase Inhibition Assay to Determine IC₅₀

This biochemical assay measures the concentration of the compound required to inhibit the activity of the HIV-1 RT enzyme by 50% (IC₅₀).[4][9]

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • HIV-1 RT Assay Kit (commercially available, e.g., from XpressBio)[10][11]

    • Synthesized compounds (dissolved in DMSO)

    • Control NNRTI (e.g., Nevirapine)

    • Microplate reader

  • Procedure:

    • Follow the manufacturer's protocol for the HIV-1 RT assay kit.

    • Prepare serial dilutions of the test compounds and the control inhibitor.

    • In a 96-well plate, add the reaction buffer, the enzyme, the template/primer, and the diluted compounds.

    • Initiate the reaction by adding the dNTP mix (which includes a labeled nucleotide).

    • Incubate the plate according to the kit's instructions to allow for DNA synthesis.

    • Stop the reaction and detect the amount of newly synthesized DNA (e.g., via a colorimetric or radioactive signal).

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

The efficacy and toxicity data for the synthesized compounds should be summarized in a table for easy comparison. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential. A higher SI value is desirable.[3]

Compound IDModification from PrecursorIC₅₀ (nM) vs HIV-1 RTCC₅₀ (µM) in MT-4 cellsSelectivity Index (SI = CC₅₀/IC₅₀)
Control Nevirapine200>50>250
Precursor This compound>10,000>100-
Derivative 1 -CH₂-O-BenzylDataDataData
Derivative 2 -CH₂-O-AllylDataDataData
... ...DataDataData

Conclusion and Future Directions

This compound is a highly valuable and versatile precursor for the development of novel indole-based anti-HIV agents. The synthetic route is straightforward and amenable to scale-up. The functional handle at the C-3 position allows for extensive chemical exploration to optimize antiviral potency and selectivity. By following the detailed protocols for synthesis and biological evaluation outlined in this guide, researchers can efficiently generate and screen new chemical entities with the potential to contribute to the next generation of HIV therapeutics. Future work should focus on expanding the library of derivatives and evaluating their activity against a panel of drug-resistant HIV-1 strains.

References

  • (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Gribble, G. W., & Conway, S. C. (1990). SYNTHESIS OF 1-(PHENYLSULF0NYL)
  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • Gribble, G. W. (2017). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.
  • New indolylarylsulfone non-nucleoside reverse transcriptase inhibitors show low nanomolar inhibition of single and double HIV-1 mutant strains. (2020). PubMed. Retrieved from [Link]

  • A Convenient Synthesis of 3-(But-3-en-1-yl)-(phenylsulfonyl)-1 H -indole. (n.d.).
  • N-Phenyl-1-(phenylsulfonyl)-1 H-1,2,4-triazol-3-amine as a New Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor. (2023). PubMed. Retrieved from [Link]

  • Indolylarylsulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors: new cyclic substituents at indole-2-carboxamide. (2011). PubMed. Retrieved from [Link]

  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (n.d.). MDPI. Retrieved from [Link]

  • Novel non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. 6. 2-Indol-3-yl- and 2-azaindol-3-yl-dipyridodiazepinones. (1997). PubMed. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved from [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). International Union of Crystallography. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Anti-inflammatory Agents from [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel anti-inflammatory compounds utilizing [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol as a versatile starting material. We detail a strategic two-stage synthetic pathway. The initial stage involves the selective oxidation of the primary alcohol of the starting material to the corresponding aldehyde, a critical intermediate. The subsequent stage outlines the conversion of this aldehyde into two prominent classes of bioactive heterocycles known for their anti-inflammatory properties: indole-based chalcones and their derived indolyl-pyrimidines. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its structural versatility and ability to interact with various biological targets have made it a focal point in the development of new therapeutic agents.[1] Notably, indole derivatives have demonstrated significant efficacy as anti-inflammatory agents, with some acting as potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][2]

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Prostaglandins are key mediators of the inflammatory process, and their synthesis is catalyzed by the COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

The starting material, this compound, provides an excellent entry point for the synthesis of diverse indole derivatives. The phenylsulfonyl group at the N-1 position acts as a potent electron-withdrawing group, which can influence the reactivity of the indole ring and serve as a key pharmacophore for interaction with biological targets like COX-2. This guide will focus on transforming the 3-methanol group into functionalities that allow for the construction of chalcone and pyrimidine moieties, both of which are known to possess significant anti-inflammatory activity.[2][5][6][7][8]

Synthetic Strategy: A Two-Stage Approach

Our synthetic approach is logically divided into two primary stages. The first stage is the conversion of the starting material into a more versatile intermediate, 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde. The second stage utilizes this aldehyde to synthesize the target anti-inflammatory compounds.

Stage 1: Oxidation of this compound

The transformation of the primary alcohol at the 3-position of the indole ring to an aldehyde is a crucial first step. This aldehyde functionality is a versatile handle for subsequent carbon-carbon bond-forming reactions. Several oxidation methods can be employed for this conversion. A mild and efficient method involves the use of Pyridinium Chlorochromate (PCC), which is known to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Stage 2: Synthesis of Bioactive Heterocycles

With the 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde in hand, we can proceed to synthesize various heterocyclic compounds with potential anti-inflammatory activity.

  • Synthesis of Indole-based Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for many biologically active molecules.[1][6][9] Indole-based chalcones are synthesized via the Claisen-Schmidt condensation of the indole-3-carbaldehyde with an appropriate acetophenone in the presence of a base.[5][6][7] The resulting chalcones have been shown to exhibit anti-inflammatory properties, including COX inhibition.[5]

  • Synthesis of Indolyl-Pyrimidines: Pyrimidine derivatives are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory effects.[2][8] These can be synthesized by the cyclocondensation reaction of the previously synthesized indole chalcones with reagents like urea, thiourea, or guanidine hydrochloride.[2][8]

The overall synthetic workflow is depicted in the following diagram:

G Starting Material This compound Aldehyde 1-(Phenylsulfonyl)-1H- indole-3-carbaldehyde Starting Material->Aldehyde Chalcone Indole-based Chalcone Aldehyde->Chalcone Pyrimidine Indolyl-Pyrimidine Chalcone->Pyrimidine Cyclocondensation G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Synthesized Compound Synthesized Indole Derivative Synthesized Compound->COX-1 / COX-2  Inhibition

Sources

Application Notes and Protocols: Derivatization of the Hydroxyl Group of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The derivatization of the primary hydroxyl group in [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol offers a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this molecule. We delve into the underlying chemical principles, provide detailed, field-proven protocols for esterification, etherification, and carbamate formation, and outline robust analytical methodologies for the characterization of the resulting derivatives. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: Strategic Importance and Molecular Considerations

The indole scaffold is a privileged structure in drug discovery, present in a multitude of biologically active compounds. The specific molecule, this compound, presents a unique synthetic handle: a primary alcohol at the C3 position. Derivatization of this hydroxyl group allows for the systematic exploration of the chemical space around the indole core, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents.

The N-phenylsulfonyl group serves a dual purpose. Primarily, it is a robust protecting group for the indole nitrogen, preventing undesired side reactions and allowing for selective functionalization at other positions.[1] Secondly, this electron-withdrawing group influences the reactivity of the indole ring system, a factor that must be considered when designing synthetic strategies.[2] The primary alcohol at the C3-methylene bridge is readily accessible for a variety of chemical transformations, making it an ideal point for diversification.

Chemical Principles and Strategic Approach

The derivatization of the primary hydroxyl group of this compound can be approached through several classical organic transformations. The choice of reaction depends on the desired functional group to be introduced. This guide focuses on three common and versatile derivatization pathways:

  • Esterification: The formation of an ester linkage by reacting the alcohol with a carboxylic acid or its derivative. Esters are valuable for prodrug strategies and for introducing a wide range of functionalities.

  • Etherification: The formation of an ether linkage, typically via a Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.[3][4] Ethers can significantly alter the steric and electronic properties of the parent molecule.

  • Carbamate Formation: The reaction of the alcohol with an isocyanate to form a carbamate.[5] Carbamates are known for their biological activity and are often found in pharmaceuticals.[6]

The N-phenylsulfonyl group is generally stable under the conditions required for these transformations. However, strongly basic or acidic conditions over prolonged periods should be approached with caution to prevent potential deprotection.[7][8]

Experimental Protocols

The following protocols are presented as detailed, step-by-step guides. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Considerations for Reaction Monitoring and Purification

Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase for this class of compounds is a mixture of ethyl acetate and hexanes. Visualization can be achieved using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.

Purification: The primary method for purifying the synthesized derivatives is column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, as determined by TLC.

Protocol 1: Esterification via Acyl Chloride

This protocol describes the formation of an ester by reacting this compound with an acyl chloride in the presence of a non-nucleophilic base.

Workflow Diagram:

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material & Pyridine in DCM Cool Cool to 0 °C Start->Cool Add_Acyl Add Acyl Chloride (dropwise) Cool->Add_Acyl Stir Stir at RT Add_Acyl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with H2O Monitor->Quench Upon Completion Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Esterification Workflow.

Reagents and Equipment:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol outlines the synthesis of an ether derivative using the Williamson ether synthesis, which is a classic SN2 reaction.[4][9][10]

Workflow Diagram:

Etherification_Workflow cluster_alkoxide Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Start Suspend NaH in THF Add_Alcohol Add Alcohol Solution (dropwise at 0 °C) Start->Add_Alcohol Stir_Warm Stir and Warm to RT Add_Alcohol->Stir_Warm Add_Halide Add Alkyl Halide Stir_Warm->Add_Halide Heat Heat to Reflux Add_Halide->Heat Monitor Monitor by TLC Heat->Monitor Cool_Quench Cool and Quench with sat. NH4Cl Monitor->Cool_Quench Upon Completion Extract Extract with EtOAc Cool_Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Etherification Workflow.

Reagents and Equipment:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF.[11]

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the NaH suspension to 0 °C and add the alcohol solution dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Carbamate Formation with Isocyanate

This protocol details the formation of a carbamate by the addition of an isocyanate to the primary alcohol. This reaction is typically high-yielding and proceeds under mild conditions.[12]

Workflow Diagram:

Carbamate_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material & Catalyst in THF Add_Isocyanate Add Isocyanate Start->Add_Isocyanate Stir Stir at RT Add_Isocyanate->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate Monitor->Concentrate Upon Completion Purify Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Carbamate Formation Workflow.

Reagents and Equipment:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, hexyl isocyanate) (1.05 eq)

  • Dibutyltin dilaurate (DBTDL) (catalytic amount, ~1 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add a catalytic amount of DBTDL to the solution.

  • Add the isocyanate (1.05 eq) to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. The following analytical techniques are recommended.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the added functional group (e.g., methyl protons of an acetate ester, aromatic protons of a benzoate ester, methylene protons of a benzyl ether). A downfield shift of the C3-methylene protons adjacent to the newly formed ester, ether, or carbamate linkage is also expected.
¹³C NMR Appearance of new carbon signals from the derivatizing agent. A shift in the resonance of the C3-methylene carbon.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of the derivatized product.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak should be observed, indicating the purity of the compound. The retention time will differ from that of the starting material.[13][14]
Infrared (IR) Spectroscopy Disappearance of the broad O-H stretch of the starting alcohol. Appearance of characteristic stretches for the new functional group (e.g., C=O stretch for esters and carbamates).

Conclusion

The derivatization of the hydroxyl group of this compound is a straightforward and effective strategy for generating a library of novel indole-based compounds. The protocols provided herein for esterification, etherification, and carbamate formation are robust and can be adapted for a wide variety of derivatizing agents. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to efficiently synthesize and evaluate new chemical entities for applications in drug discovery and beyond.

References

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 24). 18.2: Preparing Ethers. Available at: [Link]

  • Wikipedia. (2023). Carbamate. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Chemistry Steps. Alcohols to Esters. Available at: [Link]

  • ResearchGate. (2013, August 14). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Available at: [Link]

  • PubMed. (2022, October 12). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Available at: [Link]

  • Chem.info. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]

  • ResearchGate. (2017, October 9). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Available at: [Link]

  • ResearchGate. (2008, January). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Available at: [Link]

  • ResearchGate. Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Available at: [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]

  • ResearchGate. Response characteristics of indole compound standards using HPLC. Available at: [Link]

  • MDPI. (2021, July 14). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Available at: [Link]

Sources

Protecting the Indole Nitrogen: A Detailed Guide to the Phenylsulfonyl Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of countless bioactive molecules. Its unique electronic properties, however, present a significant challenge in multi-step syntheses. The nucleophilic nitrogen and the electron-rich pyrrole ring often interfere with desired chemical transformations. Consequently, the judicious selection and application of a nitrogen protecting group is paramount to the success of any synthetic route involving indoles.

This technical guide provides an in-depth exploration of the phenylsulfonyl (PhSO₂) group as a robust and versatile protecting group for the indole nitrogen. We will delve into the underlying principles of this strategy, provide detailed, field-proven protocols for both protection and deprotection, and offer a comparative analysis to empower you in making informed decisions for your specific synthetic challenges.

The Phenylsulfonyl Group: A Strategic Choice for Indole Protection

The selection of a protecting group is not merely about masking a reactive site; it is a strategic decision that influences the entire synthetic sequence. The phenylsulfonyl group offers a unique combination of stability and reactivity modulation that makes it an excellent choice in many contexts.

Key Advantages:

  • Robust Stability: The N-phenylsulfonyl indole is remarkably stable to a wide range of reaction conditions, including strongly acidic and oxidative environments where many other protecting groups, such as Boc or SEM, would fail.

  • Electron-Withdrawing Nature: The powerful electron-withdrawing effect of the sulfonyl group significantly deactivates the pyrrole ring towards electrophilic attack. This allows for selective functionalization of the benzene ring of the indole, a feat that is often difficult to achieve with an unprotected or electron-donating group-protected indole.[1]

  • Directed Metalation: The sulfonyl group can act as a directing group for lithiation, facilitating functionalization at the C2 position of the indole ring.

  • Ease of Introduction: The protection reaction is typically straightforward and high-yielding, proceeding via a simple nucleophilic substitution.

Considerations and Limitations:

  • Harsh Deprotection Conditions: A primary drawback of the phenylsulfonyl group is the often-rigorous conditions required for its removal.[1] However, as we will explore, several methods have been developed to achieve deprotection under milder conditions.

  • Altered Reactivity: While advantageous for certain transformations, the deactivation of the pyrrole ring can be a limitation if reactions at the C3 position are desired.

The Chemistry of Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

Protection: N-Phenylsulfonylation

The protection of the indole nitrogen with phenylsulfonyl chloride is a classic example of a Schotten-Baumann reaction. The reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen (the indolide anion) on the electrophilic sulfur atom of the phenylsulfonyl chloride.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Indole Indole Indolide Indolide Anion Indole->Indolide Indolide_ion Indolide Anion Base Base (e.g., NaH) Product N-Phenylsulfonyl Indole Indolide_ion->Product PhSO2Cl Phenylsulfonyl Chloride PhSO2Cl->Product G cluster_0 Reductive Cleavage N-PhSO2-Indole N-Phenylsulfonyl Indole Indole Indole N-PhSO2-Indole->Indole ReducingAgent Reducing Agent (e.g., Mg/MeOH)

Caption: Reductive Deprotection Workflow.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific indole substrate.

Protocol 1: N-Phenylsulfonylation of Indole

Materials:

  • Indole (1.0 eq)

  • Phenylsulfonyl chloride (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of phenylsulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-phenylsulfonylindole.

Protocol 2: Deprotection of N-Phenylsulfonylindole via Reductive Cleavage

Materials:

  • N-Phenylsulfonylindole (1.0 eq)

  • Magnesium turnings (10 eq)

  • Anhydrous methanol

  • Ammonium chloride solution (10%)

  • Dichloromethane

Procedure:

  • To a solution of N-phenylsulfonylindole (1.0 eq) in anhydrous methanol, add magnesium turnings (10 eq) in one portion.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).

  • Upon completion, add 10% aqueous ammonium chloride solution to quench the reaction.

  • Filter the mixture through a pad of celite and wash the celite with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: A Comparative Overview

The choice of a protecting group is often a balance between stability and ease of removal. The following table provides a comparative overview of the phenylsulfonyl group against other common indole N-protecting groups.

Protecting GroupIntroduction ConditionsStabilityDeprotection Conditions
Phenylsulfonyl (PhSO₂) PhSO₂Cl, Base (e.g., NaH, Pyridine)Strong acids, oxidants, many nucleophilesStrong base (e.g., NaOH, reflux), Mg/MeOH, SmI₂, electrochemical methods
tert-Butoxycarbonyl (Boc) Boc₂O, DMAPMild base, hydrogenolysisStrong acids (e.g., TFA), heat
Benzyloxymethyl (BOM) BOMCl, Base (e.g., NaH)Acids, basesHydrogenolysis (e.g., H₂, Pd/C)
2-(Trimethylsilyl)ethoxymethyl (SEM) SEMCl, Base (e.g., NaH)Most non-fluoride conditionsFluoride sources (e.g., TBAF), strong acids

This table highlights the robustness of the phenylsulfonyl group, making it suitable for syntheses involving harsh reagents that would cleave other common protecting groups.

Conclusion

The phenylsulfonyl group is a powerful tool in the arsenal of the synthetic chemist for the protection of the indole nitrogen. Its robust nature and ability to modulate the reactivity of the indole ring open up synthetic pathways that would otherwise be inaccessible. While the deprotection can be challenging, a variety of methods are available to effect its removal. By understanding the underlying principles and having access to reliable protocols, researchers can confidently employ the phenylsulfonyl protecting group strategy to achieve their synthetic goals in the complex and rewarding field of indole chemistry.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Cacchi, S.; Fabrizi, G. The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. In Topics in Organometallic Chemistry; Springer: Berlin, Heidelberg, 2004; Vol. 14, pp 287–335.
  • Bandini, M.; Umani-Ronchi, A. Catalytic Asymmetric Friedel-Crafts Alkylations; Wiley-VCH: Weinheim, Germany, 2009.
  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. [Link]. Accessed January 18, 2026.

  • Sulfonyl Protective Groups | Chem-Station Int. Ed. [Link]. Accessed January 18, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol. This molecule is a valuable intermediate in medicinal chemistry and drug development. Its synthesis is generally a robust two-step process: N-protection of indole-3-carbaldehyde followed by selective reduction of the aldehyde. However, like any multi-step synthesis, challenges and side reactions can arise, leading to low yields or purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize the procedures for your specific laboratory context.

General Synthetic Pathway

The synthesis proceeds in two primary stages. First, the nitrogen of the indole ring is protected with a phenylsulfonyl group to increase its stability and prevent unwanted side reactions in subsequent steps. Second, the aldehyde at the C3 position is selectively reduced to a primary alcohol.

Synthetic_Pathway cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Selective Reduction Indole_3_carbaldehyde Indole-3-carbaldehyde Protected_Indole 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde Indole_3_carbaldehyde->Protected_Indole  Benzenesulfonyl Chloride,  Base (e.g., NaH),  Solvent (e.g., THF) Final_Product [1-(Phenylsulfonyl)-1H- indol-3-yl]methanol Protected_Indole->Final_Product  Reducing Agent (e.g., NaBH4),  Solvent (e.g., THF/MeOH)

Fig 1. General two-step synthesis of the target compound.

Troubleshooting Guide: Common Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Problem 1: Low or no yield of the N-sulfonylated intermediate.

Symptom: TLC or LC-MS analysis after the first step shows a significant amount of unreacted indole-3-carbaldehyde.

  • Question: What is the likely cause of incomplete N-sulfonylation?

    • Answer: The most common causes relate to the base and reaction conditions. The deprotonation of the indole nitrogen is the critical first step.

      • Insufficient or Inactive Base: Sodium hydride (NaH) is frequently used, but it degrades upon exposure to moisture. An old or improperly stored bottle of NaH will have significantly reduced activity.

      • Non-Anhydrous Conditions: Any water in the solvent (e.g., THF, DMF) will quench the NaH before it can deprotonate the indole.

      • Suboptimal Temperature: While the initial deprotonation is often done at 0 °C to control the reaction, allowing the mixture to slowly warm to room temperature ensures the reaction goes to completion[1].

  • Question: How can I resolve the incomplete sulfonylation?

    • Answer:

      • Verify Reagent Quality: Use a fresh container of NaH or perform a test reaction to confirm its activity. Ensure the benzenesulfonyl chloride is pure.

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool it under an inert atmosphere (Nitrogen or Argon) before use.

      • Optimize Reaction Conditions: After adding the base at 0 °C, allow the reaction to stir for 30-60 minutes at that temperature before adding the sulfonyl chloride. Then, let the reaction warm to room temperature and stir for several hours or overnight to ensure completion. Monitoring by TLC is crucial.

Problem 2: An unexpected impurity is observed after the reduction step with a mass of (M-16), where M is the mass of the desired alcohol.

Symptom: NMR analysis shows the disappearance of the alcohol peak and the appearance of a methyl singlet. LC-MS analysis confirms a mass loss of 16 amu (loss of an oxygen atom).

  • Question: What is this M-16 impurity and why did it form?

    • Answer: This impurity is the over-reduced product, 3-methyl-1-(phenylsulfonyl)-1H-indole. It forms when the benzylic alcohol is further reduced to a methyl group. While sodium borohydride (NaBH₄) is generally selective for aldehydes, certain conditions can promote this over-reduction. Using a much stronger reducing agent like lithium aluminum hydride (LiAlH₄) is known to reduce indole-3-aldehydes and esters directly to the 3-methylindole (skatole)[2].

      • Cause: The primary cause is often an overly aggressive reducing environment. This can be due to an excessive amount of reducing agent, elevated temperatures, or the presence of certain additives that enhance the reactivity of the borohydride.

  • Question: How can I prevent over-reduction?

    • Answer:

      • Choice of Reducing Agent: Use sodium borohydride (NaBH₄), as it is a mild and selective reagent for reducing aldehydes in the presence of other functional groups[3][4]. Avoid stronger, less chemoselective reagents like LiAlH₄.

      • Control Stoichiometry: Use a modest excess of NaBH₄ (typically 1.5 to 2.0 equivalents). A large excess increases the likelihood of side reactions.

      • Temperature Control: Perform the reduction at a low temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Monitor the reaction by TLC; aldehyde reductions are often fast (30-60 minutes).

      • Careful Workup: Quench the reaction carefully with a mild acid (e.g., dilute HCl or saturated NH₄Cl solution) at a low temperature.

Problem 3: The phenylsulfonyl protecting group is cleaved during the reaction or workup.

Symptom: TLC or LC-MS shows the presence of indole-3-methanol or indole-3-carbaldehyde in the final product mixture.

  • Question: Why is the N-SO₂Ph group being removed?

    • Answer: The phenylsulfonyl group is a robust protecting group, but it is not completely inert. It can be cleaved under strongly basic or nucleophilic conditions, especially at elevated temperatures. For example, using a strong base like sodium methoxide or heating during an aqueous basic workup can cause deprotection.

  • Question: What are the best practices to maintain the protecting group?

    • Answer:

      • Mild Workup Conditions: During the reduction step, quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).

      • Avoid Strong Bases: Do not use strong alkoxide bases (e.g., NaOMe, KOtBu) or strong aqueous bases (e.g., 6M NaOH) during workup or purification if heating is involved.

      • Temperature Management: Keep temperatures low (ideally at or below room temperature) during the workup and extraction phases.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Analysis of Final Product Mixture Check_Yield Is the overall yield low? Start->Check_Yield Check_Step1 Analyze intermediate from Step 1. Is starting material present? Check_Yield->Check_Step1 Yes Check_Purity Is the product impure? Check_Yield->Check_Purity No Fix_Step1 Troubleshoot N-Sulfonylation: - Use fresh NaH - Ensure anhydrous conditions - Increase reaction time/temp Check_Step1->Fix_Step1 Yes Check_Step1->Check_Purity No End Pure Product, Good Yield Fix_Step1->End Identify_Impurity Identify major impurity by LC-MS/NMR Check_Purity->Identify_Impurity Yes Check_Purity->End No Over_Reduction Impurity is (M-16)? Identify_Impurity->Over_Reduction Fix_Over_Reduction Prevent Over-Reduction: - Use NaBH4 (not LiAlH4) - Control stoichiometry - Run reaction at 0 °C Over_Reduction->Fix_Over_Reduction Yes Deprotection Impurity is deprotected product? Over_Reduction->Deprotection No Fix_Over_Reduction->End Fix_Deprotection Prevent Deprotection: - Use mild workup (NH4Cl) - Avoid strong bases - Keep temperature low Deprotection->Fix_Deprotection Yes Deprotection->End No, other impurity Fix_Deprotection->End

Fig 2. A decision tree for troubleshooting common synthesis issues.

Key Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde

This protocol is adapted from established procedures for N-sulfonylation of indoles[1].

  • Preparation: Add indole-3-carbaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Expert Insight: Adding the NaH slowly prevents excessive foaming and ensures the temperature remains controlled.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Sulfonylation: Cool the solution back to 0 °C. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetone/petroleum ether) or by flash column chromatography[1].

Protocol 2: Synthesis of this compound

This protocol uses a mild reducing agent to ensure high selectivity[5].

  • Preparation: Dissolve 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of THF and methanol (e.g., a 4:1 ratio) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Expert Insight: Methanol accelerates the reduction by NaBH₄. Adding the NaBH₄ in portions helps to control the reaction rate and prevent a rapid exotherm.

  • Reaction: Stir the reaction at 0 °C for 30-60 minutes. Monitor the progress by TLC.

  • Workup: Once the starting material is consumed, cautiously add dilute HCl (1 M) or saturated NH₄Cl to quench the excess NaBH₄ until the solution is neutral or slightly acidic[5].

  • Extraction: Remove most of the organic solvent under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent. The resulting crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

Frequently Asked Questions (FAQs)

  • Q1: Why is the phenylsulfonyl group used for N-protection?

    • A1: The phenylsulfonyl group is a strong electron-withdrawing group. It significantly decreases the nucleophilicity and basicity of the indole nitrogen, preventing it from participating in unwanted side reactions. It also enhances the acidity of the C2-proton, which can be useful for other transformations, and is generally stable to a wide range of reaction conditions, including many oxidative and reductive methods[6].

  • Q2: Can I use a different base for the N-sulfonylation step?

    • A2: Yes, other bases can be used. For instance, potassium carbonate (K₂CO₃) in DMF or phase-transfer catalysis conditions (e.g., NaOH with tetrabutylammonium hydrogensulfate) have been reported[5]. However, NaH in THF is a very common and effective method that generally provides high yields[1]. The choice of base may depend on the scale of the reaction and available resources.

  • Q3: How do I best monitor the progress of these reactions?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method. For the sulfonylation step, you will see the disappearance of the indole-3-carbaldehyde spot and the appearance of a new, typically less polar, product spot. For the reduction, the aldehyde spot will be replaced by the more polar alcohol product. A simple stain like potassium permanganate or visualization under UV light is effective.

  • Q4: What are the key differences between NaBH₄ and LiAlH₄ for the reduction step?

    • A4: The choice of reducing agent is critical for selectivity.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & SelectiveVery Strong & Reactive
Chemoselectivity Reduces aldehydes & ketonesReduces aldehydes, ketones, esters, amides, carboxylic acids
Solvent Protic solvents (MeOH, EtOH)Aprotic ether solvents (THF, Et₂O)
Workup Simple aqueous quenchCautious, multi-step quench (Fieser method)
Risk of Over-reduction LowHigh[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • National Institutes of Health (NIH). (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • ResearchGate. (2025). On the reaction of indole with sodium borohydride in trifluoroacetic acid.
  • PubMed. (2015).
  • ResearchGate. (n.d.).
  • Arkat USA. (n.d.). 1,2-Bis(phenylsulfonyl)
  • National Institutes of Health (NIH). (n.d.). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol.
  • ChemicalBook. (n.d.). 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBALDEHYDE.

Sources

Troubleshooting Guide: Recrystallization of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol

Welcome to the technical support guide for the purification of this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on utilizing recrystallization for this specific compound. This guide moves beyond simple protocols to explain the underlying principles and troubleshoot common issues you may encounter in the lab.

Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on careful execution and an understanding of the system's thermodynamics.[1][2][3] This section addresses the most common challenges encountered during the process.

My recrystallization isn't working. What should I do?

This is the most frequent query we receive. The key is to systematically diagnose the problem. The flowchart below provides a logical path for troubleshooting.

G start Experiment Start: Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool outcome Observe Outcome cool->outcome no_xtal Problem: No Crystals Form outcome->no_xtal No Solid oil_out Problem: Product 'Oils Out' outcome->oil_out Liquid Droplets low_yield Problem: Low Yield or Poor Purity outcome->low_yield Few/Impure Crystals success Success: Pure Crystals Form outcome->success Abundant Crystals no_xtal_q1 Is the solution clear? no_xtal->no_xtal_q1 oil_out_q1 Diagnosis: Compound is precipitating above its melting point or is highly impure. oil_out->oil_out_q1 low_yield_q1 Diagnosis: Significant product remains in the mother liquor or was lost during transfers. low_yield->low_yield_q1 no_xtal_a1_yes Diagnosis: Solution is likely not saturated (too much solvent). no_xtal_q1->no_xtal_a1_yes Yes no_xtal_a1_no Diagnosis: Solution may be supersaturated or require nucleation. no_xtal_q1->no_xtal_a1_no No (Cloudy/Clear) no_xtal_sol1 Solution: 1. Boil off some solvent. 2. Re-cool slowly. no_xtal_a1_yes->no_xtal_sol1 no_xtal_sol2 Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool in an ice bath. no_xtal_a1_no->no_xtal_sol2 oil_out_sol1 Solution: 1. Re-heat to dissolve the oil. 2. Add a small amount more solvent. 3. Cool much more slowly. oil_out_q1->oil_out_sol1 low_yield_sol1 Solution: 1. Ensure minimum hot solvent was used. 2. Cool solution thoroughly in an ice bath before filtration. 3. Minimize transfer steps. low_yield_q1->low_yield_sol1

Caption: Troubleshooting flowchart for recrystallization.

I've tried everything and my compound still won't crystallize. What's the cause?

If standard troubleshooting fails, the issue often lies with the choice of solvent. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[1][2][4] For this compound, its structure suggests moderate polarity due to the hydroxyl (-OH) and sulfonyl (-SO2-) groups. Therefore, solvents of moderate to high polarity are excellent starting points.

Based on literature for analogous indole derivatives and general principles, the following solvent systems are recommended for screening.[5][6][7][8]

Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Field Notes
Methanol (MeOH) 6532.7A good starting point. Several related N-phenylsulfonyl indoles have been successfully recrystallized from methanol.[5][6][7] It's polar and volatile, making it easy to remove from the final product.
Ethanol (EtOH) 7824.5Similar to methanol but less volatile. It is one of the most generally useful solvents for compounds with minor impurities.[9]
Ethyl Acetate (EtOAc) / Hexane ~70 (mixture)VariableA powerful multi-solvent system.[10] The compound is likely soluble in hot ethyl acetate and insoluble in hexane. Dissolve the crude solid in a minimum of hot EtOAc, then add hot hexane dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot EtOAc to clarify and then cool slowly. A 10% ethyl acetate/n-hexane mixture has been used for a similar structure.[6]
Isopropanol (IPA) 8219.9A slightly less polar alcohol that can sometimes prevent "oiling out" that may occur with methanol.
Water 10080.1While highly polar, it should not be ruled out, especially for removing non-polar impurities.[11] The high boiling point can be advantageous for dissolving stubborn solids. A mixed solvent system with an alcohol (e.g., methanol/water) can be effective.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique based on differential solubility.[2] The core principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[1][13][14] When an impure solid is dissolved in a suitable hot solvent to form a saturated solution, both the desired compound and the impurities enter the solution. As the solution is cooled slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[2][10]

G cluster_0 Step 1: Hot Saturated Solution cluster_1 Step 2: Slow Cooling hot_solvent Hot Solvent cold_solvent Cold Solvent (Mother Liquor) hot_solvent->cold_solvent Cooling Process (Decreased Solubility) compound_hot Desired Compound (Dissolved) compound_cold Pure Crystals (Precipitated) impurity_hot Impurity (Dissolved) impurity_cold Impurity (Remains Dissolved)

Caption: The principle of purification by recrystallization.

Q2: How do I perform a solvent screen to find the best recrystallization solvent?

Finding the ideal solvent is often an empirical process.[15][16] A small-scale test is essential to avoid wasting your bulk material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., methanol, ethanol, ethyl acetate) dropwise, starting with about 0.5 mL. Agitate the mixture. A good solvent will NOT dissolve the compound at room temperature.[4] If it dissolves completely, that solvent is unsuitable.

  • Heating: Gently heat the test tubes that did not show complete dissolution in a water or sand bath. Add the same solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: The best solvent is the one that dissolved the compound when hot but produced a large quantity of crystalline solid upon cooling.

Q3: My yield is very low. What are the most common causes?

A low yield (e.g., <50%) is a frequent issue and can usually be attributed to one of the following:

  • Using too much solvent: This is the most common error.[17] The minimum amount of hot solvent should be used to dissolve the solid. Any excess will retain more of your product in the mother liquor upon cooling.[18]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel.[3]

  • Incomplete cooling: Ensure the flask is thoroughly cooled in an ice bath before filtration to minimize the solubility of your product in the mother liquor.

  • The chosen solvent is simply too good: The compound might be too soluble in the chosen solvent even at low temperatures. A less polar solvent or a mixed solvent system might be required.

Q4: Can I reuse the mother liquor to get more product?

Yes. The mother liquor contains dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent to re-saturate the solution and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the desired compound.

References

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Gribble, G. W., et al. (n.d.). SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL. ResearchGate. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. Here, we address common challenges and frequently asked questions to ensure a successful and high-yield production of this valuable intermediate.

Synthetic Overview

The synthesis of this compound is typically achieved via a two-step process starting from indole-3-carbaldehyde. The first step involves the protection of the indole nitrogen with a phenylsulfonyl group, which serves as a robust electron-withdrawing group. This is followed by the selective reduction of the aldehyde at the C3 position to the corresponding primary alcohol.

Synthesis_Workflow cluster_step1 N-Sulfonylation cluster_step2 Reduction Indole3Carbaldehyde Indole-3-carbaldehyde Intermediate 1-(Phenylsulfonyl)indole- 3-carbaldehyde Indole3Carbaldehyde->Intermediate Step 1: N-Sulfonylation BenzenesulfonylChloride Benzenesulfonyl Chloride Base Base (e.g., NaH or NaOH/PTC) FinalProduct [1-(Phenylsulfonyl)-1H-indol- 3-yl]methanol Intermediate->FinalProduct Step 2: Reduction ReducingAgent Reducing Agent (e.g., NaBH4)

Caption: General two-step synthesis workflow.

Part A: FAQs and Troubleshooting for N-Sulfonylation of Indole-3-carbaldehyde

This initial step involves the reaction of indole-3-carbaldehyde with benzenesulfonyl chloride to form the N-protected intermediate. Success in this step is critical for the overall yield and purity.

Question 1: What is the best base/solvent system for the N-sulfonylation of indole-3-carbaldehyde?

Answer: The choice of base and solvent is crucial and depends on factors like scale, safety, and desired work-up. Two highly effective, commonly cited methods are:

  • Sodium Hydride (NaH) in an Aprotic Solvent (THF): This is a very common and high-yielding method. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H. Anhydrous THF is the solvent of choice.[1] The reaction is typically started at 0°C and then warmed to room temperature.

  • Phase-Transfer Catalysis (PTC): This method uses a strong aqueous base like sodium hydroxide (NaOH) with a phase-transfer catalyst, such as tetrabutylammonium hydrogensulfate (TBHS), in a biphasic system (e.g., benzene or dichloromethane and water).[2][3] This approach avoids the need for anhydrous conditions and pyrophoric reagents like NaH, making it potentially safer and more scalable.

Expert Insight: While NaH provides excellent yields, its sensitivity to moisture requires strictly anhydrous conditions. For larger scale preparations or when avoiding pyrophoric reagents is a priority, the PTC method offers a robust and safer alternative.

Question 2: My N-sulfonylation reaction is sluggish or incomplete. What are the likely causes and solutions?

Answer: An incomplete reaction is a common issue. Here’s a systematic approach to troubleshooting:

Sulfonylation_Troubleshooting Start Incomplete N-Sulfonylation Q1 Is your base strong enough and used in sufficient excess? Start->Q1 A1_yes Proceed to next check Q1->A1_yes Yes A1_no Use stronger base (NaH) or ensure sufficient equivalents (1.1-1.2 eq) Q1->A1_no No Q2 Are your solvent and reagents completely anhydrous (for NaH method)? A1_yes->Q2 A2_yes Proceed to next check Q2->A2_yes Yes A2_no Dry solvent (e.g., over Na/benzophenone) and ensure reagents are dry Q2->A2_no No Q3 Is the reaction temperature and time appropriate? A2_yes->Q3 A3_yes Consider reagent quality Q3->A3_yes Yes A3_no Allow reaction to stir longer at RT or gently warm if necessary Q3->A3_no No Reagent_Quality Check purity of indole-3-carbaldehyde and benzenesulfonyl chloride A3_yes->Reagent_Quality

Caption: Troubleshooting guide for incomplete N-sulfonylation.

  • Insufficient Base: The indole N-H proton is acidic, but complete deprotonation is necessary for a fast reaction. Ensure at least 1.1 equivalents of base are used.

  • Moisture Contamination (NaH method): Water will quench NaH. Ensure your THF is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Poor Reagent Quality: Benzenesulfonyl chloride can degrade over time through hydrolysis. Use a freshly opened bottle or a purified reagent.

  • Low Temperature: While the initial addition of reagents is often done at 0°C to control exotherms, the reaction typically needs to be stirred at room temperature for several hours to go to completion.[1][2]

Question 3: I see multiple spots on my TLC plate after the sulfonylation reaction. What are the possible side products?

Answer: Besides unreacted starting material, potential side products are rare but can include:

  • Bis-sulfonylated products: While unlikely, reaction at other positions on the indole ring is a remote possibility under harsh conditions.

  • Hydrolysis product: If significant water is present, benzenesulfonyl chloride can hydrolyze to benzenesulfonic acid.

  • Purification: The product, 1-(phenylsulfonyl)indole-3-carbaldehyde, is a stable solid. It can be effectively purified by filtration and washing if it precipitates from the reaction mixture, or by recrystallization from acetone/petroleum ether or methanol.[1][2]

Part B: FAQs and Troubleshooting for Aldehyde Reduction

The second step is the reduction of the intermediate aldehyde to the target alcohol, this compound.

Question 4: Which reducing agent is best for converting the aldehyde to the alcohol?

Answer: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[2][4]

  • Chemoselectivity: NaBH₄ is a mild reducing agent that will selectively reduce aldehydes and ketones. It will not reduce less reactive functional groups like esters or, importantly, cleave the N-sulfonyl protecting group under standard conditions.[5]

  • Practicality: It is inexpensive, stable in air, and can be used in protic solvents like methanol or ethanol, or in aprotic solvents like THF.[2] The use of NaBH₄ is well-documented for this specific reduction, providing high yields.

Question 5: My reduction is not going to completion, or I am observing decomposition. What should I do?

Answer:

  • Incomplete Reduction: This is often a matter of stoichiometry or reaction time.

    • Stoichiometry: While one equivalent of NaBH₄ provides four hydride equivalents, it is common practice to use a significant excess (e.g., 5-6 equivalents) to ensure the reaction goes to completion in a reasonable time.[2]

    • Reaction Time: Allow the reaction to stir at room temperature for at least 3 hours.[2] Monitor by TLC until the starting aldehyde spot has disappeared.

  • Decomposition: The N-phenylsulfonyl group is generally stable to NaBH₄, but it can be labile under strongly basic or acidic conditions, especially with heating.

    • Work-up: During the work-up, quench the excess NaBH₄ by the cautious, slow addition of dilute acid (e.g., 10% HCl) at a low temperature (0°C).[2] Vigorous gas evolution (hydrogen) will occur. Adding the acid too quickly can cause a dangerous pressure buildup and an excessive exotherm.

    • pH Control: Do not let the mixture become excessively acidic or basic for prolonged periods. After quenching, proceed with the extraction promptly.

Question 6: What is the best method for purifying the final product, this compound?

Answer: The final product is a solid and is typically purified by recrystallization. A common and effective solvent system is a mixture of ethyl acetate and n-hexane (e.g., 10% ethyl acetate in n-hexane).[2] This procedure effectively removes non-polar impurities and any remaining starting aldehyde.

Experimental Protocols & Data
Protocol 1: Synthesis of 1-(Phenylsulfonyl)indole-3-carbaldehyde

This protocol is adapted from literature procedures using phase-transfer catalysis.[2]

  • To a solution of indole-3-carboxaldehyde (e.g., 10 g, 68.9 mmol) in a suitable organic solvent like benzene or CH₂Cl₂ (250 mL), add a solution of 60% NaOH (e.g., 60 g in 100 mL of water).

  • Add a catalytic amount of tetrabutylammonium hydrogensulfate (e.g., 1.5 g).

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add benzenesulfonyl chloride (e.g., 1.1 eq, 75.8 mmol) to the mixture.

  • Continue vigorous stirring at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water (200 mL) and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from methanol or an acetone/petroleum ether mixture to yield the pure product.[1][2]

Protocol 2: Synthesis of this compound

This protocol is adapted from literature procedures.[2]

  • Dissolve 1-(phenylsulfonyl)indole-3-carbaldehyde (e.g., 5 g, 17.5 mmol) in THF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (NaBH₄) (e.g., 6 eq, 105 mmol, 3.97 g) to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours. Monitor by TLC for the disappearance of the starting aldehyde.

  • Once complete, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 10% aqueous HCl until the solution is acidic and gas evolution ceases.

  • Remove most of the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize the crude product from 10% ethyl acetate in n-hexane to obtain pure this compound as a solid.[2]

Data Summary Table
CompoundFormulaMol. WeightTypical YieldMelting Point (°C)
1-(Phenylsulfonyl)indole-3-carbaldehydeC₁₅H₁₁NO₃S285.32~95%151-153[1]
This compoundC₁₅H₁₃NO₃S287.33HighVaries with purity
References
  • Kondo, Y., Yoshida, A., Sato, S., & Sakamoto, T. (1996). Heterocycles, 42(1), 105-108.
  • Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1335. Available from: [Link]

  • Cacchi, S., et al. (2012). 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. University of Camerino. Available from: [Link]

  • Kuehne, M. E., & Xu, F. (1992). SYNTHESIS OF 1-(PHENYLSULFONYL)INDOL-3-YL TRIFLUOROMETHANESULFONATE. The Journal of Organic Chemistry, 57(25), 7009-7013. Available from: [Link]

  • Indole Synthesis SI. (2023). Available from: [Link]

  • N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide. (n.d.). PMC - NIH. Available from: [Link]

  • Rao, S. V., et al. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(10), 2232-2234. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. Available from: [Link]

  • Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. (n.d.). ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328. Available from: [Link]

  • Sundberg, R. J., & Russell, H. F. (1973). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 38(19), 3324-3330.
  • Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 453-456. Available from: [Link]

  • Liu, Y., et al. (2022). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 27(21), 7244. Available from: [Link]

  • Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. (n.d.). ResearchGate. Available from: [Link]

  • Selective sulfonylation and diazotization of indoles. (n.d.). RSC Publishing. Available from: [Link]

  • (IUCr) 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). International Union of Crystallography. Available from: [Link]

  • How could sulfonylation accelerate coupling between indoles? (n.d.). Reddit. Available from: [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (n.d.). ResearchGate. Available from: [Link]

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. (2024). ACS Publications. Available from: [Link]

  • General reaction pathway for iodine-promoted sulfonylation of indoles. (n.d.). ResearchGate. Available from: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde. (n.d.). ResearchGate. Available from: [Link]

  • N-benzylated indole carboxaldehyde is not yielding pure nmr of chalcones. Could someone kindly suggest a method to prepare its chalcones? (n.d.). ResearchGate. Available from: [Link]

  • Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. (2023). PMC - NIH. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). RSC Publishing. Available from: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (n.d.). PMC - PubMed Central. Available from: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Available from: [Link]

Sources

Stability of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges regarding its stability under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its two key structural features: the N-phenylsulfonyl indole core and the hydroxymethyl group at the C3 position. The sulfonamide linkage (S-N bond) is susceptible to hydrolysis, particularly under acidic conditions.[1][2] Additionally, the indole nucleus itself can be sensitive to strong acids, potentially leading to oligomerization or other side reactions.[3] The hydroxymethyl group may undergo oxidation or other transformations, though the sulfonamide and indole core are typically the more labile parts of the molecule under hydrolytic stress.

Q2: How does the stability of this compound change with pH?

A2: Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions (pH 7-9) and are more prone to degradation in acidic environments (pH < 4).[4][5] For this compound, acidic conditions can protonate the indole nitrogen (after potential desulfonylation) or the sulfonamide group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.[1] In contrast, under basic conditions, the sulfonamide is less likely to be protonated and thus more resistant to hydrolysis.[5]

Q3: What are the likely degradation products of this compound under acidic and basic conditions?

A3: Under acidic conditions, the primary degradation pathway is expected to be the cleavage of the S-N bond.[1][2] This would likely yield benzenesulfonic acid and indole-3-methanol. The latter is known to be unstable in acid and can oligomerize.[3] Under strongly basic conditions, while generally more stable, prolonged exposure or high temperatures could potentially lead to hydrolysis, also resulting in benzenesulfonic acid and indole-3-methanol. Other minor degradation products could arise from reactions involving the hydroxymethyl group or the indole ring itself.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. If in solution, it is best dissolved in a neutral or slightly basic, aprotic organic solvent (e.g., DMSO, DMF) for short-term storage. Aqueous solutions, especially if acidic, should be prepared fresh and used immediately to minimize degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

  • Problem: You observe a rapid decrease in the concentration of this compound in your experimental solution.

  • Possible Causes & Solutions:

    • Acidic Conditions: Check the pH of your solution. If it is acidic, the sulfonamide bond is likely hydrolyzing. Buffer your solution to a neutral or slightly alkaline pH if your experimental conditions permit.

    • Solvent Choice: Protic solvents like water or methanol can participate in hydrolysis. If possible, switch to an aprotic solvent.

    • Temperature: Elevated temperatures will accelerate degradation. Conduct your experiments at the lowest feasible temperature.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

  • Problem: During analysis, you observe new peaks that are not present in your initial sample.

  • Possible Causes & Solutions:

    • Degradation: The new peaks are likely degradation products. To identify them, you can perform forced degradation studies.[6][7] Expose the compound to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to intentionally generate degradation products.[8] Analyze these stressed samples by LC-MS to determine the mass of the degradation products and elucidate their structures.

    • Impurity in Starting Material: Ensure the purity of your starting material. Use a high-purity standard for comparison.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[6][7]

Objective: To generate a degradation profile of this compound under various stress conditions. An optimal degradation of 5-20% is targeted.[7][8]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 1, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at different time points.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at different time points.

    • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60 °C) and analyze at different time points.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at different time points.

  • Sample Analysis: Before injection into the HPLC/LC-MS, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Use LC-MS to obtain mass information for structural elucidation of the major degradation products.

Data Presentation

Table 1: Expected Stability Profile of this compound

ConditionExpected StabilityMajor Degradation Products
Acidic (pH < 4) LowBenzenesulfonic acid, Indole-3-methanol (and its oligomers)
Neutral (pH 7) HighMinimal degradation expected
Basic (pH > 9) HighMinimal degradation expected under moderate conditions
Oxidative (H₂O₂) ModeratePotential oxidation of the indole ring or hydroxymethyl group
Thermal ModerateDependent on temperature and duration
Photolytic ModerateDependent on wavelength and intensity of light

Visualizations

Diagram 1: Proposed Acid-Catalyzed Hydrolysis Pathway

Reactant This compound Protonation Protonation of Sulfonamide Reactant->Protonation H⁺ Nucleophilic_Attack Nucleophilic attack by H₂O Protonation->Nucleophilic_Attack H₂O Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Cleavage S-N Bond Cleavage Intermediate->Cleavage Products Benzenesulfonic acid + Indole-3-methanol Cleavage->Products Oligomerization Oligomerization Products->Oligomerization H⁺ Final_Products Benzenesulfonic acid + Indole-3-methanol Oligomers Oligomerization->Final_Products

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeOH) Acid Acidic (0.1 M HCl) Base Basic (0.1 M NaOH) Oxidative Oxidative (3% H₂O₂) Thermal Thermal (60°C) Photo Photolytic (UV light) Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS Characterize Identify & Characterize Degradants LCMS->Characterize

Caption: Workflow for forced degradation studies.

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]

  • Vione, D., Feitosa-Felizzola, J., Minero, C., & Chiron, S. (2009). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 48(15), 7344-7351. [Link]

  • Vione, D., Feitosa-Felizzola, J., Minero, C., & Chiron, S. (2009). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 48(15), 7344-7351. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Wagenaar, A., & Engberts, J. B. F. N. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 39(22), 3239-3244. [Link]

  • Williams, A. (1990). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Chemical Reviews, 90(4), 629-644. [Link]

  • Li, Y. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis. [Link]

  • Chakkaravarthi, G., Dhayalan, V., Mohanakrishnan, A. K., & Manivannan, V. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o542. [Link]

  • Williams, A., & Douglas, K. T. (1973). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (10), 334-335. [Link]

  • Li, D., Yang, Y., Zhang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7985. [Link]

  • Gribble, G. W., & Keavy, D. J. (1989). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Synthetic Communications, 19(1-2), 133-139. [Link]

  • Fisher Scientific. This compound, ≥97%, Thermo Scientific. Fisher Scientific. [Link]

  • Singh, R., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00036. [Link]

  • Gribble, G. W., & Keavy, D. J. (1989). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. [Link]

  • Li, Z., Wang, Y., Zhang, Y., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 283, 117006. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-8. [Link]

  • Chakkaravarthi, G., Dhayalan, V., Mohanakrishnan, A. K., & Manivannan, V. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o542. [Link]

  • Martínez-Arias, J., Paz-Ledesma, A., & Rosales-Hernández, M. C. (2017). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1045-1048. [Link]

  • Gribble, G. W., & Pelkey, E. T. (2003). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2003(5), 163-171. [Link]

  • Eryshev, A. S., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Scientific Reports, 13(1), 3583. [Link]

  • P-V, S., & S-L, M. (2006). Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. Journal of hazardous materials, 137(3), 1677-1684. [Link]

  • Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 57(9), 2622-2627. [Link]

  • Chakkaravarthi, G., Dhayalan, V., Mohanakrishnan, A. K., & Manivannan, V. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E Structure Reports Online, 64(2), o542. [Link]

  • Mazzieri, M. R., et al. (1993). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of pharmaceutical sciences, 82(11), 1152-1156. [Link]

  • Bairamov, K. V., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1466. [Link]

Sources

Common impurities in the synthesis of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific synthetic transformation. Our goal is to equip you with the knowledge to identify common impurities, understand their origins, and implement effective strategies for their removal, ensuring the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde to this compound is incomplete. What are the likely causes?

Incomplete conversion is a common issue and can often be traced back to several factors:

  • Purity of the Starting Material: The presence of impurities in your 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde can inhibit the reaction. Ensure your starting material is of high purity, and consider recrystallization if necessary.

  • Activity of the Reducing Agent: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time. Use freshly opened or properly stored NaBH₄. The use of older or improperly stored reagent can lead to lower reactivity and incomplete reduction.

  • Reaction Temperature: While the reduction is typically carried out at room temperature, gentle cooling (0-5 °C) at the beginning of the addition of NaBH₄ can sometimes help control the initial exothermic reaction and prevent side reactions. Allowing the reaction to warm to room temperature and stirring for an adequate amount of time is crucial for completion.

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. A common protocol for a similar reduction uses a significant excess of NaBH₄.[1]

Q2: I observe an unknown impurity in my final product with a higher Rf value on TLC than the desired alcohol. What could it be?

An impurity with a higher Rf value (less polar) than the product alcohol could be unreacted starting material, 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. The aldehyde is less polar than the corresponding alcohol. To confirm its identity, you can run a co-spot on your TLC plate with your starting material.

Q3: After workup, my product appears colored, often with a pinkish or brownish hue. What is the cause of this discoloration?

Indole derivatives can be susceptible to oxidation and degradation, especially when exposed to air and light.[2] The formation of colored impurities is often due to the presence of trace amounts of unreacted starting materials or byproducts that are more prone to oxidation. Ensure your workup and purification steps are performed promptly and under an inert atmosphere if possible. Purification by column chromatography or recrystallization should remove these colored impurities.

Troubleshooting Guide: Common Impurities and Their Identification

The synthesis of this compound typically proceeds via the reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde with a hydride-based reducing agent like sodium borohydride (NaBH₄).[1][3] The most common impurities arise from this process.

Impurity Profile:
Impurity Name Structure Origin Identification Notes
Impurity A: 1-(Phenylsulfonyl)-1H-indole-3-carbaldehydeUnreacted starting material.Higher Rf on TLC (less polar). Characteristic aldehyde proton peak (~10.11 ppm) in ¹H NMR.[4]
Impurity B: Indole-3-carbaldehydeIncomplete sulfonylation of indole-3-carbaldehyde during the preparation of the starting material.Lower Rf than Impurity A, but may be close to the product. Presence of an N-H proton in the ¹H NMR spectrum.
Impurity C: Benzenesulfonyl chlorideExcess reagent from the synthesis of the starting material that was not fully quenched.Can be identified by GC-MS. May react with the product alcohol under certain conditions.
Impurity D: Over-reduced byproductsUnlikely with NaBH₄, but possible with stronger reducing agents.Would likely result in reduction of the phenylsulfonyl group or the indole ring.
Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the synthesis of this compound and the origin of common impurities.

G cluster_0 Synthesis of Starting Material cluster_1 Reduction Reaction Indole-3-carbaldehyde Indole-3-carbaldehyde 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde Indole-3-carbaldehyde->1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde Benzenesulfonyl chloride, Base This compound This compound 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde->this compound NaBH4, Solvent Impurity_A Impurity A: Unreacted Starting Material 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde->Impurity_A Incomplete Reaction Impurity_B Impurity B: Indole-3-carbaldehyde Impurity_C Impurity C: Benzenesulfonyl chloride

Caption: Synthetic pathway and origin of key impurities.

Analytical Protocols for Impurity Identification

A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is highly effective for separating the target compound from its potential impurities.

Experimental Protocol:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Expected Elution Order (from more polar to less polar):

  • Indole-3-carbaldehyde (Impurity B)

  • This compound (Product)

  • 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (Impurity A)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying key impurities.

Key Diagnostic Peaks:

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound ~4.8 (s, 2H, -CH₂OH), ~7.2-8.0 (m, aromatic protons)~60 (-CH₂OH), ~115-140 (aromatic carbons)
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (Impurity A) ~10.11 (s, 1H, -CHO)[4], ~7.3-8.3 (m, aromatic protons)[4]~185 (-CHO), ~115-140 (aromatic carbons)
Indole-3-carbaldehyde (Impurity B) ~10.0 (s, 1H, -CHO), ~8.3 (br s, 1H, -NH), ~7.2-8.3 (m, aromatic protons)~185 (-CHO), ~110-138 (aromatic carbons)
Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), provides molecular weight information, which is crucial for confirming the identity of the product and impurities.

Expected Molecular Weights:

Compound Formula Molecular Weight ( g/mol )
This compound C₁₅H₁₃NO₃S287.33
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (Impurity A) C₁₅H₁₁NO₃S285.32[5]
Indole-3-carbaldehyde (Impurity B) C₉H₇NO145.16

Workflow for Troubleshooting and Impurity Identification

The following workflow provides a systematic approach to troubleshooting common issues during the synthesis of this compound.

G cluster_yield Low Yield / Incomplete Reaction cluster_purity Purity Issues cluster_remediation Remediation start Reaction Outcome Unsatisfactory check_reagents Check Reagent Quality (NaBH4, Starting Aldehyde) start->check_reagents tlc_analysis TLC Analysis start->tlc_analysis check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions purify_sm Purify Starting Material check_conditions->purify_sm If conditions are optimal re_run Re-run Reaction with Optimized Parameters purify_sm->re_run hplc_analysis HPLC-UV/MS Analysis tlc_analysis->hplc_analysis nmr_analysis NMR Analysis hplc_analysis->nmr_analysis identify_impurity Identify Impurity (Compare with standards) nmr_analysis->identify_impurity re_purify Re-purify Product (Column Chromatography / Recrystallization) identify_impurity->re_purify end_goal Pure this compound re_run->end_goal re_purify->end_goal

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Chakkaravarthi, G., Dhayalan, V., Mohanakrishnan, A. K., & Manivannan, V. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(2), o542.
  • What do common indole impurities look like? - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-(Phenylsulfonyl)-3-indolecarboxaldehyde | C15H11NO3S | CID 363334 - PubChem. (n.d.). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction of Carbonyls. (n.d.). In Organic Chemistry Lab Manual (LibreTexts). Retrieved from [Link]

Sources

Technical Support Center: Challenges in the N-Protection of Indole with Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-protection of indoles using benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this common yet sometimes challenging transformation. Here, we will dissect the common issues encountered during this reaction, provide in-depth troubleshooting strategies, and answer frequently asked questions. Our goal is to equip you with the knowledge to not only solve problems as they arise but to prevent them from occurring in the first place.

Troubleshooting Guide

This section is formatted to address specific problems you might be observing in your experiments. Each issue is followed by a discussion of potential causes and a set of actionable solutions.

Issue 1: Low or No Product Yield

Question: I am either not observing the formation of my desired N-benzenesulfonyl indole, or the yield is significantly lower than expected. What are the likely causes and how can I rectify this?

Answer: This is a frequent challenge that can often be traced back to a few key experimental parameters. A systematic evaluation of your reaction setup and reagents is the best approach.[1][2]

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Poor Quality or Inactive Reagents Benzenesulfonyl chloride is susceptible to hydrolysis, especially if it is old or has been improperly stored.[3] This hydrolysis produces benzenesulfonic acid, which will not participate in the desired reaction. Indole starting materials can also degrade over time. Bases such as sodium hydride (NaH) can lose their activity if exposed to moisture. Solutions: • Use freshly opened or purified reagents.[3] • Consider titrating your base to determine its activity. • Store all reagents in a desiccator to prevent moisture absorption.
Inadequate Deprotonation of Indole The N-H of indole is not particularly acidic (pKa ≈ 17), and therefore requires a sufficiently strong base for deprotonation to the highly nucleophilic indolide anion.[4] If the base is not strong enough or is used in insufficient quantity, the reaction will be slow or may not proceed at all. Solutions:Choice of Base: For complete deprotonation, strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in DMSO are often more effective than weaker bases like pyridine or triethylamine.[3][4] • Stoichiometry: Ensure you are using at least a stoichiometric amount of base, and often a slight excess (e.g., 1.2 equivalents) is beneficial.[3]
Presence of Moisture Benzenesulfonyl chloride is highly reactive towards water, leading to the formation of benzenesulfonic acid.[3] Sodium hydride also reacts violently with water. The presence of even trace amounts of moisture can significantly reduce the yield by consuming your reagents. Solutions: • Use anhydrous solvents. Consider distilling your solvents over a suitable drying agent. • Dry all glassware in an oven before use. • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Suboptimal Reaction Temperature The deprotonation of indole with NaH is often performed at 0 °C to control the initial exotherm and hydrogen evolution.[3] However, the subsequent reaction with benzenesulfonyl chloride may require warming to room temperature or even gentle heating to proceed to completion.[3] Solutions: • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3][4] • If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C).
Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on TLC analysis, indicating the formation of side products. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common issue in indole chemistry due to the multiple nucleophilic sites on the indole ring.[4][5] Careful control of reaction conditions is paramount to achieving high selectivity for N-sulfonylation.

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
C-3 Sulfonylation The C-3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the electrophilic benzenesulfonyl chloride.[3] This is more likely to occur under neutral or acidic conditions, or if the N-H is not fully deprotonated. Solutions:Ensure complete deprotonation: Use a strong base like NaH to generate the indolide anion, which is a much more potent nucleophile at the nitrogen.[4] • Order of addition: Always add the benzenesulfonyl chloride to the pre-formed indolide anion solution.[3] Reversing the order of addition can lead to a higher proportion of C-3 sulfonylation.
Hydrolysis of Benzenesulfonyl Chloride As mentioned previously, the presence of moisture will lead to the formation of benzenesulfonic acid.[3] This will not only reduce your yield but can also complicate purification. Solutions: • Rigorously exclude moisture from your reaction by using anhydrous solvents and an inert atmosphere.[3]
Di-sulfonylation While less common, it is possible for a second sulfonylation to occur, particularly if an excess of benzenesulfonyl chloride is used or if the reaction is allowed to proceed for too long at elevated temperatures.
Degradation of Starting Material or Product Indoles can be sensitive to strongly acidic or basic conditions and prolonged heating, which can lead to decomposition.

Reaction Workflow for Minimizing Side Products

start Start: Dry Glassware & Inert Atmosphere indole_dissolution Dissolve Indole in Anhydrous Solvent start->indole_dissolution base_addition Add Strong Base (e.g., NaH) at 0 °C indole_dissolution->base_addition deprotonation Stir to Form Indolide Anion base_addition->deprotonation sulfonyl_chloride_addition Slowly Add Benzenesulfonyl Chloride at 0 °C deprotonation->sulfonyl_chloride_addition Crucial Step: Pre-formation of anion reaction_progress Allow to Warm to RT & Monitor by TLC sulfonyl_chloride_addition->reaction_progress workup Aqueous Work-up reaction_progress->workup purification Purification (Chromatography or Recrystallization) workup->purification

Caption: Optimized workflow for N-sulfonylation of indole.

Issue 3: Difficult Purification

Question: I am struggling to purify my N-benzenesulfonyl indole from the crude reaction mixture. What are the best methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and benzenesulfonic acid. A proper work-up followed by either column chromatography or recrystallization is typically effective.[3]

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Presence of Benzenesulfonic Acid This byproduct is acidic and can interfere with chromatography. Solutions:Aqueous Work-up: Before purification, perform an aqueous work-up.[3] Quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.
Similar Polarity of Product and Impurities The starting indole and the N-sulfonylated product may have similar polarities, making separation by column chromatography difficult. Solutions:Column Chromatography: Use a shallow solvent gradient to improve separation. A common solvent system is a mixture of hexanes and ethyl acetate. • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for obtaining a pure product.[3] Experiment with different solvent systems to find one that dissolves the compound well at high temperatures but poorly at room temperature.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of indole necessary?

The N-H proton of indole is acidic and the nitrogen atom is nucleophilic. In many reactions, this can lead to undesired side reactions at the nitrogen. Protection of the indole nitrogen with a group like benzenesulfonyl serves to:

  • Prevent N-functionalization: It blocks the nitrogen from participating in reactions where C-functionalization is desired.

  • Modify the electronics of the indole ring: The electron-withdrawing nature of the benzenesulfonyl group can alter the reactivity and regioselectivity of subsequent reactions on the indole ring.[4]

  • Increase stability: N-sulfonylated indoles are often more stable to certain reaction conditions compared to the parent indole.[6]

Q2: What are the advantages of using benzenesulfonyl chloride for N-protection?

The benzenesulfonyl group is a robust protecting group that is stable to a wide range of reaction conditions, including many acidic and oxidative conditions.[7] It is also relatively easy to introduce.

Q3: What are the main disadvantages of the benzenesulfonyl protecting group?

The primary disadvantage is the harsh conditions often required for its removal.[8] While methods for milder deprotection are being developed, cleavage often requires strong reducing agents or harsh basic conditions, which may not be compatible with other functional groups in the molecule.[9][10]

Q4: Can I use other sulfonyl chlorides for N-protection of indole?

Yes, other sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), are also commonly used for the N-protection of indoles and behave similarly to benzenesulfonyl chloride.[11] The choice between them often comes down to the physical properties of the resulting protected indole (e.g., crystallinity) or subtle differences in reactivity.

Q5: How can I confirm that I have successfully synthesized my N-benzenesulfonyl indole?

Standard analytical techniques can be used for characterization:

  • Thin Layer Chromatography (TLC): The product should have a different Rf value than the starting indole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic broad N-H signal of the starting indole is a key indicator of successful protection. You will also see new signals corresponding to the protons of the benzenesulfonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the N-benzenesulfonyl indole.

Experimental Protocols

Standard Protocol for N-Protection of Indole with Benzenesulfonyl Chloride using Sodium Hydride

This protocol is a general guideline and may require optimization for specific indole substrates.

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the indole (1.0 eq) in anhydrous tetrahydrofuran (THF).[3]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[3]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[3]

  • Sulfonylation: Cool the reaction mixture back to 0 °C. Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[3]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[3]

Troubleshooting Flowchart: A Decision-Making Diagram

Caption: Troubleshooting decision tree for indole N-sulfonylation.

References

  • Ortiz, A. et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. ResearchGate. [Link]

  • Liu, Y. et al. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. PMC - NIH. [Link]

  • Liu, Y. et al. (2024). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PMC - NIH. [Link]

  • Sundberg, R. J. et al. (1988).
  • ResearchGate. A New Protecting-Group Strategy for Indoles. [Link]

  • ResearchGate. Proposed mechanism for the chlorination of indoles 1. [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • ACS Publications. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. [Link]

  • ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • PubMed Central. Structural study of bioisosteric derivatives of 5-(1H-indol-3-yl)-benzotriazole and their ability to form chalcogen bonds. [Link]

  • ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]

  • Miki, Y. et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1.
  • SlideShare. Synthesis and Chemistry of Indole. [Link]

  • SlidePlayer. Preparation and Properties of INDOLE. [Link]

  • Tetrahedron Letters. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

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Technical Support Center: Troubleshooting the Reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Question 1: My reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde with sodium borohydride (NaBH₄) is sluggish or incomplete. What are the potential causes and how can I improve the reaction efficiency?

Answer:

An incomplete or slow reaction with sodium borohydride is a common issue. Several factors can contribute to this, primarily related to the reactivity of the substrate and the reaction conditions.

Causality Behind the Issue:

The electron-withdrawing nature of the phenylsulfonyl protecting group on the indole nitrogen deactivates the C3-position, making the aldehyde less electrophilic and thus less reactive towards mild reducing agents like NaBH₄. Additionally, solubility issues and the quality of the reagents can play a significant role.

Troubleshooting Strategies:

  • Solvent Choice: The choice of solvent is critical. While tetrahydrofuran (THF) is commonly used, a mixture of THF and a protic solvent like methanol or ethanol can significantly accelerate the reduction.[1] The protic solvent can activate the carbonyl group through hydrogen bonding, making it more susceptible to hydride attack.

  • Temperature: While many NaBH₄ reductions are performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely to avoid potential side reactions.

  • Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of NaBH₄ (typically 1.5 to 5 equivalents). The quality of the NaBH₄ is also paramount; older or improperly stored reagent may have reduced activity. It is advisable to use freshly opened or properly stored sodium borohydride.

  • Activation: The addition of certain additives can enhance the reducing power of NaBH₄. For instance, the use of cerium(III) chloride (Luche reduction) can selectively reduce the aldehyde in the presence of other functional groups, although this is more relevant for α,β-unsaturated systems.[2]

Question 2: I am observing significant amounts of a major byproduct during my reduction. What could this be and how can I minimize its formation?

Answer:

The formation of byproducts is a frequent challenge. The most probable byproduct in this reduction is the result of over-reduction or side reactions involving the indole nucleus.

Potential Byproducts and Their Formation:

  • Over-reduction to 3-methyl-1-(phenylsulfonyl)-1H-indole: Stronger reducing agents or harsh reaction conditions can lead to the complete reduction of the aldehyde, through the alcohol, to the corresponding methyl group. This is more common with reagents like lithium aluminum hydride (LiAlH₄).[3]

  • Dimerization/Oligomerization: Indole-3-carbinols are known to be unstable, especially under acidic conditions, and can undergo self-condensation to form dimeric or oligomeric species like di(indol-3-yl)methanes.[4] Although the N-phenylsulfonyl group provides some stability, this pathway cannot be entirely ruled out, particularly during acidic workup.

Minimizing Byproduct Formation:

  • Choice of Reducing Agent: For the selective reduction of the aldehyde to the alcohol, , sodium borohydride is generally the preferred reagent over more powerful ones like LiAlH₄.[5]

  • Controlled Reaction Conditions:

    • Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to minimize over-reduction.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent further reduction of the desired alcohol.

  • Careful Workup: Avoid strongly acidic conditions during the workup. A neutral or slightly basic workup is preferable to prevent the degradation of the product alcohol. If an acidic quench is necessary to destroy excess hydride, it should be done at low temperatures and for a minimal amount of time.

Question 3: I am considering using Lithium Aluminum Hydride (LiAlH₄) for the reduction. What are the key considerations and potential pitfalls?

Answer:

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that can effectively reduce the aldehyde. However, its high reactivity necessitates careful handling and can lead to undesired side reactions.

Key Considerations:

  • Reactivity and Chemoselectivity: LiAlH₄ is much less chemoselective than NaBH₄. It will readily reduce the aldehyde to the primary alcohol.[6] However, there is a significant risk of over-reduction to the 3-methylindole derivative, especially with prolonged reaction times or elevated temperatures.[3]

  • Deprotection: There is a possibility of reductive cleavage of the N-phenylsulfonyl group, particularly under forcing conditions, which would lead to the unprotected indole.[7][8]

Experimental Protocol and Safety:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., THF, diethyl ether) and an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C or -78 °C) by slowly adding the substrate solution to a suspension of LiAlH₄.

  • Workup: The quenching of excess LiAlH₄ is highly exothermic and must be done with extreme caution. The Fieser workup is a common and safer procedure:

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • Stir the resulting granular precipitate until it becomes white.

    • Filter the solid and wash it thoroughly with an organic solvent.

Question 4: My primary goal is the synthesis of (1-(phenylsulfonyl)-1H-indol-3-yl)methanol. Can you provide a reliable, step-by-step protocol using NaBH₄?

Answer:

Certainly. The following protocol is a robust method for the synthesis of the desired alcohol.

Experimental Protocol: Synthesis of (1-(phenylsulfonyl)-1H-indol-3-yl)methanol

ReagentMolar Eq.MW ( g/mol )Amount
1-(phenylsulfonyl)-1H-indole-3-carbaldehyde1.0299.33(e.g., 1.0 g)
Sodium Borohydride (NaBH₄)2.037.83(e.g., 0.25 g)
Tetrahydrofuran (THF), anhydrous--(e.g., 20 mL)
Methanol--(e.g., 5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Methanol: Slowly add methanol to the stirred solution.

  • Addition of NaBH₄: Add sodium borohydride portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Extraction: Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[1]

Visualization of the Reduction Workflow

The following diagram illustrates the general workflow for the reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.

ReductionWorkflow cluster_start Starting Material cluster_reaction Reduction cluster_outcome Reaction Outcome cluster_analysis Analysis & Purification start 1-(phenylsulfonyl)-1H- indole-3-carbaldehyde reagent Select Reducing Agent start->reagent conditions Optimize Conditions (Solvent, Temp.) reagent->conditions tlc TLC Monitoring conditions->tlc Reaction Progress product Desired Product: (1-(phenylsulfonyl)-1H-indol-3-yl)methanol workup Workup & Extraction product->workup side_product Side Products: - Over-reduction - Dimerization side_product->workup tlc->product Complete tlc->side_product Incomplete/ Side Rxn purification Purification (Chromatography/Recrystallization) workup->purification Troubleshooting start Start Reduction check_completion Is the reaction complete by TLC? start->check_completion incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No check_byproducts Are significant byproducts observed? check_completion->check_byproducts Yes troubleshoot_incomplete Troubleshooting: - Increase NaBH4 equivalents - Add co-solvent (MeOH) - Increase temperature - Check reagent quality incomplete_rxn->troubleshoot_incomplete troubleshoot_incomplete->start Retry byproducts_present Byproducts Observed check_byproducts->byproducts_present Yes proceed_workup Proceed to Workup & Purification check_byproducts->proceed_workup No troubleshoot_byproducts Troubleshooting: - Lower reaction temperature - Use milder reducing agent - Ensure neutral workup byproducts_present->troubleshoot_byproducts troubleshoot_byproducts->start Retry end Successful Synthesis proceed_workup->end

Caption: Troubleshooting logic for the reduction reaction.

References

  • Gribble, G. W., et al. (2005). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3836–o3838. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL. Organic Preparations and Procedures International, 25(6), 690–693. [Link]

  • Palmieri, G., & Righi, P. (2013). 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. Beilstein Journal of Organic Chemistry, 9, 2153–2159. [Link]

  • Grognec, E. L., & Quintard, J.-P. (2001). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2001(12), 2263–2268. [Link]

  • Soderberg, B. C. G., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66–73. [Link]

  • Abdel-Magid, A. F. (2020). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 17(5), 533–551. [Link]

  • Saulnier, M. G., & Gribble, G. W. (1993). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(26), 7544–7547. [Link]

  • Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775–783. [Link]

  • Banerjee, B., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(10), 6543–6566. [Link]

  • Cheng, J., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323–328. [Link]

  • Kobayashi, J., et al. (2021). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Communications Chemistry, 4(1), 1–9. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Ganjali, M. R., et al. (2010). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of the Serbian Chemical Society, 75(11), 1493–1500. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]

  • Reddy, G. N., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(17), 11848–11860. [Link]

  • Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220401. [Link]

  • Kumar, D. S., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 321–327. [Link]

  • Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 481–484. [Link]

  • The Organic Chemistry Tutor. (2021, January 3). Reduction of carbonyl compounds using Sodium borohydride and aluminium borohydide- Organic Chem [Video]. YouTube. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1077–1087. [Link]

  • Gunic, E., et al. (2007). Chemoselective deprotection of alpha-indole and imidazole ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 26(1), 1–8. [Link]

  • Arshad, S., et al. (2013). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o118. [Link]

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Technical Support Center: Deprotection of the Phenylsulfonyl Group from Indole Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of the phenylsulfonyl group from indole nitrogen. This guide is designed for researchers, scientists, and drug development professionals who utilize the phenylsulfonyl group as a protective measure for the indole nitrogen in their synthetic pathways. The phenylsulfonyl group is a robust and versatile protecting group, stable under a variety of reaction conditions.[1][2] However, its effective removal is a critical step that can sometimes present challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable and actionable information at your fingertips.

Troubleshooting Guide

This section addresses common problems encountered during the deprotection of the N-phenylsulfonyl group on indoles. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Issue 1: Low to No Deprotection Yield

Question: I am attempting to deprotect my N-phenylsulfonyl indole using standard basic hydrolysis (e.g., NaOH or KOH in refluxing methanol/water), but I am observing very low conversion to the desired unprotected indole. What could be the issue?

Answer:

Low yields in alkaline hydrolysis of N-phenylsulfonyl indoles can stem from several factors. The phenylsulfonyl group is known for its stability, and its cleavage often requires forcing conditions.[3]

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The stability of the N-S bond in N-phenylsulfonyl indoles often necessitates prolonged reaction times and elevated temperatures for cleavage.

    • Solution: Increase the reflux time and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, consider switching to a higher boiling point solvent system, such as toluene with a phase-transfer catalyst, in the presence of a strong base.[4]

  • Substrate Steric Hindrance: Bulky substituents on the indole ring or the phenylsulfonyl group can sterically hinder the approach of the hydroxide nucleophile.

    • Solution: For sterically demanding substrates, reductive desulfonylation methods are often more effective. A widely used and generally mild method is the use of magnesium turnings in methanol (Mg/MeOH).[1][5][6][7][8][9][10] This method is known for its high yields and compatibility with various functional groups.[1][9]

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is critical. While aqueous methanol is common, it may not be optimal for all substrates, especially those with poor solubility.

    • Solution: Consider using alternative basic conditions. For instance, pulverized potassium hydroxide (KOH) with tert-butanol in hot toluene has been shown to be effective for cleaving durable benzenesulfonyl groups.[4][11]

Workflow: Troubleshooting Low Deprotection Yield

Deprotection_Mechanism cluster_0 Single Electron Transfer (SET) cluster_1 N-S Bond Cleavage cluster_2 Protonation Indole_SO2Ph Indole-SO2Ph Radical_Anion [Indole-SO2Ph]•- Indole_SO2Ph->Radical_Anion + Mg(0) -> Mg(I) Indole_Anion Indole Anion Radical_Anion->Indole_Anion PhSO2_Radical PhSO2• Radical_Anion->PhSO2_Radical Unprotected_Indole Unprotected Indole Indole_Anion->Unprotected_Indole + MeOH

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol: An NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol, a key intermediate in synthetic organic chemistry and drug discovery. By examining its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structural features. This analysis is further enriched by a comparative study with the parent compound, Indole-3-carbinol, to elucidate the electronic effects of the N-phenylsulfonyl group on the indole scaffold.

Introduction: The Significance of the N-Phenylsulfonyl Moiety

The introduction of a phenylsulfonyl group at the N1 position of the indole ring serves multiple critical functions in synthetic chemistry. Primarily, it acts as a robust protecting group for the indole nitrogen, enhancing the molecule's stability towards various reagents and reaction conditions. Furthermore, the strong electron-withdrawing nature of the sulfonyl group significantly modulates the electron density of the indole ring system. This electronic perturbation has profound consequences on the reactivity of the C2 and C3 positions, often facilitating reactions that are otherwise challenging with unprotected indoles. Understanding the spectroscopic signature of this modification is paramount for reaction monitoring, structural confirmation, and predicting chemical behavior.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

While a publicly available, fully assigned spectrum of the title compound is not readily found, we can confidently predict its ¹H and ¹³C NMR chemical shifts based on the analysis of closely related structures and foundational NMR principles. The following tables summarize the expected chemical shifts in a common NMR solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H2~7.5 - 7.7s-Deshielded due to adjacent N-SO₂Ph and proximity to the electron-donating CH₂OH group.
CH₂OH~4.8 - 5.0d~5-7Diastereotopic protons coupled to the hydroxyl proton.
OH~1.5 - 2.5t~5-7Broad singlet, exchangeable with D₂O.
H4~7.9 - 8.1d~8-9Significantly deshielded by the anisotropic effect of the sulfonyl group.
H5~7.2 - 7.4t~7-8
H6~7.3 - 7.5t~7-8
H7~7.5 - 7.7d~7-8
H-ortho (SO₂Ph)~7.8 - 8.0d~7-8Deshielded due to proximity to the electron-withdrawing SO₂ group.
H-meta (SO₂Ph)~7.4 - 7.6t~7-8
H-para (SO₂Ph)~7.5 - 7.7t~7-8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2~125 - 128Shielded relative to unsubstituted indole due to the N-sulfonyl group.
C3~115 - 118Site of substitution, shielded.
C3a~135 - 137
C4~120 - 122
C5~124 - 126
C6~123 - 125
C7~113 - 115Significantly shielded due to the N-sulfonyl group.
C7a~130 - 132
CH₂OH~58 - 62
C-ipso (SO₂Ph)~138 - 140
C-ortho (SO₂Ph)~127 - 129
C-meta (SO₂Ph)~129 - 131
C-para (SO₂Ph)~133 - 135

Comparative Analysis: The Spectroscopic Impact of N-Phenylsulfonylation

To fully appreciate the electronic influence of the N-phenylsulfonyl group, a direct comparison with the parent compound, Indole-3-carbinol, is instructive.

Table 3: ¹H NMR Chemical Shift Comparison: Indole-3-carbinol vs. This compound

ProtonIndole-3-carbinol (δ, ppm in CD₃OD)[1][2]This compound (Predicted δ, ppm in CDCl₃)Δδ (ppm) & Rationale
H2~7.21~7.5 - 7.7+0.3 to +0.5: Significant deshielding due to the strong electron-withdrawing nature of the N-SO₂Ph group.
CH₂OH~4.79~4.8 - 5.0+0.0 to +0.2: Minor deshielding effect.
H4~7.65~7.9 - 8.1+0.25 to +0.45: Pronounced deshielding due to the anisotropic effect of the proximate sulfonyl group.
H5~7.02~7.2 - 7.4+0.2 to +0.4: General deshielding of the benzene portion of the indole ring.
H6~7.10~7.3 - 7.5+0.2 to +0.4: General deshielding.
H7~7.34~7.5 - 7.7+0.16 to +0.36: Deshielding, though potentially less pronounced than H4.

Table 4: ¹³C NMR Chemical Shift Comparison: Indole-3-carbinol vs. This compound

CarbonIndole-3-carbinol (δ, ppm)This compound (Predicted δ, ppm)Δδ (ppm) & Rationale
C2~123~125 - 128+2 to +5: Deshielding due to the inductive effect of the N-sulfonyl group.
C3~112~115 - 118+3 to +6: Deshielding effect.
C7~111~113 - 115+2 to +4: Significant deshielding due to direct attachment to the nitrogen bearing the sulfonyl group.

The comparative data clearly demonstrates the profound deshielding effect of the N-phenylsulfonyl group on both the proton and carbon nuclei of the indole ring. This is a direct consequence of the reduction in electron density across the heterocyclic system. The most significantly affected positions are the protons at C2 and C4, and the carbons at C2, C3, and C7. This understanding is crucial for accurate spectral interpretation and for predicting the regioselectivity of further chemical transformations.

Experimental Protocols

1. NMR Sample Preparation

A standardized protocol for NMR sample preparation is essential for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte, this compound, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Quality Control: Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 240 ppm.

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural features and the logical workflow for spectroscopic analysis.

G cluster_0 Spectroscopic Analysis Workflow SamplePrep Sample Preparation Weigh Sample Dissolve in CDCl₃ with TMS Transfer to NMR Tube DataAcq Data Acquisition ¹H NMR (400 MHz) ¹³C NMR (100 MHz) SamplePrep->DataAcq Processing Data Processing Fourier Transform Phase Correction Baseline Correction DataAcq->Processing Analysis Spectral Analysis Chemical Shift Assignment Coupling Constant Analysis Structural Elucidation Processing->Analysis Comparison Comparative Analysis Compare with Indole-3-carbinol Elucidate Substituent Effects Analysis->Comparison

Caption: Workflow for the Spectroscopic Analysis of Indole Derivatives.

G Indole Indole Ring SO2Ph N-Phenylsulfonyl Group (Electron-Withdrawing) Indole->SO2Ph Deshields Ring CH2OH C3-Methanol Group (Electron-Donating) Indole->CH2OH Influences C2/C3 AromaticH Aromatic Protons (H5, H6, H7) Indole->AromaticH H2 H2 SO2Ph->H2 Strong Deshielding H4 H4 SO2Ph->H4 Anisotropic Effect

Caption: Key Electronic Influences within this compound.

Conclusion

The N-phenylsulfonylation of indole-3-carbinol induces significant and predictable changes in its ¹H and ¹³C NMR spectra. The pronounced downfield shifts of the indole ring protons and carbons provide a clear spectroscopic handle to confirm the presence of this important functional group. This guide provides a foundational framework for the spectroscopic analysis of this compound and related compounds, empowering researchers to confidently characterize their molecules and understand their electronic properties. The provided protocols and comparative data serve as a valuable resource for both routine analysis and more in-depth mechanistic studies.

References

  • PubChem. Indole-3-Carbinol | C9H9NO | CID 3712. [Link]

  • NP-MRD. Showing NP-Card for Indole-3-carbinol (NP0000064). [Link]

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A Comparative Guide to the selection of reducing agents for the synthesis of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol is a critical step in the development of various pharmacologically active compounds. The reduction of the precursor, 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, to the desired alcohol requires careful selection of a reducing agent to ensure high yield, purity, and operational safety. This guide provides an in-depth comparison of common reducing agents for this transformation, supported by experimental insights and data to aid researchers in making informed decisions.

Introduction to the Reduction Reaction

The core transformation involves the reduction of an aldehyde to a primary alcohol. The presence of the N-phenylsulfonyl group introduces both electronic and steric factors that can influence the reactivity of the indole ring and the aldehyde. A key consideration is the potential for side reactions, such as reduction of the sulfonyl group or the indole moiety itself.[1][2]

Candidate Reducing Agents: A Head-to-Head Comparison

The selection of an appropriate reducing agent is paramount for the successful synthesis of this compound. This section evaluates the performance of three commonly employed hydride donors: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LAH), and Diisobutylaluminum Hydride (DIBAL-H).

Sodium Borohydride (NaBH₄): The Mild and Selective Workhorse

Sodium borohydride is a widely used reducing agent due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.[3][4]

Mechanism and Selectivity: NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Its selectivity stems from its lower reactivity compared to other complex metal hydrides, which prevents the reduction of less reactive functional groups like esters or the phenylsulfonyl group.[5] The reaction is typically carried out in protic solvents like methanol or ethanol.

Experimental Protocol: A typical procedure involves dissolving 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde in a suitable solvent such as tetrahydrofuran (THF) or methanol.[6] Sodium borohydride is then added portion-wise at room temperature.[6] The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, typically with a dilute acid like HCl, to neutralize the excess reagent and hydrolyze the borate ester intermediate.[6]

Advantages:

  • High Selectivity: Effectively reduces the aldehyde without affecting the phenylsulfonyl group or the indole ring.[7]

  • Safety: Safer and easier to handle compared to more reactive hydrides like LAH.

  • Cost-Effective: Generally more economical for large-scale synthesis.

Disadvantages:

  • Slower Reaction Rates: May require longer reaction times compared to stronger reducing agents.

  • Solvent Dependency: The choice of solvent can significantly impact the reaction rate and yield.

Lithium Aluminum Hydride (LiAlH₄): The Powerful and Unselective Reducer

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and amides.[8][9]

Mechanism and Reactivity: LAH is a much stronger hydride donor than NaBH₄.[9] This high reactivity, while ensuring rapid reduction of the aldehyde, also introduces the risk of over-reduction or undesired side reactions.[8] Specifically, there is a potential for the reduction of the phenylsulfonyl group, which can lead to cleavage of the N-S bond.[1]

Experimental Protocol: Due to its high reactivity with protic solvents, LAH reductions must be conducted in anhydrous ethereal solvents like diethyl ether or THF under an inert atmosphere. The aldehyde solution is typically added slowly to a cooled suspension of LAH. Careful quenching of the reaction is crucial and is usually performed by the sequential addition of water and a sodium hydroxide solution.

Advantages:

  • High Reactivity: Leads to rapid and often complete reduction of the aldehyde.[10]

  • Broad Applicability: Can reduce a wide range of functional groups.[9]

Disadvantages:

  • Lack of Selectivity: Prone to reducing the phenylsulfonyl group, leading to impurities.[1]

  • Hazardous: Highly reactive with water and protic solvents, requiring stringent anhydrous conditions and careful handling.

  • Harsh Quenching: The workup procedure can be hazardous if not performed correctly.

Diisobutylaluminum Hydride (DIBAL-H): The Versatile and Controllable Reagent

Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent whose reactivity can be modulated by temperature.[11][12] It is particularly known for the partial reduction of esters to aldehydes at low temperatures.[11][12]

Mechanism and Control: DIBAL-H is an electrophilic reducing agent.[13] At low temperatures (typically -78 °C), it can selectively reduce aldehydes.[11][14] However, at room temperature, its reactivity increases, and it can reduce other functional groups.[11] The bulky isobutyl groups also contribute to its selectivity.[12]

Experimental Protocol: The reaction is typically carried out by adding a solution of DIBAL-H in a non-polar solvent like toluene or hexane to a solution of the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or THF at -78 °C.[14] Maintaining the low temperature is critical to prevent over-reduction.[11][14] The reaction is quenched at low temperature with a protic solvent like methanol, followed by an aqueous workup.[14]

Advantages:

  • Controllable Reactivity: The reaction can be controlled by adjusting the temperature.[11]

  • High Yields: Often provides high yields of the desired alcohol.

  • Good Selectivity at Low Temperatures: Can selectively reduce the aldehyde in the presence of other functional groups.[15]

Disadvantages:

  • Requires Low Temperatures: The need for cryogenic conditions can be a practical limitation for large-scale synthesis.

  • Moisture Sensitive: DIBAL-H is sensitive to moisture and requires anhydrous reaction conditions.

  • Potential for Over-reduction: If the temperature is not carefully controlled, over-reduction to the alcohol can occur, and at higher temperatures, it may also affect the sulfonyl group.

Comparative Performance Data

Reducing AgentTypical SolventTemperature (°C)Reaction TimeReported YieldSelectivitySafety/Handling
Sodium Borohydride (NaBH₄) THF, MethanolRoom Temp.3 - 6 hoursGood to ExcellentHighRelatively Safe
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether, THF0 - Room Temp.1 - 2 hoursVariableLowHazardous
Diisobutylaluminum Hydride (DIBAL-H) Anhydrous DCM, Toluene-781 - 3 hoursGood to ExcellentHigh (at low temp)Moisture Sensitive

This table provides a general comparison. Actual results may vary depending on specific reaction conditions and substrate purity.

Experimental Workflow

Below is a generalized workflow for the reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.

experimental_workflow start Start: 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Specified Temp. dissolve->cool add_reagent Add Reducing Agent Solution cool->add_reagent stir Stir under Inert Atmosphere add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify by Chromatography workup->purify end End: this compound purify->end

Caption: Generalized workflow for the reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.

Logical Relationship of Reagent Choice and Outcome

The choice of reducing agent directly impacts the reaction's outcome, balancing reactivity with selectivity.

reagent_choice reagent Choice of Reducing Agent nabh4 Sodium Borohydride (Mild & Selective) reagent->nabh4 lah Lithium Aluminum Hydride (Strong & Non-selective) reagent->lah dibalh DIBAL-H (Strong & Controllable) reagent->dibalh high_yield_pure High Yield, High Purity (Desired Alcohol) nabh4->high_yield_pure Leads to over_reduction Over-reduction & Side Products lah->over_reduction Risks temp_dependent Yield & Purity Temperature Dependent dibalh->temp_dependent Results in outcome Reaction Outcome

Caption: Impact of reducing agent choice on the synthesis outcome.

Conclusion and Recommendations

For the synthesis of this compound, Sodium Borohydride (NaBH₄) emerges as the most recommended reducing agent for general laboratory use. Its high selectivity for the aldehyde functional group, coupled with its operational safety and cost-effectiveness, makes it an ideal choice for achieving high yields of the pure product with minimal side reactions.

While DIBAL-H offers a viable alternative, particularly when precise control over reactivity is required, the necessity for cryogenic conditions may pose a practical challenge for scalability. Lithium Aluminum Hydride (LAH) , due to its lack of selectivity and hazardous nature, should be considered only when other methods have failed and with extreme caution.

Ultimately, the optimal choice of reducing agent will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable conditions for their particular needs.

References

  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride - ResearchGate. (2025). Retrieved from [Link]

  • DIBAL-H Reduction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL - ResearchGate. (n.d.). Retrieved from [Link]

  • Sodium borohydride in carboxylic acid media: a phenomenal reduction system - designer-drug.com. (n.d.). Retrieved from [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed. (2015). Retrieved from [Link]

  • DIBAL Reducing Agent - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Reductive desulfonylation - Wikipedia. (n.d.). Retrieved from [Link]

  • Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids | Journal of the American Chemical Society. (1974). Retrieved from [Link]

  • (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles - arkat usa. (n.d.). Retrieved from [Link]

  • Aldehyde–Olefin Couplings Via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions | Journal of the American Chemical Society. (2024). Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (2023). Retrieved from [Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws]. (n.d.). Retrieved from [Link]

  • 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions - UNICAM. (n.d.). Retrieved from [Link]

  • Sulfonyl Protective Groups | Chem-Station Int. Ed. (2014). Retrieved from [Link]

  • Reductions with metal alkoxyaluminium hydrides - Wikipedia. (n.d.). Retrieved from [Link]

  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism - AdiChemistry. (n.d.). Retrieved from [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles - Master Organic Chemistry. (2011). Retrieved from [Link]

  • DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE - Ch.imperial. (n.d.). Retrieved from [Link]

  • Diisobutylaluminium hydride - Wikipedia. (n.d.). Retrieved from [Link]

  • This compound, ≥97%, Thermo Scientific - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Selective Reduction of Aldehydes - YouTube. (2017). Retrieved from [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate - ResearchGate. (2025). Retrieved from [Link]

  • (IUCr) 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025). Retrieved from [Link]

  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017). Retrieved from [Link]

  • (PDF) Cine Substitution of N-Sulfonylindoles - ResearchGate. (2023). Retrieved from [Link]

  • Cine Substitution of N-Sulfonylindoles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved from [Link]

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A Comparative Guide to Alternative Protecting Groups for the Indole Nitrogen in the Synthesis of Indole-3-Methanols

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. Its synthesis and functionalization are therefore of paramount importance. A critical challenge in indole chemistry is the acidic N-H proton, which can interfere with a wide range of synthetic transformations, including metalations, cross-couplings, and reductions. Consequently, the strategic protection of the indole nitrogen is a crucial consideration in any multi-step synthesis.

The synthesis of indole-3-methanols, common intermediates and structural motifs, often involves reagents that are incompatible with the unprotected indole N-H. For instance, the standard synthesis via reduction of indole-3-carboxaldehyde with hydride reagents like sodium borohydride can be complicated by the acidic proton.[1][2] This guide provides an in-depth comparison of traditional and alternative N-protecting groups, offering experimental data and protocols to aid researchers in selecting the optimal strategy for their specific synthetic goals.

The Imperative for Nitrogen Protection

The primary motivation for N-protection is to temporarily mask the acidic proton, preventing unwanted side reactions and enabling specific transformations elsewhere on the indole ring. An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions required for subsequent synthetic steps.

  • Readily removable in high yield under conditions that do not compromise the integrity of the target molecule.

  • Orthogonal to other protecting groups present in the molecule.

The diagram below illustrates the fundamental challenge: reagents intended for C3 functionalization can react at the N1 position if it is left unprotected.

G Indole Indole (N-H) C3_Product Desired C3-Functionalized Product Indole->C3_Product Desired C3-Reaction N1_Side_Product N1-Alkylated Side Product Indole->N1_Side_Product Undesired N1-Reaction Reagent Reagent (e.g., Electrophile, Base) Reagent->Indole

Sources

A Comparative Guide to the Biological Activity of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol versus Unprotected Indole-3-Carbinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the known biological activities of the well-researched phytochemical, indole-3-carbinol (I3C), and its synthetically modified counterpart, [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol. While I3C has been the subject of extensive investigation, its N-phenylsulfonylated analog is a far less characterized molecule. This document synthesizes the established data for I3C and provides a scientifically-grounded prospectus on how N-protection might alter its biological profile, offering a roadmap for future comparative studies.

Introduction: The Tale of Two Indoles

Indole-3-carbinol (I3C) is a natural compound derived from the breakdown of glucobrassicin, a glucosinolate found in cruciferous vegetables like broccoli, cabbage, and kale[1][2]. It is renowned for its potential cancer-preventive properties and its ability to modulate various cellular signaling pathways[1][3][4]. However, I3C is notoriously unstable in the acidic environment of the stomach, where it rapidly oligomerizes into a complex mixture of condensation products, most notably 3,3'-diindolylmethane (DIM)[5][6]. This inherent instability complicates its use as a therapeutic agent, making it difficult to control dosage and predict the precise bioactive molecules that reach target tissues.

To address this, medicinal chemists often employ protecting group strategies. The introduction of a phenylsulfonyl group onto the indole nitrogen, creating this compound, represents such a strategy. This modification is intended to block the primary site of acid-catalyzed condensation, potentially increasing the stability and bioavailability of the parent indole-3-methanol structure. However, this chemical alteration can profoundly impact the molecule's interaction with biological targets. This guide will explore these differences, contrasting the established biological landscape of I3C with the theoretical and potential profile of its N-protected derivative.

Section 1: Indole-3-Carbinol (I3C) - The Prolific Phytochemical

I3C's biological activities are pleiotropic, affecting a wide array of cellular processes implicated in carcinogenesis, inflammation, and hormone regulation[2][7].

Anticancer Mechanisms

I3C and its metabolites, particularly DIM, exhibit broad-spectrum antitumor activities[3][4]. These effects are mediated through multiple mechanisms:

  • Modulation of Estrogen Metabolism: I3C promotes the conversion of estrogen to less estrogenic metabolites, such as 2-hydroxyestrone (2HE1), over the more proliferative 16α-hydroxyestrone (16HE1)[5][8]. This shift in metabolism is thought to reduce the risk of hormone-dependent cancers[5].

  • Aryl Hydrocarbon Receptor (AhR) Activation: I3C and its condensation products are potent ligands for the Aryl Hydrocarbon Receptor (AhR)[5][9]. Activation of AhR can lead to the degradation of the estrogen receptor alpha (ERα), a key driver in many breast cancers[5][10].

  • Cell Cycle Arrest and Apoptosis: I3C has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines[5][11]. It can modulate the expression of critical cell cycle regulators and interfere with anti-apoptotic signaling pathways like PI3K/Akt and NF-κB[5][12].

  • Induction of Detoxification Enzymes: Through both AhR-dependent and Nrf2-dependent pathways, I3C and DIM upregulate the expression of Phase I and Phase II detoxification enzymes, which can enhance the clearance of potential carcinogens[5][11].

Anti-inflammatory and Immunomodulatory Effects

I3C has demonstrated anti-inflammatory properties, in part by inhibiting the activation of the NF-κB signaling pathway[11][13][14]. NF-κB is a master regulator of inflammation, and its inhibition by I3C can downregulate the expression of pro-inflammatory cytokines and enzymes[11][13].

The Instability Caveat

The primary challenge with I3C is its rapid conversion in acidic conditions[5][6]. The biological effects observed in vivo are often attributed to a mixture of its derivatives, making it difficult to pinpoint the activity of the parent compound. This metabolic complexity is a significant hurdle for clinical development.

Section 2: this compound - The Stabilized Analog

The introduction of the bulky, electron-withdrawing phenylsulfonyl group at the N1 position of the indole ring fundamentally alters the molecule's chemical properties and, by extension, its expected biological activity.

The Chemical Rationale for N-Protection

The indole nitrogen is crucial to the reactivity and subsequent oligomerization of I3C. The N-H proton is acidic, and the nitrogen itself is a key participant in the electrophilic substitution reactions that lead to DIM and other products.

  • Blocking Condensation: The phenylsulfonyl group acts as a robust protecting group, preventing the acid-catalyzed dimerization and oligomerization that I3C undergoes in the stomach[15]. This should, in theory, allow the intact this compound molecule to be absorbed.

  • Altered Electronic Properties: The strongly electron-withdrawing nature of the sulfonyl group decreases the electron density of the indole ring system. This can reduce the nucleophilicity of the ring and alter its interactions with biological targets.

  • Increased Lipophilicity: The addition of the phenylsulfonyl group increases the molecule's lipophilicity, which could enhance its ability to cross cell membranes.

Hypothesized Biological Profile vs. I3C

Based on these chemical changes, we can postulate several key differences in the biological activity of the N-protected compound compared to I3C.

Biological Target/PathwayUnprotected Indole-3-Carbinol (I3C)This compound (Hypothesized)Rationale for Difference
Gastric Stability Low; rapidly converts to DIM and other oligomers.[5]High; protected from acid-catalyzed condensation.The N-phenylsulfonyl group blocks the reactive site for oligomerization.[15]
Aryl Hydrocarbon Receptor (AhR) Activation Indirect; primarily activated by its condensation products (e.g., ICZ).[5]Likely weak or inactive as a direct ligand.The N-H proton of the indole is often critical for AhR binding. N-substitution may sterically hinder or electronically disfavor receptor interaction.
Anti-Estrogenic Activity Potent, primarily through AhR-mediated ERα degradation.[5]Potentially diminished or absent.If AhR activation is blocked, this key anti-estrogenic mechanism of I3C would be lost.
Direct Cytotoxicity Moderate; induces apoptosis through various pathways.[5][11]Unknown, but could be altered.The modified electronic structure and increased stability could lead to a different spectrum of direct cytotoxic effects or interactions with other cellular targets.
NF-κB Inhibition Active; inhibits IκBα kinase activation.[13]Activity may be retained or altered.The precise structural requirements for I3C's interaction with the NF-κB pathway are not fully elucidated. The N-protected analog may or may not retain this activity.

Section 3: Proposed Experimental Guide for Head-to-Head Comparison

To validate the hypothesized differences, a structured experimental approach is necessary. The following protocols outline a logical workflow for comparing the biological activities of I3C and its N-protected analog.

Experimental Workflow Overview

G cluster_0 Phase 1: Physicochemical & Stability cluster_1 Phase 2: In Vitro Biological Activity cluster_2 Phase 3: Mechanistic Deep Dive Stab Stability Assay (Simulated Gastric Fluid) Lipo Lipophilicity Assay (LogP/LogD) Cyto Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Stab->Cyto Inform Dosing Strategy AhR AhR Activation Assay (e.g., Reporter Gene) CellCycle Cell Cycle Analysis (Flow Cytometry) Cyto->CellCycle Investigate Growth Inhibition ER ERα Degradation Assay (Western Blot) AhR->ER Validate Mechanism Nfkb NF-κB Inhibition Assay (e.g., Reporter Gene) GeneExp Gene Expression Profiling (qPCR/RNA-seq) Nfkb->GeneExp Identify Downstream Targets Apoptosis Apoptosis Assay (e.g., Annexin V)

Caption: Proposed experimental workflow for comparing I3C and its N-protected analog.

Detailed Experimental Protocols

Experiment 1: Stability in Simulated Gastric Fluid (SGF)

  • Objective: To quantify the stability of each compound under conditions mimicking the human stomach.

  • Rationale: This is the most critical first step. The inherent instability of I3C is its defining characteristic. Demonstrating the stability of the N-protected analog is essential to justify further investigation.

  • Methodology:

    • Prepare SGF (pH 1.2) without pepsin.

    • Dissolve a known concentration of I3C and this compound in a suitable co-solvent (e.g., DMSO) and add to the SGF.

    • Incubate samples at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by neutralizing the pH and adding an organic solvent (e.g., ethyl acetate).

    • Analyze the concentration of the parent compound remaining in the organic phase using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Expected Outcome: I3C concentration will decrease rapidly, with the appearance of new peaks corresponding to DIM and other oligomers. The concentration of this compound is expected to remain largely unchanged over the time course.

Experiment 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay

  • Objective: To determine if the N-protection abrogates the ability to activate the AhR pathway.

  • Rationale: AhR activation is central to many of I3C's most cited biological effects, including its anti-estrogenic activity.

  • Methodology:

    • Use a stable cell line (e.g., HepG2) transfected with an AhR-responsive reporter plasmid (e.g., pXRE-Luciferase).

    • Treat the cells with a dose range of I3C, this compound, and a known AhR agonist (e.g., TCDD) as a positive control.

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

    • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

  • Expected Outcome: I3C will induce a dose-dependent increase in luciferase activity. This compound is hypothesized to show little to no induction.

Experiment 3: Cytotoxicity and Cell Proliferation Assay

  • Objective: To compare the direct effects of both compounds on the viability and proliferation of cancer cells.

  • Rationale: This assay will reveal if the stabilized analog possesses its own intrinsic anticancer activity, independent of the mechanisms established for I3C's metabolites.

  • Methodology:

    • Seed cancer cell lines (e.g., MCF-7 for ER-positive breast cancer, MDA-MB-231 for ER-negative) in 96-well plates.

    • Treat cells with a serial dilution of each compound for 48-72 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.

  • Expected Outcome: The relative potency (IC50 values) of the two compounds may differ significantly. The N-protected analog could be more or less potent, or show a different spectrum of activity across cell lines, which would be a critical finding.

Conclusion and Future Directions

The available evidence strongly suggests that I3C's biological activity is largely mediated by its acid-catalyzed condensation products. Protecting the indole nitrogen with a phenylsulfonyl group is a chemically sound strategy to prevent this transformation, but it comes at the cost of likely abrogating the primary mechanism of action associated with I3C—AhR activation.

Therefore, this compound should not be viewed as a "stabilized version of I3C" in a biological sense, but rather as a new chemical entity with its own distinct pharmacological profile. The N-phenylsulfonyl group blocks the metabolic activation of I3C while potentially conferring new properties. Future research should focus on elucidating whether this stabilized core molecule possesses novel, therapeutically relevant activities that are independent of the AhR pathway. The experimental guide provided herein offers a foundational framework for such an investigation, enabling a clear, data-driven comparison that could uncover new avenues for drug development based on the versatile indole scaffold.

References

  • Linus Pauling Institute, Oregon State University. Indole-3-Carbinol. Available from: [Link]

  • Memorial Sloan Kettering Cancer Center. Indole-3-Carbinol. Available from: [Link]

  • Reed, G. A., et al. (2005). A Phase I Study of Indole-3-Carbinol in Women: Tolerability and Effects. Cancer Epidemiology, Biomarkers & Prevention, 14(8), 1953-1960. Available from: [Link]

  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Available from: [Link]

  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. Available from: [Link]

  • Nagaki, A., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Nature Communications, 14(1), 1-10. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Available from: [Link]

  • ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(20), 3591–3597. Available from: [Link]

  • Fisher Scientific. This compound, ≥97%, Thermo Scientific. Available from: [Link]

  • Sestili, P., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(1), 209-215. Available from: [Link]

  • Fuentes, F., et al. (2015). Current results on the biological and pharmacological activities of Indole-3-carbinol. Journal of Pharmacy and Pharmacology, 67(11), 1469-1481. Available from: [Link]

  • Singh, N. P., et al. (2021). Dietary Indole-3-Carbinol Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice. The Journal of Immunology, 206(2), 333-344. Available from: [Link]

  • ClinicalTrials.gov. Trial of Indole-3-Carbinol and Silibinin. Available from: [Link]

  • Bradlow, H. L., et al. (1991). Effects of dietary indole-3-carbinol on estradiol metabolism and spontaneous mammary tumors in mice. Carcinogenesis, 12(9), 1571-1574. Available from: [Link]

  • Aggarwal, B. B., & Ichikawa, H. (2005). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cell Cycle, 4(9), 1201-1215. Available from: [Link]

  • Thorne. Indole-3-Carbinol vs. DIM: What is DIM?. Available from: [Link]

  • International Journal of Current Science. (2022). Indole: A Promising Scaffold For Biological Activity. Available from: [Link]

  • Gribble, G. W., et al. (2005). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. Acta Crystallographica Section E: Structure Reports Online, 61(12), o2757-o2759. Available from: [Link]

  • Metagenics UK. Diindolylmethane (DIM), Indole-3-carbinol (I3C), Sulforaphane And Calcium-d-glucarate - What Are The Differences?. Available from: [Link]

  • Weng, J. R., et al. (2022). Indole-3-Carbinol, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest. International Journal of Molecular Sciences, 23(9), 5241. Available from: [Link]

  • Riby, J. E., et al. (2000). The major cyclic trimeric product of indole-3-carbinol is a strong agonist of the estrogen receptor signaling pathway. Biochemistry, 39(5), 910-918. Available from: [Link]

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Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the compound [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol represents a key synthetic intermediate. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the synthesis of numerous therapeutic agents. The phenylsulfonyl group, acting as a potent electron-withdrawing and protecting group, facilitates specific synthetic transformations on the indole ring.[1] Consequently, the precise and accurate quantification of this compound is paramount. It ensures the integrity of downstream synthetic steps, allows for purity assessment of the final active pharmaceutical ingredient (API), and is critical for stability and quality control studies.

This guide provides an in-depth comparison of two robust, validated analytical methods for the quantification of this key intermediate: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the methodological choices, empowering researchers to select the technique that is truly fit for their purpose. The validation frameworks discussed are grounded in the authoritative International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data of the highest integrity.[2][3][4]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method stands as the workhorse of the modern analytical laboratory. Its robustness, cost-effectiveness, and straightforward operation make it the primary choice for routine analysis, purity assessments, and content uniformity testing where analyte concentrations are relatively high.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. The this compound molecule possesses significant hydrophobicity due to the phenyl and indole rings, making it ideally suited for retention and separation on a C18 column. Detection is achieved by a UV-Vis spectrophotometer, which measures the absorbance of the analyte's chromophores—the indole and phenylsulfonyl groups—as it elutes from the column. The absorbance is directly proportional to the concentration, allowing for accurate quantification.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Standard & Sample p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 p3 Sonicate & Vortex to Ensure Dissolution p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 h1 Autosampler Injection p4->h1 h2 Isocratic/Gradient Elution (C18 Column) h1->h2 h3 UV Detection (e.g., 254 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration (Area vs. Time) d1->d2 d3 Calibration Curve Construction d2->d3 d4 Quantification of Analyte d3->d4

Caption: Workflow for HPLC-UV quantification.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reference Standard: this compound, ≥97% purity.[5]

  • HPLC grade acetonitrile (ACN), methanol, and water.

  • HPLC grade formic acid or phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any residual silanols on the column, leading to better peak shape.

  • Mobile Phase B: Acetonitrile (ACN). Rationale: ACN is a common organic modifier that provides good elution strength for hydrophobic compounds like our analyte.

  • Elution Mode: Isocratic.

  • Composition: 60% Mobile Phase A : 40% Mobile Phase B. Rationale: This starting ratio is chosen based on the predicted hydrophobicity. It should be optimized to achieve a retention time of 3-7 minutes for good resolution and efficiency.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Rationale: This wavelength is a common choice for aromatic compounds and is likely to provide a strong signal for the indole and phenyl rings.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ACN.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing the analyte and prepare a solution with a target concentration within the calibration range (e.g., 25 µg/mL) using the mobile phase as the diluent.

Method Validation Strategy (per ICH Q2(R2) Guidelines)

A robust analytical method is a self-validating system.[6] The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[3] For this HPLC-UV assay, the following parameters must be rigorously evaluated.[2][7]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by impurities, degradants, or placebo components.Peak purity index > 0.995 (PDA). Baseline resolution (>2) from adjacent peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of test results to the true value, assessed by spike recovery.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. %RSD at this concentration should be acceptable.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).System suitability parameters (e.g., tailing factor, plate count) remain within limits. %RSD of results should be ≤ 2.0%.

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissues) or the detection of trace-level impurities and degradants, LC-MS/MS is the gold standard.[8][9][10]

Principle of the Method

LC-MS/MS couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). The first quadrupole (Q1) of the mass spectrometer isolates the analyte's parent ion (the precursor ion). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (the product ion) is isolated and detected by the third quadrupole (Q3). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interference and background noise.[11][12]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Prepare Standards & Samples p2 Spike with Internal Standard (IS) p1->p2 p3 Sample Cleanup (e.g., SPE, PPT) p2->p3 l1 UPLC Injection (Fast Gradient) p3->l1 l2 Ionization (ESI+) l1->l2 l3 Q1: Precursor Ion Isolation l2->l3 l4 Q2: Collision-Induced Dissociation (CID) l3->l4 l5 Q3: Product Ion Isolation l4->l5 l6 Detector l5->l6 d1 MRM Chromatogram l6->d1 d2 Peak Area Ratio (Analyte/IS) d1->d2 d3 Weighted Linear Regression (1/x²) d2->d3 d4 Quantification d3->d4

Caption: Workflow for LC-MS/MS quantification.

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Electrospray Ionization (ESI) source.

  • Data acquisition and processing software.

  • Analytical column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. Rationale: Shorter columns with smaller particles are used for faster analysis times common in LC-MS/MS.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass is used.

  • LC-MS grade solvents and reagents.

2. LC-MS/MS Conditions:

  • LC Conditions: Similar to HPLC, but often with faster gradients (e.g., 5-95% B in 3 minutes) to reduce run time.

  • Ionization Mode: ESI Positive. Rationale: The indole nitrogen is a site that can be readily protonated to form a positive ion [M+H]⁺.

  • Analyte MRM Transitions (Hypothetical):

    • Molecular Weight of C₁₅H₁₃NO₃S = 303.34 g/mol . Precursor Ion [M+H]⁺: m/z 304.1

    • Quantifier Transition: 304.1 → 163.1 (Loss of phenylsulfonyl group, SO₂Ph). Rationale: This is a logical and common fragmentation pathway for such structures.

    • Qualifier Transition: 304.1 → 130.1 (Further fragmentation of the indolemethanol moiety). Rationale: A second transition confirms the identity of the analyte.

  • Ion Source Parameters: Optimized by infusing a standard solution. Typical values include: Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C.

  • Collision Energy: Optimized for each transition to maximize product ion signal.

3. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to HPLC, but all solutions (including blanks and quality controls) must be spiked with a consistent concentration of the Internal Standard (IS).

  • Sample Cleanup: For complex matrices (e.g., plasma), a cleanup step like Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) is required to remove interferences.[13]

Method Validation Strategy

Validation for LC-MS/MS methods, especially in bioanalysis, follows similar principles to ICH but with a greater emphasis on matrix effects and the use of an internal standard.[8]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix should be <20% of the LLOQ response for the analyte.
Linearity & Range Assessed using a calibration curve prepared in the same matrix as the samples.Correlation coefficient (r²) ≥ 0.995. Typically uses weighted linear regression (1/x or 1/x²).
Accuracy & Precision Evaluated using Quality Control (QC) samples at multiple concentrations (Low, Mid, High).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve.Must be quantifiable with accuracy within ±20% and precision ≤ 20%. S/N > 10.
Matrix Effect To assess the suppression or enhancement of ionization caused by the sample matrix.The ratio of analyte response in matrix vs. neat solution should be consistent across batches.
Stability Analyte stability in matrix under various conditions (Freeze-Thaw, Bench-Top, Long-Term).Mean concentration of stability samples should be within ±15% of nominal concentration.

Comparative Analysis and Expert Insights

The choice between HPLC-UV and LC-MS/MS is fundamentally a question of the analytical requirements. It is not about which method is "better," but which is better suited for the task at hand.

FeatureHPLC-UVLC-MS/MS
Selectivity Good; relies on chromatographic separation. Vulnerable to co-eluting impurities with similar UV spectra.Exceptional; relies on both chromatography and unique mass-to-charge (m/z) transitions.
Sensitivity Moderate. Typical LOQ in the low µg/mL to high ng/mL range.Excellent. Typical LOQ in the low ng/mL to pg/mL range.[8]
Dynamic Range Typically 2-3 orders of magnitude.Can be wider, often 3-4 orders of magnitude.
Matrix Tolerance Low. Requires relatively clean samples.High. MRM detection effectively filters out most matrix components.
Cost Lower instrument and operational costs.Higher instrument acquisition and maintenance costs.
Complexity Simpler method development and operation.More complex method development, requires specialized expertise.
Typical Use Case Purity analysis, content uniformity, routine QC of drug substance, reaction monitoring.Bioanalysis (PK/TK studies), trace impurity analysis, metabolite identification, stability studies for low-level degradants.
Making the Right Choice: A Scientist's Perspective
  • For Process Chemistry & Manufacturing: When monitoring the synthesis of this compound or assaying the final, purified intermediate, HPLC-UV is the ideal choice. The concentrations are high, the sample matrix is clean, and the need for high throughput and low cost is paramount. Its robustness ensures reliable data transfer between labs.

  • For Preclinical & Clinical Development: When determining the pharmacokinetic profile of a drug derived from this intermediate, you must quantify it in biological matrices like plasma. Here, LC-MS/MS is non-negotiable. Its sensitivity is required to measure concentrations post-dosing, and its selectivity is essential to see the analyte amidst a complex mixture of proteins, lipids, and other endogenous molecules.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound. A thorough understanding of their respective principles, strengths, and limitations is crucial for developing and validating methods that are scientifically sound and fit for their intended purpose. HPLC-UV offers a robust and cost-effective solution for high-concentration assays in simple matrices, making it a cornerstone of quality control. LC-MS/MS provides unparalleled sensitivity and selectivity, rendering it indispensable for trace-level analysis in complex biological environments. The judicious selection and proper validation of either method, guided by the principles outlined in this guide, will ensure data of the highest quality and integrity, ultimately supporting the advancement of pharmaceutical development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

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  • Prysyazhnyuk, I. M., et al. (2021). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). National Institutes of Health. Retrieved from [Link]

  • Nong, X. H., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. Retrieved from [Link]

  • Vora, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Method Development and Validation of Stability Indicating RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Arkat USA, Inc. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Retrieved from [Link]

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Head-to-head comparison of the synthetic efficiency of different routes to [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[1-(Phenylsulfonyl)-1H-indol-3-yl]methanol is a key intermediate in the synthesis of various biologically active compounds. The presence of the phenylsulfonyl protecting group on the indole nitrogen enhances the stability of the indole ring and modulates its electronic properties, making it a versatile building block in medicinal chemistry and drug development. The efficiency of the synthesis of this intermediate is therefore of critical importance for the timely and cost-effective production of downstream drug candidates. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this compound, offering experimental protocols and a critical evaluation of their respective efficiencies.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two distinct strategies, differing in the sequence of N-sulfonylation and the introduction of the C3-methanol moiety:

  • Route A: Late-Stage N-Sulfonylation. This pathway involves the initial preparation of indole-3-methanol from indole, followed by the N-sulfonylation in the final step.

  • Route B: Early-Stage N-Sulfonylation. In this approach, the indole nitrogen is first protected with the phenylsulfonyl group, followed by the formation of the C3-methanol group.

This guide will delve into the specifics of each route, providing a comprehensive analysis to aid researchers in selecting the most suitable method for their needs.

Route A: Late-Stage N-Sulfonylation

This synthetic strategy prioritizes the functionalization of the C3 position of the indole ring before the introduction of the N-phenylsulfonyl group. The key steps involve the Vilsmeier-Haack formylation of indole to yield indole-3-carboxaldehyde, followed by its reduction to indole-3-methanol, and concluding with the N-sulfonylation.

Experimental Protocol: Route A

Step 1: Synthesis of Indole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic compounds like indole.

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.

  • To the resulting Vilsmeier reagent, add a solution of indole in DMF dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to 35°C and stir until the reaction is complete (typically monitored by TLC).

  • Quench the reaction by carefully adding crushed ice, followed by the addition of a sodium hydroxide solution to neutralize the mixture.

  • The product, indole-3-carboxaldehyde, precipitates and can be collected by filtration, washed with water, and dried. This reaction typically yields the product in high purity and with a yield of around 97%[1].

Step 2: Synthesis of Indole-3-methanol

The reduction of the aldehyde to the corresponding alcohol is a straightforward and high-yielding transformation.

  • Suspend indole-3-carboxaldehyde in anhydrous methanol in a round-bottom flask and cool the mixture to 0-5°C in an ice bath.

  • Gradually add sodium borohydride (NaBH₄) to the suspension with stirring.

  • Continue stirring at 0-5°C for approximately 3 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain indole-3-methanol. This reduction is generally quantitative.

Step 3: N-Sulfonylation of Indole-3-methanol

The final step involves the protection of the indole nitrogen.

  • Dissolve indole-3-methanol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as sodium hydride (NaH) or a strong organic base like DBU, to deprotonate the indole nitrogen.

  • Cool the mixture in an ice bath and add benzenesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product.

  • Purify the crude product by column chromatography to obtain this compound.

Causality and Rationale: Route A

The logic of this route lies in utilizing the high reactivity of the unprotected indole at the C3 position for the initial formylation. The Vilsmeier-Haack reaction is a robust and well-established method for this purpose. However, the final N-sulfonylation step can be complicated by the presence of the hydroxyl group in indole-3-methanol, which can also react with benzenesulfonyl chloride to form an O-sulfonylated byproduct. This necessitates careful control of reaction conditions and potentially the use of a protecting group for the alcohol, adding steps and reducing the overall efficiency.

Advantages and Disadvantages of Route A

Advantages:

  • High-yielding initial steps: The Vilsmeier-Haack formylation and subsequent reduction are typically very high-yielding reactions.

  • Readily available starting materials: Indole, DMF, and POCl₃ are common and relatively inexpensive laboratory reagents.

Disadvantages:

  • Potential for O-sulfonylation: The presence of the hydroxyl group in the final step can lead to the formation of byproducts, complicating purification and reducing the yield of the desired product.

  • Potentially lower overall yield: The challenges in the final step can significantly impact the overall efficiency of this route.

Route B: Early-Stage N-Sulfonylation

This approach begins with the protection of the indole nitrogen, which deactivates the ring towards electrophilic substitution but facilitates functionalization at the C3 position via alternative pathways.

Experimental Protocol: Route B

Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole

The N-sulfonylation of indole is the initial step in this route.

  • Dissolve indole in a suitable solvent like dichloromethane or THF.

  • Add a base, such as sodium hydroxide in a two-phase system with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate, or sodium hydride in an anhydrous solvent.

  • Cool the mixture and add benzenesulfonyl chloride dropwise.

  • Stir the reaction at room temperature for a few hours until completion.

  • Work up the reaction by separating the organic layer, washing with water, and drying.

  • The crude product can be purified by recrystallization to yield 1-(phenylsulfonyl)-1H-indole in excellent yield (typically >90%)[2].

Step 2: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde

With the nitrogen protected, a Vilsmeier-Haack reaction is not effective. Instead, formylation can be achieved via lithiation followed by quenching with a formylating agent. However, a more direct approach is the N-sulfonylation of commercially available indole-3-carboxaldehyde.

  • To a stirred solution of indole-3-carboxaldehyde in anhydrous THF under an ice bath, add sodium hydride (60% dispersion in mineral oil) in portions.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of benzenesulfonyl chloride in anhydrous THF dropwise.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dilute the reaction mixture with ice water, and the solid product can be collected by filtration.

  • Recrystallization from acetone/petroleum ether affords 1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde in high yield (97%)[3].

Step 3: Reduction to this compound

The final step is the reduction of the aldehyde to the target alcohol.

  • Dissolve 1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde in a suitable solvent like THF or methanol.

  • Slowly add sodium borohydride to the solution at room temperature.

  • Stir the reaction mixture for a few hours.

  • Cautiously add dilute HCl to quench the reaction and neutralize any excess borohydride.

  • Remove the organic solvent in vacuo and extract the aqueous solution with dichloromethane.

  • Dry the organic layer, remove the solvent, and recrystallize the crude product to obtain this compound[4].

Causality and Rationale: Route B

By protecting the indole nitrogen first, this route avoids the potential for side reactions at the nitrogen during subsequent functionalization steps. The N-sulfonylation of indole-3-carboxaldehyde is a highly efficient and clean reaction. The subsequent reduction of the aldehyde is a standard and high-yielding transformation, making this route very reliable.

Advantages and Disadvantages of Route B

Advantages:

  • High overall yield: Each step in this sequence proceeds with high yield, leading to excellent overall efficiency.

  • Clean reactions: The reactions are generally clean, with minimal side product formation, simplifying purification.

  • Chemoselectivity: This route avoids the issue of O-sulfonylation encountered in Route A.

Disadvantages:

  • Multi-step synthesis of the aldehyde: If starting from indole, the synthesis of the key intermediate 1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde requires two steps. However, the direct sulfonylation of indole-3-carboxaldehyde is highly efficient.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute A: Late-Stage N-SulfonylationRoute B: Early-Stage N-Sulfonylation
Starting Material IndoleIndole-3-carboxaldehyde
Number of Steps 32
Key Intermediates Indole-3-carboxaldehyde, Indole-3-methanol1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde
Overall Yield (Estimated) Moderate to GoodExcellent
Key Challenges Potential for O-sulfonylation in the final step, requiring careful optimization and potentially leading to lower yields and difficult purification.Fewer challenges; reactions are generally high-yielding and clean.
Ease of Purification Can be challenging due to potential byproducts.Generally straightforward due to cleaner reaction profiles.
Cost-Effectiveness Potentially lower due to challenges in the final step impacting overall yield and requiring more purification.Likely more cost-effective due to higher overall yield and simpler purification.

Visualizing the Synthetic Pathways

Route_A Indole Indole I3A Indole-3-carboxaldehyde Indole->I3A POCl₃, DMF (Vilsmeier-Haack) ~97% Yield I3M Indole-3-methanol I3A->I3M NaBH₄, MeOH (Reduction) Quantitative Target_A [1-(Phenylsulfonyl)-1H- indol-3-yl]methanol I3M->Target_A PhSO₂Cl, Base (N-Sulfonylation) Variable Yield Route_B I3A_start Indole-3-carboxaldehyde NSI3A 1-(Phenylsulfonyl)-1H- indole-3-carboxaldehyde I3A_start->NSI3A PhSO₂Cl, NaH, THF (N-Sulfonylation) 97% Yield Target_B [1-(Phenylsulfonyl)-1H- indol-3-yl]methanol NSI3A->Target_B NaBH₄, THF (Reduction) High Yield

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for selecting, validating, and comparing in vitro assays to characterize the biological activity of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol derivatives. As a prominent scaffold in medicinal chemistry, indole derivatives are investigated for a wide array of therapeutic applications, most notably in oncology.[1][2][3] The N-phenylsulfonyl group can significantly alter the molecule's electronic properties and binding affinities, necessitating a robust and validated approach to characterizing its biological effects.

This document moves beyond simple protocol recitation. It is designed to provide the rationale behind methodological choices, ensuring that the data generated is not only accurate but also meaningful and defensible, aligning with the principles of regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]

Foundational Strategy: From Cytotoxicity to Mechanism of Action

A logical, tiered approach is essential for efficiently characterizing novel compounds. The experimental workflow should begin with broad assessments of cell health and progressively narrow down to specific mechanistic pathways. This strategy ensures that resources are focused on compounds that demonstrate promising initial activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Compound Library of Indole Derivatives B High-Throughput Cell Viability Assay (e.g., MTT, MTS, or Luminescent) A->B Test across multiple cancer cell lines C Apoptosis Assays (Caspase-3/7, Annexin V) B->C Identify cytotoxic hits (IC50 determination) D Cell Cycle Analysis (Flow Cytometry) B->D E Angiogenesis Assays (Tube Formation, Migration) B->E F Kinase Profiling, Western Blot, or other Target-Specific Assays C->F Confirm mechanism of cell death

Caption: Tiered workflow for characterizing indole derivatives.

Comparison of Primary Cytotoxicity and Viability Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The choice of assay can significantly impact the quality and interpretation of the data. The most common methods rely on measuring metabolic activity in living cells.[6]

Assay TypePrincipleAdvantagesDisadvantagesIdeal Application
MTT (Colorimetric) Mitochondrial reductases in viable cells convert yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized.[7]Inexpensive, well-established protocol.Requires a solubilization step; formazan crystals can be difficult to fully dissolve.[8] Compound color may interfere.Initial, large-scale screens where cost is a primary factor.
MTS (Colorimetric) A second-generation tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a separate solubilization step.Fewer steps than MTT, homogeneous format.More expensive than MTT. Susceptible to interference from reducing compounds.Medium to high-throughput screening where a streamlined workflow is desired.
Resazurin (AlamarBlue) Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by viable cells.[9]Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), multiplex-compatible.Signal can be sensitive to culture medium components and pH changes.Time-course studies and multiplexing with other assays (e.g., apoptosis).
ATP-Based (Luminescent) Quantifies ATP, an indicator of metabolically active cells, using a luciferase-luciferin reaction.Highest sensitivity, widest linear range, fast "add-mix-measure" protocol.[10]Most expensive reagent cost. Signal can be affected by compounds that interfere with ATP metabolism.Potency determination (accurate IC50 values) and screening for subtle cytotoxic effects.

Deconstructing the Mechanism: A Comparative Look at Apoptosis Assays

Once a compound demonstrates cytotoxic activity, the next critical question is how it induces cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[11] Assays targeting different stages of the apoptotic cascade provide complementary information.

The activation of caspase-3 and -7 is a pivotal event in the apoptotic pathway, making their detection a reliable indicator of apoptosis.[9][12]

G cluster_pathway Simplified Apoptotic Pathway Inducer Indole Derivative (Apoptotic Stimulus) Initiator Initiator Caspases (e.g., Caspase-8, -9) Inducer->Initiator activates Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner activates Substrate Cellular Substrate Cleavage Executioner->Substrate cleaves Apoptosis Apoptosis Substrate->Apoptosis

Caption: Caspase cascade in apoptosis.

Assay TypePrincipleAdvantagesDisadvantagesData Output
Caspase-Glo® 3/7 (Luminescent) A proluminescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing aminoluciferin and generating a light signal.[10]Extremely sensitive, "add-mix-measure" format, suitable for HTS.Provides a population-level average; does not give single-cell data.Relative Luminescence Units (RLU), indicating fold-change in enzyme activity.
Magic Red™ Caspase-3/7 (Fluorescent) A cell-permeant, non-fluorescent substrate (Magic Red) is cleaved by active caspase-3/7, releasing a red fluorescent product (cresyl violet).[12]Allows for analysis by fluorescence microscopy, plate reader, or flow cytometry.Potential for lysosomal aggregation of the fluorescent product.[12]Fluorescence intensity, visualization of apoptotic cells.
Annexin V / Propidium Iodide (Flow Cytometry) Annexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells. Propidium Iodide (PI) enters late apoptotic/necrotic cells with compromised membranes.Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells at a single-cell level.Requires flow cytometer, more complex sample preparation, not suitable for HTS.Quantitative cell population percentages.

Assessing Anti-Angiogenic Potential

Many solid tumors rely on angiogenesis—the formation of new blood vessels—for growth and metastasis.[13] Therefore, inhibiting this process is a key therapeutic strategy. In vitro assays can model distinct stages of angiogenesis, such as endothelial cell proliferation, migration, and differentiation into tube-like structures.[14][15]

Comparison of Key Anti-Angiogenesis Assays

Assay TypePrincipleAdvantagesDisadvantagesKey Parameter
Endothelial Cell Proliferation Measures the direct effect of the compound on the proliferation of endothelial cells (e.g., HUVECs) using a viability assay like MTT or Resazurin.[14]Simple, quantifiable, high-throughput.Does not model the complexity of vessel formation.% Inhibition of cell growth.
Wound Healing / Scratch Assay A "wound" is created in a confluent monolayer of endothelial cells. The ability of cells to migrate and close the wound is measured over time in the presence of the compound.[13]Models cell migration, easy to perform and visualize.Low-throughput, results can be influenced by proliferation.% Wound closure relative to control.
Tube Formation Assay Endothelial cells are plated on a basement membrane extract (e.g., Matrigel®). In the presence of pro-angiogenic factors, they form capillary-like structures. The inhibitory effect of the compound is quantified.[13][14]Models the crucial differentiation step of angiogenesis in a 3D-like environment.[15]Matrigel® is a biological product with potential batch-to-batch variability. Analysis can be complex.Total tube length, number of junctions, number of loops.

Detailed Experimental Protocols & Validation

Trustworthy data is built on validated protocols. Validation ensures that an assay is fit for its intended purpose, providing reliable measurements of a compound's biological activity.[16] The following are example protocols with integrated validation checkpoints.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is adapted from standard methodologies for determining the IC50 value of a test compound.[6][7][8]

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549 lung carcinoma) during their exponential growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Include wells for "medium only" blanks.

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the this compound derivative in complete culture medium. A typical 8-point, 1:3 serial dilution is recommended for initial IC50 determination.

    • Aspirate the medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "untreated control" wells.

    • Incubate for 72 hours (or a clinically relevant duration).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Validation Checkpoint:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control.

    • Plot the % viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

    • Validation: The Z'-factor for the assay plate (comparing vehicle control and a high-concentration kill control) should be ≥ 0.5 to be considered a robust screen.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This homogeneous "add-mix-measure" protocol is designed for high-throughput analysis of apoptosis.[10]

  • Assay Plating:

    • Plate cells (e.g., Jurkat T-lymphocytes) in a white-walled, clear-bottom 96-well plate at 10,000 cells/well in 100 µL of medium.

    • Treat with the indole derivative at various concentrations (including vehicle control) and a positive control known to induce apoptosis (e.g., staurosporine).

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis & Validation Checkpoint:

    • Calculate the fold-change in caspase activity by dividing the RLU of treated samples by the RLU of the vehicle control.

    • Validation: The positive control should induce a significant (e.g., >5-fold) increase in signal compared to the vehicle control. The signal-to-background ratio should be high, ensuring clear discrimination of activity.

Conclusion: An Integrated Approach to Validation

The validation of in vitro assays is not a single event but a continuous process throughout drug development.[5] For novel compounds like this compound derivatives, a multi-assay approach is crucial. Initial cytotoxicity data from a validated MTT or ATP-based assay identifies promising candidates and determines effective concentration ranges. Subsequent mechanistic assays, such as caspase activation and anti-angiogenesis studies, build a comprehensive profile of the compound's biological activity. Each assay must be validated for its specific context of use, ensuring that the data is robust, reproducible, and ultimately, predictive of the compound's therapeutic potential.

References

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH National Library of Medicine. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. NIH National Library of Medicine. [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. NIH National Library of Medicine. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. NIH National Library of Medicine. [Link]

  • Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology. [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. U.S. Food and Drug Administration. [Link]

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  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories. [Link]

  • New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. BioAgilytix. [Link]

  • Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. U.S. Food and Drug Administration. [Link]

  • Discovery of 1-phenylsulfonyl-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-β and tau. Bohrium. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Manipal Academy of Higher Education. [Link]

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A Comprehensive Pharmacokinetic Comparison of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the pharmacokinetic profiles of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol and its structurally related analogs. In the dynamic landscape of drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Indole derivatives are a significant class of compounds in medicinal chemistry, known for their wide-ranging biological activities.[2][3] However, their therapeutic potential can only be realized through favorable pharmacokinetic characteristics. This guide outlines a suite of in vitro and in vivo experiments designed to build a robust pharmacokinetic profile, enabling data-driven decisions in lead optimization and candidate selection.

Introduction: The Importance of Early Pharmacokinetic Assessment

The journey of a drug from discovery to clinical application is fraught with challenges, with a significant portion of failures in clinical trials attributed to suboptimal pharmacokinetic properties.[4] Early and comprehensive ADME profiling is therefore not just a regulatory requirement but a critical strategy to de-risk drug development programs. This guide focuses on a hypothetical lead compound, this compound, and its analogs, providing a blueprint for their comparative pharmacokinetic evaluation. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][5] The phenylsulfonyl group, on the other hand, can significantly influence the physicochemical and metabolic properties of a molecule. Understanding the interplay between these structural features and the resulting pharmacokinetic behavior is the central theme of this guide.

Foundational Physicochemical and Biopharmaceutical Characterization

Before delving into complex biological assays, a solid foundation of the compounds' fundamental properties is essential. This initial characterization helps in interpreting subsequent pharmacokinetic data and can offer early flags for potential liabilities.

2.1. Solubility and Permeability: The Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6][7][8][9][10] This classification is a crucial predictor of in vivo oral absorption.

  • Solubility: Determined by measuring the concentration of the compound in aqueous buffers across a pH range of 1.2 to 6.8.[6][8] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of this buffer.[8]

  • Permeability: Often assessed using in vitro models like the Caco-2 cell monolayer assay, which mimics the human intestinal epithelium.[6] High permeability is generally defined as an extent of absorption in humans of 85% or more.[8]

Table 1: Hypothetical Biopharmaceutical Properties of this compound and Analogs

CompoundAqueous Solubility (µg/mL at pH 6.8)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted BCS Class
Lead Compound 1512.5II
Analog A (Fluoro-substituted) 1215.2II
Analog B (Amide replacement) 851.8III
Analog C (Alkyl chain extension) 518.1II

This initial assessment allows for a preliminary classification of the compounds, guiding formulation strategies and anticipating potential absorption issues.

In Vitro ADME Assays: A Mechanistic Look into Pharmacokinetics

In vitro assays provide a controlled environment to dissect the individual processes that contribute to a drug's overall pharmacokinetic profile. They are crucial for understanding metabolic pathways, potential for drug-drug interactions, and distribution characteristics.

3.1. Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes.[11][12] This is a key determinant of a drug's half-life and oral bioavailability. These studies are typically conducted using liver microsomes or hepatocytes.[13][14]

  • Liver Microsomal Stability: This assay primarily assesses Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.[12] The disappearance of the parent compound is monitored over time in the presence of NADPH, a necessary cofactor for CYP activity.[13]

  • Hepatocyte Stability: This model provides a more comprehensive picture of liver metabolism, as hepatocytes contain both Phase I and Phase II enzymes.[4][12]

Table 2: Comparative In Vitro Metabolic Stability Data

CompoundHuman Liver Microsome Half-life (t½, min)Human Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Lead Compound 4535
Analog A 6522
Analog B >120<5
Analog C 2578

From this data, one can infer the relative metabolic liabilities of the analogs and guide further chemical modifications to improve stability.

3.2. Cytochrome P450 (CYP) Inhibition and Induction: Gauging Drug-Drug Interaction Potential

CYP enzymes are responsible for the metabolism of a vast number of drugs.[15][16] Inhibition or induction of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs).[15][16][17]

  • CYP Inhibition Assays: These assays determine the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[15][18] The half-maximal inhibitory concentration (IC50) is the standard metric.[19]

  • CYP Induction Assays: These studies, typically conducted in cultured human hepatocytes, assess whether a compound can increase the expression of CYP enzymes.[16][17]

3.3. Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach its target site.[20] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[21][22] Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation.[21][23][24]

Table 3: Plasma Protein Binding Across Species

CompoundHuman Plasma (% Bound)Rat Plasma (% Bound)Mouse Plasma (% Bound)
Lead Compound 98.597.296.8
Analog A 99.198.598.2
Analog B 85.282.180.5
Analog C 99.599.399.0

High plasma protein binding can limit the free drug concentration, potentially affecting efficacy.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Animal models, typically rodents, are essential for understanding how the various ADME processes integrate to determine the overall pharmacokinetic profile of a drug in a living system.[25][26][27]

4.1. Rodent Pharmacokinetic Studies

These studies involve administering the compound to animals (e.g., mice or rats) via different routes, most commonly intravenous (IV) and oral (PO).[27][28] Blood samples are collected at various time points to determine the drug concentration-time profile.[25]

Key Pharmacokinetic Parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Table 4: Key Pharmacokinetic Parameters in Rats (Single Dose)

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)F (%)
Lead Compound IV2--12503.5-
PO108501.048004.277
Analog A IV2--15004.8-
PO109801.562005.583
Analog B IV2--8501.8-
PO102500.515002.135
Analog C IV2--9502.5-
PO1012002.075003.0158 (potential formulation effect or non-linear kinetics)

These in vivo data are critical for selecting the most promising candidates for further development and for predicting human pharmacokinetics.

Experimental Protocols

5.1. In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration, e.g., 1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[13][14]

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLint).[13]

5.2. In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the study.

  • Dosing:

    • Intravenous (IV): Administer the compound formulated in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Oral (PO): Administer the compound formulated as a solution or suspension via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[28] Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS bioanalytical method.[29][30][31]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.[1]

Visualizing Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Decision Making solubility Solubility (BCS) pk_parameters Calculate PK Parameters (AUC, t½, F%) solubility->pk_parameters permeability Permeability (Caco-2) permeability->pk_parameters met_stability Metabolic Stability (Microsomes, Hepatocytes) met_stability->pk_parameters cyp_inhibition CYP450 Inhibition sar_spr Structure-Activity/ Property Relationship cyp_inhibition->sar_spr ppb Plasma Protein Binding ppb->pk_parameters rodent_pk Rodent PK (IV & PO) rodent_pk->pk_parameters pk_parameters->sar_spr candidate_selection Lead Optimization/ Candidate Selection sar_spr->candidate_selection

Caption: A streamlined workflow for the pharmacokinetic evaluation of drug candidates.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound oxidation Oxidation (e.g., Hydroxylation on indole or phenyl ring) parent->oxidation n_dealkylation N-Dealkylation (if applicable) parent->n_dealkylation glucuronidation Glucuronidation (on hydroxyl group) parent->glucuronidation oxidation->glucuronidation sulfation Sulfation (on hydroxyl group) oxidation->sulfation excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion

Caption: Postulated metabolic pathways for indole-based compounds.

Conclusion: Integrating Data for Informed Decisions

The comprehensive pharmacokinetic characterization outlined in this guide provides the necessary data to build a holistic understanding of the ADME properties of this compound and its analogs. By comparing these profiles, researchers can establish clear structure-activity relationships (SAR) and structure-property relationships (SPR), which are invaluable for guiding medicinal chemistry efforts. A successful drug candidate possesses a harmonious balance of potency, selectivity, and favorable pharmacokinetics. This systematic approach to ADME assessment is a cornerstone of modern drug discovery, enabling the selection of compounds with the highest probability of clinical success. The prodrug approach could also be considered for indole derivatives to improve their pharmacokinetic properties.[32][33]

References

  • The BCS (Biopharmaceutical Classification System). Biorelevant.com. [Link]

  • What is meant by Biopharmaceutical Classification System?. DDReg Pharma. [Link]

  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. [Link]

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  • Cytochrome P450 Assays. Indigo Biosciences. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Bio-protocol. [Link]

  • Protein Binding Assays. BioAgilytix Labs. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • In vitro Cytochrome P450 Inhibition and Induction. PubMed. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. In Vitro Technologies. [Link]

  • Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

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  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

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  • Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. PubMed. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

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  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol. As a compound utilized in specialized research and development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and compliance within your laboratory.

Hazard Profile & Chemical Characteristics

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds and general chemical class hazards provide a strong basis for risk assessment.

The primary operational directive is that This compound and all materials contaminated with it must be treated as hazardous chemical waste. [1][2] This classification is derived from the hazards associated with its constituent functional groups: the indole ring and the phenylsulfonyl group.

Chemical Identifier Information
Chemical Name This compound
Molecular Formula C₁₅H₁₃NO₃S[3]
Molecular Weight 287.33 g/mol [3]
CAS Number 89241-33-8[4]

Inferred Hazard Profile:

  • Skin Irritation (Category 2): Based on data for analogous compounds, it may cause skin irritation upon contact.[5]

  • Serious Eye Irritation (Category 2): Expected to cause serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]

  • Ingestion: Indole derivatives can be harmful if swallowed.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][6]

  • Hazardous Decomposition: Combustion may produce hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[6]

The Regulatory Framework: A "Cradle-to-Grave" Approach

In the United States, the disposal of hazardous chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" management system, meaning the responsibility for hazardous waste lies with the generator from its creation to its ultimate disposal.[8][9]

Laboratories are classified as waste generators and fall into one of three categories based on the quantity of hazardous waste produced per month:

  • Large Quantity Generators (LQGs): > 1,000 kg

  • Small Quantity Generators (SQGs): 100 to 1,000 kg

  • Very Small Quantity Generators (VSQGs): < 100 kg

Understanding your institution's generator status is critical as it dictates on-site accumulation time limits and documentation requirements.[10][11] Regardless of status, the fundamental procedures for waste segregation, labeling, and storage remain consistent and are crucial for compliance.

Pre-Disposal Safety & Exposure Protocol

Safe disposal begins with safe handling. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when handling this compound in any form.

Control Measure Specification & Rationale
Engineering Control Operate within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates or vapors.[1]
Eye/Face Protection Chemical safety goggles or a full-face shield. This protects against accidental splashes or contact with dust.[1][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[1][6]
Body Protection Standard laboratory coat. This prevents contamination of personal clothing.[1]

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[5]

Step-by-Step Disposal Protocol

Attempting to neutralize or chemically treat this compound in the laboratory is strongly discouraged . Such actions can create byproducts of unknown toxicity and may violate hazardous waste regulations.[1] The most prudent and compliant approach is segregation and collection for disposal by a licensed professional entity.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe waste management, preventing dangerous chemical reactions.

  • Solid Waste: Collect all non-reusable solid materials contaminated with the compound. This includes:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (gloves, etc.).

    • Weighing papers, absorbent pads, and contaminated labware (e.g., plastic vials).

    • Place these items in a designated, compatible solid hazardous waste container.[2]

  • Liquid Waste: If the compound was used in a solution, the resulting liquid waste must be collected.

    • Do not dispose of solutions down the sanitary sewer. [12]

    • Use a dedicated, leak-proof liquid waste container.

    • Crucially, keep halogenated and non-halogenated solvent waste streams separate unless your institution's EHS guidelines explicitly permit mixing.[1]

  • Sharps Waste: Any contaminated items that can puncture skin (e.g., needles, broken glass) must be placed in a designated, puncture-proof sharps container.[1]

Step 2: Waste Container Selection
  • Compatibility: Use containers made of materials chemically compatible with the waste. For solids, a polyethylene drum or pail is standard. For liquids, use glass or polyethylene containers that will not react with the solvents.[13]

  • Integrity: The container must be in good condition, free of leaks or cracks, and must have a secure, screw-on cap.[2]

  • Condition: Keep the exterior of the waste container clean and free of chemical contamination.

Step 3: Mandatory Labeling

Accurate labeling is a strict regulatory requirement. Before any waste is added, the container must be affixed with a hazardous waste tag. The label must include the following information:

  • The words "Hazardous Waste" .[2][11]

  • Full Chemical Name(s): List all constituents by their full name (e.g., "this compound," "Methanol," "Dichloromethane"). Avoid abbreviations or chemical formulas.[2]

  • Approximate Percentages: Provide an estimated percentage for each component in the waste container.[14]

  • Generator Information: The name and contact information of the principal investigator or responsible laboratory personnel.[2]

Step 4: On-Site Storage (Satellite Accumulation Area)
  • Store waste containers in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the control of laboratory personnel.[2][14]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[2][14]

  • Secondary Containment: Store containers within a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregate Incompatibles: Ensure the SAA allows for the physical separation of incompatible waste types (e.g., acids from bases, oxidizers from organics).[14]

Step 5: Final Disposal
  • Once a waste container is full, or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.

  • EHS will then arrange for the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal.[15]

Emergency Procedures for Spills

In the event of a small spill of solid this compound within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE as described in Section 3.

  • Contain & Collect: Gently sweep up the solid material and place it into the designated solid hazardous waste container.[6] Avoid creating dust. If a solvent is involved, use a chemical spill kit with an absorbent appropriate for the solvent.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous solid waste.

For large spills, evacuate the area immediately and contact your institution's emergency response and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_start Generation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_store Accumulation cluster_dispose Final Disposal start Waste Generated (this compound) characterize 1. Characterize Waste Stream start->characterize solid Solid Waste (Contaminated PPE, unused solid) characterize->solid Solid liquid Liquid Waste (Solutions in solvents) characterize->liquid Liquid sharps Sharps Waste (Contaminated glass, needles) characterize->sharps Sharps container 2. Select Compatible Container & Affix 'Hazardous Waste' Label solid->container liquid->container sharps->container label_details 3. Complete Label Details: - Full Chemical Names - Percentages - Start Date & PI Info container->label_details store 4. Store in Designated SAA - Keep Container Closed - Use Secondary Containment label_details->store request 5. Container Full? Schedule EHS Pickup store->request end Disposal by Licensed Waste Contractor request->end Yes

Caption: Disposal Decision Workflow for this compound.

Disclaimer: This guide is intended to provide best-practice recommendations based on general safety principles and regulatory frameworks. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols established by your institution's Environmental Health and Safety (EHS) office. Researchers are required to consult their institution's EHS professionals to ensure full compliance with all applicable federal, state, and local regulations.[1]

References

  • Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • This compound, ≥97%, Thermo Scientific. Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019-07-17).
  • Laboratory Environmental Sample Disposal Information Document. US EPA.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. (2025-09-05).
  • RCRA Hazardous Wastes. EcoOnline Help Center.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. (2025-08-13).
  • SAFETY DATA SHEET - [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. Fisher Scientific. (2025-12-20).
  • RCRA Regulations Explained. National Environmental Trainers.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
  • SAFETY DATA SHEET - Indole. Sigma-Aldrich. (2025-10-16).
  • Managing Hazardous Chemical Waste in the Lab. (2021-10-26).
  • SAFETY DATA SHEET - this compound. Fisher Scientific. (2025-12-20).
  • (1-(Phenylsulfonyl)-1H-indol-3-yl)methanol. BLDpharm.
  • Proper Disposal of N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol (CAS No. 89241-33-8). As the complete toxicological profile of this compound has not been fully investigated, this protocol is built upon the precautionary principle, treating the substance with a high degree of caution. Our primary objective is to minimize exposure to As Low As Reasonably Practicable (ALARP) through a combination of engineering controls, rigorous operational procedures, and appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound used in various research and development applications, including the synthesis of anti-fungal and anti-bacterial agents. A review of available Safety Data Sheets (SDS) reveals several key hazards that dictate our safety protocols.

While some sources state that the toxicological properties have not been thoroughly investigated, others provide specific hazard classifications. It is imperative to operate under the assumption that all identified hazards are present.

Table 1: Summary of Identified Hazards

Hazard Classification Description Primary Exposure Routes Source(s)
Acute Toxicity, Oral (Category 4) Harmful if swallowed. Ingestion [1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation. Skin Contact [2]
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation. Eye Contact [2]

| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation. | Inhalation |[2] |

The causality is clear: the compound's chemical nature presents a direct threat upon contact. Skin and eye irritation are likely due to localized chemical reactions with tissues, while respiratory irritation stems from the inhalation of fine dust particles. The "harmful if swallowed" classification underscores the need to prevent any accidental ingestion.[3]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness depends on the preceding layers of safety, known as the Hierarchy of Controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination Physically remove the hazard (Not feasible for this process) Substitution Substitution Replace with a less hazardous chemical (Assumed not possible for required synthesis) Engineering Engineering Controls Isolate people from the hazard • Certified Chemical Fume Hood • Ventilated Enclosure for Weighing Administrative Administrative Controls Change the way people work • Standard Operating Procedures (SOPs) • Restricted Access Areas • Mandatory Training PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment (Last line of defense)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

All handling of this compound must be performed within a certified chemical fume hood to control airborne particles and vapors. This engineering control is the most critical step in ensuring operator safety.[4]

Task-Specific PPE Protocols

The selection of PPE is directly tied to the specific task and the associated risk of exposure. The following protocols are mandatory.

Respiratory Protection
  • Rationale: The compound is a respiratory irritant and is handled as a fine powder, which can be easily aerosolized.[2]

  • Standard Operations (in Fume Hood): Under normal use conditions within a properly functioning fume hood, dedicated respiratory protection may not be required.[5]

  • High-Energy Operations or Spill Cleanup: For tasks that could generate significant dust (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

Eye and Face Protection
  • Rationale: The compound is classified as a serious eye irritant.[2] Direct contact could cause significant damage.

  • Mandatory Protocol: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as large-volume solution transfers.

Hand Protection
  • Rationale: As a known skin irritant, direct contact must be avoided. Gloves are the primary barrier for hand protection.

  • Mandatory Protocol:

    • Glove Type: Nitrile rubber gloves are recommended for incidental contact and splash protection.[5][6] Always inspect gloves for tears or punctures before use.[5]

    • Double Gloving: When handling the pure solid or concentrated solutions, wearing two pairs of nitrile gloves is required. This provides a critical safety layer in case the outer glove is compromised.

    • Breakthrough Time: Be aware of the glove manufacturer's specified breakthrough time. For prolonged tasks or in the event of a significant splash, remove and replace gloves immediately.[6]

    • Contamination: Never touch common surfaces (door handles, keyboards, pens) with gloved hands. Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.[5]

Body Protection
  • Rationale: To prevent skin contact from spills or dust settling on clothing.

  • Mandatory Protocol:

    • Lab Coat: A standard cotton lab coat is insufficient. A non-porous, disposable gown or a lab coat made of a chemically resistant material is required.

    • Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

Operational and Disposal Plans

A self-validating protocol requires clear, step-by-step procedures for every stage of the chemical's lifecycle in the lab.

Operational_Workflow cluster_workflow Handling Workflow Prep 1. Preparation - Verify Fume Hood - Don Full PPE Weigh 2. Weighing - Use anti-static weigh boat - Handle in fume hood Prep->Weigh Handling 3. Solution Prep / Reaction - Add solid to solvent slowly - Maintain containment Weigh->Handling Decon 4. Decontamination - Clean workspace - Wipe down exterior of containers Handling->Decon Doff 5. Doffing PPE - Remove gown, outer gloves - Remove inner gloves, goggles Decon->Doff Disposal 6. Waste Disposal - Segregate waste streams Doff->Disposal

Caption: A logical workflow ensures safety at every step of the process.

Step-by-Step Handling Procedure
  • Pre-Operation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Designate a specific area within the hood for handling the compound.

    • Don all required PPE as specified in Section 3: disposable gown, chemical safety goggles, and double nitrile gloves.

  • Handling the Solid Compound (e.g., Weighing):

    • Perform all manipulations within the fume hood to contain any dust.[5]

    • Use an anti-static weigh boat or paper to prevent electrostatic discharge, which can cause the powder to become airborne.

    • Carefully open the container, avoiding any sudden movements that could create dust clouds.

    • Use a dedicated spatula to transfer the solid.

    • Once weighing is complete, securely close the primary container.

  • Handling Solutions:

    • When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep all containers capped or covered when not in immediate use.

  • Post-Operation & Decontamination:

    • Wipe down the designated work area, the exterior of the chemical container, and any equipment used with an appropriate solvent (e.g., 70% ethanol), treating the wipe as contaminated waste.

    • Remove PPE in the correct order to prevent cross-contamination: first the outer gloves and disposable gown, followed by inner gloves, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection if the spill is large or outside of a fume hood), cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan
  • Chemical Waste: All waste material containing this compound, including unused product and reaction byproducts, must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, weigh boats, and cleaning materials, must be placed in a sealed and clearly labeled hazardous waste container.[8]

  • Empty Containers: "Empty" containers are not truly empty and must be managed as hazardous waste. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[8] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[8]

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[9]

References

  • Thermo Fisher Scientific.Safety Data Sheet: Niobium fluoride (NbF5), (TB-5-11)-. [Link to a representative SDS with similar handling instructions, as a direct SDS for the specific compound was not found in the initial search.]
  • Agilent Technologies.Methanol Standard (1X1 mL)
  • BLDpharm.89241-33-8|(1-(Phenylsulfonyl)-1H-indol-3-yl)methanol.
  • Fisher Scientific.Safety Data Sheet: this compound. (2025-12-20).
  • Sigma-Aldrich.Safety Data Sheet: 1-(Phenylsulfonyl)-1H-indole-3-methanol. (2024-09-07).
  • Dräger.Renewable Energy - Methanol Safety for Industry.
  • Fisher Scientific.Safety Data Sheet: [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. (2025-12-20). [Note: SDS for a structural isomer, often presenting similar hazards.]
  • Sigma-Aldrich.
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  • Actylis Lab Solutions.
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  • He, W. et al.(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. (2008). Acta Crystallographica Section E: Structure Reports Online.
  • Northwestern University Research Safety.Hazardous Waste Disposal Guide. (2023-02-27).
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  • Gribble, G. W., & Saulnier, M. G.SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL TRIFLUOROMETHANESULFONATE. (1993). Journal of Heterocyclic Chemistry.
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×

Retrosynthesis Analysis

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Reactant of Route 1
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol
Reactant of Route 2
Reactant of Route 2
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

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